2-Amino-1-(4-bromophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFATRVLQKIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274711 | |
| Record name | 2-amino-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7644-04-4 | |
| Record name | 2-amino-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-1-(4-bromophenyl)ethanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-bromophenyl)ethanone
Introduction
This compound, also known as 2-amino-4'-bromoacetophenone, is a pivotal chemical intermediate in the field of medicinal chemistry and drug development.[1][2] Its structure, featuring a bromo-substituted phenyl ring, a ketone, and a primary amine, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules.[2] This guide serves as a comprehensive technical resource for researchers and scientists, offering a detailed exploration of a robust synthetic pathway, the underlying chemical principles, and the analytical techniques required for its thorough characterization. The hydrochloride salt of this compound is frequently prepared to enhance its stability and aqueous solubility, facilitating its use in subsequent synthetic steps.[2][3]
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a multi-step process designed to ensure high purity and yield while minimizing side reactions. A common and reliable strategy involves two primary stages: the α-bromination of a commercially available precursor, followed by the introduction of the amino group.
Rationale for the Synthetic Pathway
Direct amination of an α-halo ketone using ammonia is often plagued by polyalkylation, where the newly formed primary amine product, being nucleophilic, reacts with remaining α-halo ketone to form secondary and tertiary amines, as well as quaternary ammonium salts. To circumvent this, the Gabriel synthesis is the method of choice.[4] This classic and dependable reaction utilizes potassium phthalimide as a protected source of ammonia.[5][6] The bulkiness of the phthalimide nucleophile prevents over-alkylation, ensuring the clean formation of the primary amine after a subsequent deprotection step.[4][5]
The overall workflow is outlined below:
Caption: Mechanism of the Gabriel Synthesis for the target compound.
Protocol:
-
SN2 Reaction: To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium phthalimide (1.1 eq). [7]Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Isolation of Phthalimide Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-(2-(4-bromophenyl)-2-oxoethyl)phthalimide. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.2-1.5 eq) and heat the mixture to reflux for 2-4 hours. [5]During this time, a thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl to dissolve the desired amine product and ensure the complete precipitation of phthalhydrazide.
-
Isolation of Free Base: Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) until basic (pH > 9) to precipitate the free amine, this compound.
-
Purification: Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Part 3: Preparation of this compound Hydrochloride
Conversion to the hydrochloride salt is a standard procedure for improving the handling and stability of amine compounds. [2] Protocol:
-
Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in ether or dioxane with stirring.
-
Precipitation: The hydrochloride salt will immediately precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any excess acid, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | 4-Bromoacetophenone (Starting Material) | This compound HCl (Final Product) |
| Molecular Formula | C₈H₇BrO [8] | C₈H₉BrClNO [9] |
| Molecular Weight | 199.04 g/mol [8] | 250.52 g/mol [9] |
| Appearance | White to off-white solid | Solid [3] |
| Melting Point | 49-51 °C | Not consistently reported, dependent on purity |
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the α-bromine atom in the intermediate and the final product has an electron-withdrawing effect that typically shifts the carbonyl (C=O) stretching frequency to a higher wavenumber compared to the starting material. [10]
| Functional Group | 4-Bromoacetophenone (cm⁻¹) | This compound (Expected, cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | N/A | ~3300-3400 (two bands for primary amine) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| C=O Stretch (ketone) | ~1685 [11] | ~1690-1705 |
| Aromatic C=C Stretch | ~1585, ~1485 | ~1590, ~1480 |
| C-Br Stretch | ~500-600 | ~500-600 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amino groups, and the amine (NH₂) protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The CH₂ protons will appear as a singlet, and the NH₂ protons will typically be a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the methylene carbon.
Expected ¹H NMR Data (for free base in CDCl₃):
-
δ ~7.8-7.9 ppm: Doublet, 2H (Aromatic protons ortho to C=O)
-
δ ~7.5-7.6 ppm: Doublet, 2H (Aromatic protons ortho to Br)
-
δ ~4.2-4.3 ppm: Singlet, 2H (-COCH₂N-)
-
δ ~1.8-2.5 ppm: Broad Singlet, 2H (-NH₂)
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity), which is a definitive indicator of a single bromine atom in the molecule.
-
Expected Molecular Ion (M⁺) for C₈H₈BrNO: m/z = 213 and 215 [1]* Key Fragmentation: A prominent peak corresponding to the loss of the aminomethyl radical (•CH₂NH₂) leading to the 4-bromobenzoyl cation at m/z = 183 and 185 is expected.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound and its hydrochloride salt. By employing the Gabriel synthesis, researchers can reliably produce this valuable intermediate while avoiding common side reactions. The described analytical methods—IR, NMR, and MS—form a self-validating system to ensure the structural integrity and purity of the final product, making it suitable for its intended applications in pharmaceutical research and organic synthesis.
References
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The Gabriel Synthesis - Chemistry Steps . Chemistry Steps. [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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Gabriel Synthesis - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]
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Gabriel synthesis - Grokipedia . Grokipedia. [Link]
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Gabriel Synthesis: Mechanism & Examples - NROChemistry . NROChemistry. [Link]
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This compound | C8H8BrNO | CID 21639 - PubChem . National Center for Biotechnology Information. [Link]
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Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
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Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1) - Cheméo . Cheméo. [Link]
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Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
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Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
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1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem . National Center for Biotechnology Information. [Link]
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2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc . Chemsrc. [Link]
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The Gabriel Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
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Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs - PubMed . National Center for Biotechnology Information. [Link]
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Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives . HETEROCYCLES, Vol. 85, No. 8, 2012. [Link]
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Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone . Molbank 2024, 2024(1), M1827. [Link]
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Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]
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An In-depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone: Properties, Synthesis, and Applications
Introduction
2-Amino-1-(4-bromophenyl)ethanone is a halogenated aromatic ketone that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and synthetic chemistry. Its unique molecular architecture, featuring a brominated phenyl ring, a carbonyl group, and a primary amine, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of the physicochemical properties of this compound and its more commonly utilized hydrochloride salt, outlines a robust synthetic pathway, discusses analytical characterization techniques, and highlights its critical role as a key starting material in the development of important therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this pivotal chemical entity.
Chemical Identity and Structure
The structural framework of this compound is fundamental to its reactivity and utility. The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron density of the aromatic ring, while the nucleophilic amino group provides a key reactive site for further chemical modifications.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is paramount for its effective use in synthesis and formulation. While experimental data for the free base is limited in some areas, the properties of the more stable and commonly used hydrochloride salt are well-documented.
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| Molecular Formula | C₈H₈BrNO | C₈H₉BrClNO | [1][2] |
| Molecular Weight | 214.06 g/mol | 250.52 g/mol | [1][2] |
| Appearance | Solid (predicted) | White to off-white solid | [3] |
| Melting Point | No data available | 285 °C (decomposes) | [4] |
| Boiling Point | 322.8 °C at 760 mmHg | Not applicable | [1] |
| Density | 1.52 g/cm³ | No data available | [1] |
| Flash Point | 149 °C | Not applicable | [1] |
Solubility Profile:
The hydrochloride salt, being an ionic compound, is expected to exhibit significantly higher solubility in polar solvents, particularly water and lower alcohols.[6] This enhanced solubility is a key reason for its prevalent use in synthetic protocols.
Chemical Properties
The chemical properties, including acidity/basicity and spectral data, are essential for predicting reactivity and confirming the identity and purity of the compound.
| Property | Value/Information | Source(s) |
| pKa | No experimental data available. The pKa of the conjugate acid of the related p-bromoacetophenone is 18.0. The predicted pKa for 2-aminoacetophenone is 2.31, suggesting the amino group's basicity is significantly influenced by the aromatic system. | [2][7] |
| LogP | 2.29 (predicted) | [1] |
Spectral Data:
While complete, experimentally verified spectra for this compound are not widely published, data for closely related compounds and general spectroscopic principles allow for a confident prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the amine protons. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm). The methylene protons would be expected to appear as a singlet further upfield, and the amine protons as a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons (in the 120-140 ppm region), and the methylene carbon. The carbon bearing the bromine atom would also have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Purification
A common and effective method for the synthesis of this compound involves a two-step process starting from 4'-bromoacetophenone. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling.
Caption: A generalized workflow for the synthesis of this compound HCl.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
-
In a well-ventilated fume hood, dissolve 4'-bromoacetophenone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water to remove any remaining acid, and then with a small amount of cold ethanol.
-
The crude 2-bromo-1-(4-bromophenyl)ethanone can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the purified 2-bromo-1-(4-bromophenyl)ethanone in a suitable organic solvent such as chloroform or ethanol.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the chosen solvent. Alternatively, the Delépine reaction using hexamethylenetetramine followed by acidic hydrolysis can be employed.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any ammonium bromide precipitate.
-
To the filtrate, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt of the product.
-
Collect the white to off-white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
Potential Impurities
The purity of this compound is crucial for its use in pharmaceutical synthesis. Potential impurities can arise from incomplete reactions or side reactions during the synthesis.
-
Unreacted Starting Materials: Residual 4'-bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethanone.
-
Over-brominated species: If the initial bromination step is not carefully controlled, dibrominated or other polybrominated acetophenones may form.
-
Byproducts of Amination: Depending on the amination method, side products can include secondary or tertiary amines.
Purification of the final product, typically by recrystallization, is essential to remove these impurities.
Analytical Methods for Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (with an acidic modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a standard method for assessing purity and quantifying the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to verify the presence of the key functional groups (amine, ketone).
Applications in Drug Development
This compound hydrochloride is a critical intermediate in the synthesis of several important pharmaceutical agents, highlighting its significance in medicinal chemistry.
Synthesis of Ledipasvir (Hepatitis C Antiviral)
Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of the combination drug Harvoni®, used for the treatment of chronic HCV infection.[8] The synthesis of Ledipasvir involves a complex multi-step sequence where this compound hydrochloride serves as a key building block for the construction of the benzimidazole core of the molecule.[1]
Synthesis of β-Adrenergic Agonists
This compound is also a precursor for the synthesis of various β-adrenergic agonists, which are a class of drugs that act on β-adrenergic receptors and are used to treat conditions such as asthma and heart failure. For instance, it is used in the preparation of Denopamine, a selective β1-adrenergic agonist.[4][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention immediately.[10]
Conclusion
This compound is a compound of significant synthetic value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and crucial intermediate. The ability to serve as a precursor to complex and life-saving drugs such as Ledipasvir underscores its importance. Researchers and drug development professionals equipped with a thorough understanding of this molecule's characteristics are well-positioned to leverage its potential in the discovery and synthesis of novel therapeutic agents.
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Chemsrc. (2025). 2-Amino-4'-bromoacetophenone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. Retrieved from [Link]
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Solubility of Things. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]
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Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromophenyl)ethanone, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure, featuring a brominated aromatic ring, a ketone, and a primary amine, provides multiple reaction sites for molecular elaboration. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the expected spectral features, offering insights grounded in established principles of spectroscopic interpretation.
Chemical Structure and Overview
The chemical structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a p-bromophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene group bearing a primary amine.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on predicted values and comparison with analogous structures.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.6 - 7.7 | Doublet | 2H | Ar-H (ortho to Br) |
| ~3.8 - 4.0 | Singlet | 2H | -CH₂- |
| ~1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |
-
Aromatic Protons (δ ~7.6 - 7.8 ppm): The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a lower field (~7.7 - 7.8 ppm) compared to the protons ortho to the bromine atom (~7.6 - 7.7 ppm).
-
Methylene Protons (δ ~3.8 - 4.0 ppm): The two protons of the methylene group adjacent to the carbonyl group will be deshielded and are expected to appear as a singlet. The absence of coupling is due to the lack of adjacent protons.
-
Amine Protons (δ ~1.5 - 2.5 ppm): The two protons of the primary amine will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
For comparison, the methylene protons in the related compound, 2-bromo-1-(4-bromophenyl)ethanone, appear as a singlet at approximately 4.12 ppm. The replacement of the bromine with a less electronegative amino group in our target molecule would be expected to cause a slight upfield shift for the adjacent methylene protons.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 200 | C=O (Ketone) |
| ~135 - 140 | Ar-C (quaternary, attached to C=O) |
| ~131 - 133 | Ar-C (CH, ortho to Br) |
| ~129 - 131 | Ar-C (CH, ortho to C=O) |
| ~125 - 128 | Ar-C (quaternary, attached to Br) |
| ~45 - 50 | -CH₂- |
-
Carbonyl Carbon (δ ~195 - 200 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear at the lowest field in the spectrum.
-
Aromatic Carbons (δ ~125 - 140 ppm): The four distinct carbon environments in the para-substituted benzene ring will give rise to four signals. The quaternary carbons attached to the carbonyl group and the bromine atom will have distinct chemical shifts. The two sets of aromatic CH carbons will also be distinguishable.
-
Methylene Carbon (δ ~45 - 50 ppm): The methylene carbon adjacent to the carbonyl group and the amino group will appear in the aliphatic region of the spectrum.
In the analogue 2-bromo-1-(4-bromophenyl)ethanone, the methylene carbon appears at approximately 30.4 ppm. The substitution of bromine with an amino group is expected to shift this peak downfield due to the different electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400 - 3200 | Medium, Broad | N-H | Symmetric & Asymmetric Stretch |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretch |
| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretch |
| ~1680 | Strong | C=O | Stretch |
| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) | Stretch |
| ~1600 - 1500 | Medium | N-H | Bend |
| ~820 | Strong | C-H (Aromatic) | Out-of-plane Bend (para-subst.) |
| ~600 - 500 | Medium | C-Br | Stretch |
-
N-H Stretching (3400 - 3200 cm⁻¹): The primary amine will show two characteristic broad bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the ketone. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.
-
Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
-
N-H Bending (~1600 - 1500 cm⁻¹): The bending vibration of the N-H bond of the primary amine is expected in this region.
-
Aromatic C-H Bending (~820 cm⁻¹): A strong band in this region is a good indicator of para-substitution on a benzene ring.
-
C-Br Stretching (~600 - 500 cm⁻¹): The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 213/215 | [M]⁺ (Molecular Ion) |
| 183/185 | [M - CH₂NH₂]⁺ |
| 155/157 | [Br-C₆H₄-C≡O]⁺ |
| 105 | [C₆H₄-C≡O]⁺ |
| 76 | [C₆H₄]⁺ |
| 30 | [CH₂NH₂]⁺ |
-
Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak at m/z 213 and 215 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways: The primary fragmentation is likely to be the alpha-cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the stable acylium ion at m/z 183/185. Further fragmentation could involve the loss of the bromine atom or other characteristic losses from the aromatic ring. Another significant fragmentation would be the cleavage of the bond between the methylene group and the aromatic ring, yielding a fragment at m/z 30 corresponding to [CH₂NH₂]⁺.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Optimize the spectral width, acquisition time, and relaxation delay.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).
-
-
Gas Chromatography (GC) Method:
-
Injector Temperature: ~250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with that of similar compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". [Link]
Introduction: The Rise of a Privileged Scaffold
An In-Depth Technical Guide to 7-Azaindole (CAS 271-63-6): Chemical Properties, Safety, and Applications in Drug Discovery
This guide provides an in-depth exploration of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a pivotal heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes its core chemical properties, comprehensive safety protocols, and its significant role in the development of targeted therapeutics.
7-Azaindole, a bioisostere of both indole and purine systems, has emerged from a laboratory curiosity to a cornerstone in drug design.[1][2] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows it to form bidentate hydrogen bonds with the hinge region of protein kinases.[3] This characteristic has established 7-azaindole as a "privileged scaffold" for kinase inhibition, leading to the development of numerous therapeutics, including the FDA-approved B-Raf kinase inhibitor, vemurafenib.[2][3]
First synthesized in 1955, the exploration of 7-azaindole and its derivatives has expanded significantly, driven by its versatile applications in targeting a wide array of diseases, including cancer and neurodegenerative disorders.[1][4] This guide will delve into the technical details necessary for its safe and effective use in a research and development setting.
Physicochemical Properties
7-Azaindole is a white to light yellow or brown crystalline solid.[4][5][6] Its core properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 271-63-6 | [4][7] |
| Molecular Formula | C₇H₆N₂ | [4][8] |
| Molecular Weight | 118.14 g/mol | [6][8] |
| Appearance | White to off-white/brown crystalline powder/solid | [4][5][6] |
| Melting Point | 105-107 °C | [6][8][9] |
| Boiling Point | 270 °C (at 753 mmHg); 383.80 °C | [8][9] |
| Solubility | Sparingly soluble in water | [4] |
| Vapor Pressure | 0.0094 mmHg at 25°C | [4] |
| Flash Point | 185.90 °C | [8] |
| Log Pow | 1.256 | [9] |
Significance in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a recurring and valuable motif in a multitude of biologically active compounds.[10] Its structural and electronic properties enable favorable interactions with various biological targets.[10]
Kinase Inhibition
The most prominent application of 7-azaindole is in the design of protein kinase inhibitors.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, allowing for a strong, bidentate binding to the kinase hinge region.[3] This interaction is a foundational element in the efficacy of drugs like vemurafenib.[3] Over 90 different kinases have been identified as sensitive to 7-azaindole-based compounds, underscoring its broad utility in this therapeutic area.[3]
A Versatile Synthetic Building Block
Beyond kinase inhibition, 7-azaindole and its derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[10][11] The scaffold's five modification sites allow for the attachment of various substituents, enabling chemists to fine-tune the molecule's properties for specific therapeutic targets.[3] Derivatives like 5-Bromo-7-azaindole are particularly valuable, as the bromine atom facilitates further functionalization through cross-coupling reactions.[10]
Comprehensive Safety and Handling
While a powerful tool, 7-azaindole requires careful handling due to its potential hazards. This section provides a detailed overview of its safety profile and recommended protocols.
GHS Hazard Classification and Statements
Based on available Safety Data Sheets (SDS), 7-azaindole is classified with the following hazards:
-
H315: Causes skin irritation. [7]
-
H319: Causes serious eye irritation. [7]
-
H335: May cause respiratory irritation. [7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][12]
-
P264: Wash skin thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][12]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[7]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7][12]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][12]
Risk Assessment and Mitigation Workflow
The following diagram outlines the essential steps for a comprehensive risk assessment when working with 7-azaindole.
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The Strategic deployment of 2-Amino-1-(4-bromophenyl)ethanone in the Synthesis of Heterocyclic Scaffolds: An In-Depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-Amino-1-(4-bromophenyl)ethanone as a versatile and strategic building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical properties, reactivity, and diverse applications of this key intermediate. We will delve into the synthesis of a variety of biologically relevant heterocyclic scaffolds, including imidazoles, pyrimidines, thiophenes, pyrroles, and benzodiazepines. Each section will provide not only detailed, field-proven protocols but also the underlying mechanistic principles and the causal logic behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Profile of a Versatile Building Block
This compound, also known as 2-amino-4'-bromoacetophenone, is a bifunctional organic compound that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring a reactive α-amino ketone moiety and a brominated phenyl ring, makes it an ideal precursor for the construction of a wide array of complex molecular architectures. The amino group serves as a potent nucleophile or a precursor to a nucleophilic center, while the adjacent carbonyl group is an electrophilic site, prime for cyclization reactions. The bromo-substituent on the phenyl ring offers a site for further functionalization, typically through cross-coupling reactions, thereby expanding the molecular diversity of the resulting compounds.
This guide will systematically explore the synthetic utility of this compound, providing a robust framework for its application in the synthesis of key heterocyclic systems.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety and handling requirements, is paramount for the effective and safe utilization of this compound in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | 322.8°C at 760 mmHg | |
| Solubility | Commonly used as the hydrochloride salt for improved solubility in protic solvents. | [2] |
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]
Hazard Statements:
Precautionary Measures:
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling.[4]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
Synthesis of Imidazole Derivatives
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. This compound serves as a valuable precursor for the synthesis of 4-(4-bromophenyl) substituted imidazoles. A common and effective strategy involves the reaction with a source of the remaining carbon and nitrogen atoms of the imidazole ring.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis and its variations provide a straightforward route to polysubstituted imidazoles. In this approach, the α-amino ketone can react with an aldehyde and ammonia.
Workflow for Imidazole Synthesis:
Caption: General workflow for the synthesis of imidazoles.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-1H-imidazole
This protocol is a representative example and may require optimization based on the specific aldehyde used.
-
To a solution of this compound hydrochloride (1 eq.) in a suitable solvent such as ethanol, add an aldehyde (e.g., formaldehyde, 1.1 eq.) and a source of ammonia (e.g., ammonium acetate, 2-3 eq.). The use of the hydrochloride salt of the starting material can be advantageous for solubility. Ammonium acetate serves as both the ammonia source and a buffer.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and the progress is monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the condensation and cyclization steps.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between a basic aqueous solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). This step neutralizes any remaining acid and extracts the product into the organic phase.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-bromophenyl)-1H-imidazole.
Mechanistic Rationale
The reaction proceeds through a series of condensation and cyclization steps. The aldehyde first reacts with ammonia to form an imine. Concurrently, the α-amino ketone can also react with the aldehyde. The intricate mechanism involves the formation of a diimine intermediate which then undergoes cyclization and subsequent oxidation (often aromatization) to yield the stable imidazole ring. The expertise in choosing the reaction conditions lies in balancing the rates of the various condensation steps to favor the desired product.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleic acids. The α-amino ketone moiety in this compound is not a direct precursor in the most common pyrimidine syntheses, which typically involve 1,3-dicarbonyl compounds. However, it can be strategically employed in multi-step sequences or in specific cyclocondensation reactions. A more direct approach involves the reaction of a derivative, such as a β-enaminone, with an amidine.
A plausible synthetic route involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent to form a key intermediate, which then undergoes cyclocondensation with an amidine.
Workflow for Pyrimidine Synthesis:
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general strategy for the synthesis of a 4-(4-bromophenyl)pyrimidine derivative.
-
In a round-bottom flask, this compound (1 eq.) is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like toluene. This step aims to form a key enaminone or a related intermediate.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.
-
After the formation of the intermediate (monitored by TLC), the reaction is cooled, and an amidine hydrochloride (e.g., formamidine hydrochloride, 1.2 eq.) and a base (e.g., sodium ethoxide) are added. The base is crucial for the cyclization step.
-
The mixture is then heated to reflux for an additional period (typically 6-12 hours).
-
The work-up procedure is similar to that described for imidazole synthesis, involving solvent removal, extraction, and purification by column chromatography.
Mechanistic Considerations
The initial condensation between the α-amino ketone and the 1,3-dicarbonyl compound leads to the formation of a more complex intermediate. This intermediate then undergoes a cyclocondensation reaction with the amidine. The amidine provides the N-C-N fragment of the pyrimidine ring. The choice of base and solvent is critical to control the regioselectivity of the cyclization, a key consideration for experienced chemists in this field.
Synthesis of Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8] this compound can serve as the carbonyl component in this reaction, reacting with an activated nitrile and elemental sulfur in the presence of a base.
Workflow for Gewald Thiophene Synthesis:
Caption: General workflow for the Gewald synthesis of thiophenes.
Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative
-
To a stirred suspension of this compound (1 eq.), an activated nitrile (e.g., malononitrile, 1 eq.), and elemental sulfur (1.1 eq.) in ethanol, a catalytic amount of a base (e.g., morpholine or triethylamine) is added dropwise at room temperature. The choice of base is critical; morpholine is a classic choice for the Gewald reaction.[9]
-
The reaction mixture is then heated to a gentle reflux for 2-4 hours. An exothermic reaction may be observed upon addition of the base.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Mechanistic Insights
The Gewald reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated dinitrile.[8] The base then facilitates the addition of sulfur to the α-carbon of the unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. The self-validating nature of this protocol lies in the high atom economy and the often spontaneous precipitation of the product in high purity.
Synthesis of Pyrrole Derivatives via the Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][3] While this compound is not a 1,4-dicarbonyl compound itself, it can be used to construct one in a preceding step, which then undergoes the Paal-Knorr cyclization.
Workflow for Paal-Knorr Pyrrole Synthesis:
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
The amino group of this compound is first protected, for example, as an N-acetyl derivative.
-
The protected aminoketone is then alkylated with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base to form the 1,4-dicarbonyl compound.
Step 2: Paal-Knorr Cyclization
-
The synthesized 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
A primary amine (e.g., aniline) or a source of ammonia (e.g., ammonium acetate) is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
The work-up and purification are performed as described in the previous sections.
Mechanistic Rationale
The Paal-Knorr pyrrole synthesis proceeds via the formation of a di-imine or a related intermediate from the reaction of the 1,4-dicarbonyl compound with the amine.[1] This intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring. The choice of the primary amine allows for the introduction of various substituents on the pyrrole nitrogen.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or two equivalents of a ketone. Given its structure, this compound can potentially undergo a self-condensation or react with another ketone in the presence of an acid catalyst to form a 1,5-benzodiazepine, although this is a less common application. A more established method involves the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds or β-haloketones.
Workflow for 1,5-Benzodiazepine Synthesis:
Caption: General workflow for 1,5-benzodiazepine synthesis.
Experimental Protocol: Condensation with o-Phenylenediamine
This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines from an o-phenylenediamine and a ketone, which can be adapted for this compound.
-
A mixture of o-phenylenediamine (1 eq.) and this compound (2 eq.) is heated in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), under solvent-free conditions or in a high-boiling solvent like xylene.
-
The reaction is heated for several hours, and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and treated with a basic solution to neutralize the catalyst.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography or recrystallization.
Mechanistic Considerations
The reaction is believed to proceed through the formation of a di-imine intermediate from the condensation of the o-phenylenediamine with two molecules of the ketone. This intermediate then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring. The acidic catalyst is crucial for promoting the condensation steps.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive α-amino ketone functionality and a modifiable bromophenyl ring allows for the efficient construction of a diverse range of medicinally relevant heterocyclic scaffolds. This guide has provided a comprehensive overview of its application in the synthesis of imidazoles, pyrimidines, thiophenes, pyrroles, and benzodiazepines, complete with detailed protocols and mechanistic insights. The strategic application of this building block, guided by a sound understanding of reaction mechanisms and experimental parameters, will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
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Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketone. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 981–986. [Link]
-
Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60 (2), 301–307. [Link]
-
Gewald, K. Heterocyclic syntheses with α-cyanocarbonyl compounds. Angew. Chem. Int. Ed. Engl.1966 , 5 (6), 577–586. [Link]
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Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Gewald reaction. J. Heterocycl. Chem.1999 , 36 (2), 333–345. [Link]
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Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , 2010 (1), 64–97. [Link]
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PubChem. Compound Summary for CID 21639, this compound. National Center for Biotechnology Information. [Link]
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SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]
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Chemsrc. 2-Amino-4'-bromoacetophenone. [Link]
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Reactivity of the amine and ketone groups in 2-Amino-1-(4-bromophenyl)ethanone
A Technical Guide to the
Reactivity of 2-Amino-1-(4-bromophenyl)ethanone: A Chemoselective Approach
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds and pharmacologically active agents.[1] This guide provides an in-depth analysis of the distinct and competitive reactivities of its primary amine and α-aminoketone functionalities. We will explore the underlying electronic and steric factors governing these reactions and delineate strategies for achieving high chemoselectivity. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: Structural and Electronic Landscape
This compound, often supplied as its hydrochloride salt to enhance stability and solubility, possesses two key reactive centers: a nucleophilic primary amine at the α-position and an electrophilic ketone carbonyl group.[1] The molecule's reactivity is further modulated by the presence of a bromine atom on the phenyl ring, which influences the electronic properties of the aromatic system.
The primary amine group, with its lone pair of electrons, is a potent nucleophile and a base. Its reactivity is central to reactions such as acylation, alkylation, and condensation.[2] Conversely, the ketone's carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent α-carbon's acidity is also a key feature, although the neighboring amino group influences this property.[3]
Understanding the delicate balance between the nucleophilicity of the amine and the electrophilicity of the ketone is paramount for designing selective synthetic transformations.
The Amine Moiety: A Hub of Nucleophilic Reactivity
The primary amine group in this compound is a versatile handle for molecular elaboration. Its nucleophilic character drives a range of important chemical transformations.
2.1. N-Acylation: Formation of Amides
N-acylation is a fundamental reaction of the amine group, typically proceeding with high efficiency.[4] This transformation is crucial for the synthesis of various biologically active compounds, including potential antiviral agents.[5]
Mechanism: The reaction with acylating agents like acid chlorides or anhydrides is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the stable amide bond.[4]
Table 1: Common Acylating Agents and Conditions for N-Acylation
| Acylating Agent | Solvent | Base | Typical Conditions |
| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to room temperature |
| Acetic Anhydride | Pyridine | Pyridine (acts as solvent and base) | Room temperature |
| Benzoyl Chloride | Tetrahydrofuran (THF) | Aqueous NaOH (Schotten-Baumann) | Room temperature |
2.2. N-Alkylation: A Path to Secondary and Tertiary Amines
Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products.[2][4] This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.
Strategic Consideration: To achieve selective mono-alkylation, reductive amination is a superior strategy. This involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[6]
2.3. Condensation Reactions: Synthesis of Heterocycles
The amine group is a key participant in condensation reactions that form various heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where α-aminoketones react with thiourea or thioamides to yield 2-aminothiazoles.[7] These thiazole derivatives are scaffolds for a multitude of pharmacologically active molecules.[8][9]
The Ketone Functionality: An Electrophilic Center
The ketone group in this compound provides a reactive site for nucleophilic additions and reactions at the α-carbon.
3.1. Reduction to Alcohols
The ketone can be selectively reduced to the corresponding secondary alcohol, 2-amino-1-(4-bromophenyl)ethanol. This transformation is a cornerstone in the synthesis of chiral ligands and pharmaceutical intermediates.[10]
Chemoselectivity in Reduction: The choice of reducing agent is critical to avoid the reduction of other functional groups. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol.[11] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not required and may lead to side reactions.[12]
Table 2: Selective Ketone Reduction Agents
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | Secondary Alcohol |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol | Room temperature, atmospheric pressure | Secondary Alcohol |
3.2. Reactions with Carbon Nucleophiles
The ketone carbonyl is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.[6] However, the presence of the acidic amine proton necessitates protection of the amine group prior to the reaction to prevent quenching of the organometallic reagent.
3.3. Formation of Imines and Enamines
The reaction of the ketone with primary or secondary amines leads to the formation of imines (Schiff bases) or enamines, respectively.[6][13] These reactions are typically acid-catalyzed and are reversible.[14] The formation of an imine with the ketone of one molecule and the amine of another can lead to self-condensation, a possibility that must be considered under certain reaction conditions.
Achieving Chemoselectivity: A Scientist's Guide
The synthetic utility of this compound hinges on the ability to selectively target either the amine or the ketone group. This control is achieved through the judicious choice of reagents, reaction conditions, and the use of protecting groups.
4.1. Selective Amine Reactivity
To favor reactions at the amine group while leaving the ketone untouched, reactions are typically carried out under conditions that do not activate the ketone.
-
N-Acylation: This is generally a straightforward selective reaction. The high nucleophilicity of the amine allows it to react preferentially with acylating agents under basic or neutral conditions.
-
Protecting the Ketone: If necessary, the ketone can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). This temporarily masks the ketone's reactivity, allowing for a wider range of transformations on the amine. The ketal can then be removed under acidic aqueous conditions.
4.2. Selective Ketone Reactivity
To target the ketone in the presence of the amine, the nucleophilicity of the amine must be suppressed.
-
Protonation of the Amine: In acidic media, the amine group is protonated to form an ammonium salt. This deactivates it as a nucleophile, allowing nucleophilic attack to occur selectively at the carbonyl carbon. This is the principle behind many acid-catalyzed reactions of the ketone.
-
Protecting the Amine: The amine can be protected, for example, as a carbamate (e.g., Boc or Cbz group). This significantly reduces its nucleophilicity and allows for a broad scope of ketone-centric reactions.
Experimental Protocols
The following protocols are provided as illustrative examples of chemoselective transformations of this compound.
5.1. Protocol 1: Selective N-Acetylation of this compound
This protocol details the selective acetylation of the amine group.
Materials:
-
This compound hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-(4-bromophenyl)-2-oxoethyl)acetamide.
5.2. Protocol 2: Selective Reduction of the Ketone in this compound
This protocol describes the selective reduction of the ketone to a secondary alcohol.
Materials:
-
This compound hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 2-amino-1-(4-bromophenyl)ethanol by appropriate methods.
Visualization of Reaction Pathways
6.1. Diagram: Chemoselective Control Pathways
Caption: Step-by-step workflow for the selective N-acylation protocol.
Conclusion
This compound is a molecule with a rich and nuanced reactivity profile. By understanding the intrinsic properties of its amine and ketone functional groups, and by applying principles of chemoselectivity through strategic reagent choice and the use of protecting groups, researchers can unlock its full potential as a versatile building block in organic synthesis and drug discovery. The protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful and selective manipulation of this valuable compound.
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The Versatile Scaffold: Unlocking the Potential of 2-Amino-1-(4-bromophenyl)ethanone in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-bromophenyl)ethanone, a seemingly simple α-amino ketone, has emerged as a highly versatile and valuable building block in the landscape of medicinal chemistry. Its unique structural features—a reactive aminomethyl ketone moiety and a strategically placed bromine atom on the phenyl ring—provide a powerful toolkit for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the core applications of this scaffold, offering a comprehensive overview of its role in the development of novel anticancer, anti-inflammatory, and neuroprotective agents. Through an exploration of synthetic methodologies, mechanistic insights, and detailed experimental protocols, we aim to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this pivotal intermediate in their quest for next-generation therapeutics.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the intricate world of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound (also known as 2-Amino-4'-bromoacetophenone) has garnered considerable attention due to its inherent reactivity and strategic functionalization.
The α-amino ketone functionality serves as a linchpin for the construction of various nitrogen-containing heterocycles, which are privileged structures in a vast number of approved drugs.[1][2][3] The primary amine offers a nucleophilic center, while the adjacent carbonyl group provides an electrophilic site, enabling a wide range of cyclization and condensation reactions.
Simultaneously, the bromine atom on the phenyl ring is not merely a passive substituent. It serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.
This guide will navigate through the key therapeutic areas where this compound has made a significant impact, providing both the conceptual framework and the practical details necessary for its application in a research and development setting.
Synthetic Pathways to Bioactive Heterocycles
The true power of this compound lies in its ability to serve as a precursor to a multitude of heterocyclic systems. This section will explore the synthesis of key scaffolds with demonstrated biological activities.
Thiazoles and Thiadiazoles: A Gateway to Anticancer and Anti-inflammatory Agents
The synthesis of thiazole and thiadiazole rings represents a cornerstone application of α-halo ketones, which are readily derived from this compound.
The Hantzsch thiazole synthesis is a venerable yet highly effective method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[1][4] this compound can be converted to its corresponding α-bromo derivative, 2-bromo-1-(4-bromophenyl)ethanone, which is a key intermediate for this reaction.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the synthesis of thiazoles from this compound.
The resulting 2-amino-4-(4-bromophenyl)thiazole scaffold is a versatile intermediate for further functionalization, leading to compounds with potent antiproliferative activities.
The 1,3,4-thiadiazole ring is another heterocycle readily accessible from precursors derived from this compound. These compounds have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade.[5] Furthermore, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated intriguing dual anticancer and neuroprotective activities.[6]
A common synthetic route involves the cyclization of thiosemicarbazones. While this typically starts from an aldehyde, alternative methods can utilize the core scaffold of our interest. For instance, a patented method describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic acid, thiosemicarbazide, and phosphorus oxychloride.[7] The 4-bromobenzoic acid required for this synthesis can be obtained from this compound through oxidation.
Table 1: Bioactive Compounds Derived from this compound Precursors
| Compound Class | Therapeutic Area | Key Synthetic Reaction | Biological Target/Activity | Reference(s) |
| 1,3,4-Thiadiazin-3-ium Bromides | Anticancer | Cyclocondensation | Antiproliferative (GI50 = 38-66 nM) | [8] |
| 2-Aminoacyl-1,3,4-thiadiazoles | Anti-inflammatory | Acylation | PGE2 Biosynthesis Inhibition | [5] |
| 2-Amino-4-(4-bromophenyl)thiazoles | Anticancer | Hantzsch Synthesis | EGFR Kinase Inhibition (potential) | [4] |
| Substituted Imidazoles | Neuroprotective | Multi-component Reaction | p53 Inactivation (potential) | [9][10] |
Imidazoles: Versatile Cores for Drug Discovery
The imidazole ring is a ubiquitous feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes. The synthesis of substituted imidazoles can be achieved through various multi-component reactions involving α-haloketones, aldehydes, amines, and an ammonia source.[9][11]
Diagram 2: General Synthetic Route to Substituted Imidazoles
Caption: Multi-component synthesis of substituted imidazoles.
This approach allows for the rapid generation of a library of imidazole derivatives, which can then be screened for various biological activities, including neuroprotection.
Detailed Experimental Protocols: A Self-Validating System
To ensure the practical applicability of this guide, we provide a detailed, step-by-step protocol for a key synthetic transformation. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.
Synthesis of 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide
This protocol is adapted from a published procedure and demonstrates the synthesis of a compound with demonstrated antiproliferative activity.[8]
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1 mmol, 278 mg)
-
4-Phenylthiosemicarbazide (1 mmol, 167 mg)
-
Ethanol (30 mL)
-
Conical flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a conical flask, suspend 4-phenylthiosemicarbazide (1 mmol) in ethanol (30 mL) at room temperature.
-
Addition of α-Bromoketone: To the stirred suspension, add 2-bromo-1-(4-bromophenyl)ethanone (1 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture magnetically at room temperature for 1-2 hours. A solid precipitate will form during this time.
-
Isolation of Product: Filter the resulting solid using a Büchner funnel and wash the filter cake with three portions of cold ethanol (5 mL each).
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.
Expected Outcome:
-
Product: 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide
-
Appearance: Yellow crystals
-
Yield: Approximately 85-90%
-
Melting Point: 185–186 °C[8]
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the CH₂ group, aromatic protons, and NH protons.
-
¹³C NMR (DMSO-d₆): Expect signals for the CH₂ carbon, aromatic carbons, and the C=N carbons of the thiadiazine ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting the outcome of synthetic transformations.
The Hantzsch Thiazole Synthesis Mechanism
The formation of the thiazole ring in the Hantzsch synthesis proceeds through a well-established sequence of steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-(4-bromophenyl)ethanone in an SN2 reaction, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile and attacks the carbonyl carbon, forming a five-membered ring intermediate (a thiazoline derivative).
-
Dehydration: Subsequent elimination of a molecule of water leads to the formation of the aromatic thiazole ring.
Diagram 3: Mechanism of the Hantzsch Thiazole Synthesis
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
The presence of the electron-withdrawing 4-bromophenyl group can influence the reactivity of the carbonyl group, potentially facilitating the cyclization step.
The Intellectual Property Landscape: Patentability and Freedom to Operate
A thorough understanding of the patent landscape is crucial for any drug development program. A search for patents citing the CAS number for this compound (7644-04-4) reveals its inclusion in numerous patent applications covering a wide range of therapeutic areas.[12][13] These patents often claim novel compositions of matter derived from this starting material and their use in treating diseases such as cancer, inflammatory disorders, and neurological conditions.
Researchers and companies working with this compound should conduct a detailed freedom-to-operate analysis to ensure that their intended synthetic routes and final products do not infringe on existing patents.
Conclusion and Future Directions
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its continued importance in the pursuit of novel therapeutics. The strategic combination of a reactive α-amino ketone moiety and a versatile bromophenyl group provides a powerful platform for the generation of compound libraries targeting a wide range of diseases.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Utilizing the bromine handle for more complex cross-coupling reactions to explore novel SAR.
-
Development of Novel Heterocyclic Scaffolds: Exploring new cyclization reactions to generate unprecedented heterocyclic systems.
-
Application in Emerging Therapeutic Areas: Investigating the potential of derivatives in areas such as neurodegenerative diseases and metabolic disorders.
By leveraging the foundational knowledge presented in this guide, researchers can confidently and effectively utilize this compound as a key component in their drug discovery and development endeavors.
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Gupta, A., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674–678. [Link][20]
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Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(12), 2784–2787. [Link][9]
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Zimecki, M., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Journal of Molecular Modeling, 13(5), 631–638. [Link][6]
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Kowalkowska, A., et al. (2022). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [Link][22]
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National Center for Biotechnology Information. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. PubChem. Retrieved from [Link][13]
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Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Pharmaceutical and Biosciences Journal, 6(1), 1-12. [Link][23]
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Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. [Link][24]
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Angeloni, C., & Tarozzi, A. (Eds.). (2023). Neuroprotection with Bioactive Compounds. MDPI. [Link][25]
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Al-Ostath, A. H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link][26]
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Chahal, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 193-206. [Link][27]
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Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2042–2057. [Link][30]
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Stability and storage conditions for 2-Amino-1-(4-bromophenyl)ethanone
An In-Depth Technical Guide to the Stability and Storage of 2-Amino-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound, a key building block in organic synthesis, holds considerable importance in the development of novel pharmaceutical agents and functional materials. As an α-amino ketone, its unique bifunctional structure makes it a versatile precursor for a wide array of heterocyclic compounds and complex molecular architectures.[1][2][3] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final product. This guide provides a comprehensive overview of the stability profile of this compound, detailing its optimal storage conditions, potential degradation pathways, and a robust methodology for its stability assessment, grounded in established scientific principles and regulatory standards.
Part 1: Physicochemical Properties and Core Storage Directives
A foundational understanding of the molecule's properties is essential for its proper handling.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-4'-bromoacetophenone | |
| CAS Number | 7644-04-4 | |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol |
Recommended Storage Conditions
Based on safety data sheets (SDS) and the inherent reactivity of the α-amino ketone motif, the following conditions are mandated for preserving the integrity of this compound:
-
Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended for short-term storage, while freezing (-20°C) is optimal for long-term preservation.[1] This minimizes the rate of potential thermal degradation and self-reaction.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The primary amine functionality is susceptible to oxidation.
-
Moisture: The compound should be stored in a dry, desiccated environment.[1] Hydrolytic degradation and moisture-mediated side reactions are significant risks. Use tightly sealed containers.
-
Light: Protect from light. Aromatic ketones are often photosensitive and can undergo photodegradation.[4][5][6] Store in amber vials or in a dark location.
-
Purity Form: Note that this compound is often supplied as a hydrochloride salt. The salt form is generally more stable, less prone to oxidation, and less hygroscopic than the free base. However, it is still crucial to adhere to all storage recommendations.
Part 2: Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of this compound contains two reactive centers: a primary aromatic amine and an α-carbonyl group. This combination makes it susceptible to several modes of degradation. Understanding these pathways is critical for developing stability-indicating analytical methods and for troubleshooting synthetic protocols.
Oxidative Degradation
The primary amine is a prime target for oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions. Oxidation can lead to a complex mixture of products, including nitroso, nitro, and various colored polymeric species, fundamentally altering the molecule's reactivity.
Dimerization and Self-Condensation
The nucleophilic primary amine of one molecule can attack the electrophilic carbonyl carbon of another. This intermolecular reaction forms an imine (or Schiff base) intermediate, which can lead to the formation of dimers or higher-order oligomers. This is a common instability pathway for α-amino ketones.[7]
Photodegradation
Aromatic ketones are well-known photosensitizers.[8] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, leading to radical reactions.[5][9] This can result in cleavage of the C-C bond adjacent to the carbonyl (Norrish Type I cleavage) or other complex radical-mediated degradation pathways, compromising the sample's integrity.
Hydrolytic Instability
While the core structure is not immediately susceptible to simple hydrolysis, the potential formation of imine dimers (as described above) introduces a new point of hydrolytic instability. Imines can readily hydrolyze back to their constituent amine and carbonyl compounds, creating a complex equilibrium of species in the presence of moisture.[10][11][12]
Caption: Key environmental stressors and resulting degradation pathways for this compound.
Part 3: Methodology for Stability Assessment: A Forced Degradation Protocol
To rigorously evaluate the stability of this compound and develop a stability-indicating analytical method (e.g., HPLC-UV), a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[4][13][14][15]
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent compound from its degradation products.[13][14]
Experimental Workflow
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Detailed Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution to the target analytical concentration and store it at -20°C, protected from light.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at time points. Due to the potential for rapid degradation, initial time points should be frequent (e.g., 0.5, 1, 2, 4 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 M HCl.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Maintain the solution at room temperature, protected from light.
-
Monitor the reaction closely and sample at appropriate time points.
-
Analysis can typically be performed directly.
5. Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a known quantity of the solid compound in an open vial (to assess the effect of air/oxidation) and a sealed vial in an oven at 80°C.
-
Sample the solution at time points. For the solid, dissolve a pre-weighed amount at each time point for analysis.
6. Photolytic Degradation (as per ICH Q1B):
-
Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
Conclusion: Ensuring Material Integrity
The stability of this compound is a critical parameter that influences its utility in research and development. While generally stable under recommended storage conditions—cold, dark, dry, and inert—it is susceptible to degradation via oxidation, self-condensation, and photolysis. A thorough understanding of these pathways, coupled with rigorous stability testing through forced degradation studies, is non-negotiable for any scientist working with this compound. The protocols outlined herein provide a robust framework for establishing a comprehensive stability profile, ensuring the quality and reliability of experimental outcomes.
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
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Commercial availability and suppliers of 2-Amino-1-(4-bromophenyl)ethanone
An In-depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone: Sourcing, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, analytical validation, and application, ensuring a thorough understanding of its role in modern chemical research.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic ketone and primary amine. It is most frequently handled and supplied as its hydrochloride salt to improve stability and shelf-life, though the free base is also utilized in synthesis.[1] Understanding its fundamental properties is the first step in its effective application.
The compound is identified by the following:
-
IUPAC Name: this compound[2]
-
Synonyms: 2-Amino-4'-bromoacetophenone, 4-Bromophenacylamine, α-Amino-p-bromoacetophenone[1][3]
-
Molecular Weight: 214.06 g/mol [2]
It typically appears as a solid and is often supplied as the hydrochloride salt (C₈H₉BrClNO, MW: 250.52 g/mol ).[5][6]
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO (Free Base) | [2][4] |
| Molecular Weight | 214.06 g/mol (Free Base) | [2] |
| 250.52 g/mol (HCl Salt) | [5][6] | |
| CAS Number | 7644-04-4 (Free Base) | [2][3][4] |
| 5467-72-1 (HCl Salt) | [5][6][7] | |
| Appearance | Solid | [5] |
| Density | ~1.52 g/cm³ | [4] |
| Boiling Point | 322.8°C at 760 mmHg | [4] |
Commercial Availability and Supplier Landscape
This intermediate is readily available from numerous chemical suppliers, catering to both research and bulk manufacturing needs. When sourcing this material, it is critical to pay attention to the form (free base vs. hydrochloride salt) and purity, as these factors directly impact reaction stoichiometry and impurity profiles.
| Supplier | Product Name | CAS Number | Typical Purity |
| Biosynth | This compound hydrochloride | 5467-72-1 | Min. 95% |
| ChemScene | This compound hydrochloride | 5467-72-1 | ≥98% |
| Fisher Scientific | 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride | 5467-72-1 | >95% |
| CymitQuimica | This compound hydrochloride | 5467-72-1 | Min. 95% |
Note: This table is not exhaustive but represents common suppliers. Purity levels and available quantities may vary.
Synthetic Pathways: From Precursor to Product
Understanding the synthesis of this compound is crucial for anticipating potential impurities. The most common laboratory-scale synthesis involves a two-step process starting from the commercially available 4'-bromoacetophenone.
-
α-Bromination: The first step is the selective bromination of the α-carbon (the carbon adjacent to the carbonyl group) of 4'-bromoacetophenone. This yields the key intermediate, 2,4'-dibromoacetophenone.[4]
-
Amination: The second step involves the displacement of the α-bromide with an amino group. This is often achieved using ammonia or a protected amine source, followed by deprotection, to yield the final product.[4]
Caption: Synthetic pathway for this compound.
Core Application: A Versatile Building Block in Drug Discovery
The primary utility of this compound lies in its role as a versatile synthon for constructing more complex molecules, particularly within pharmaceutical development.[8] Its bifunctional nature—possessing both a reactive amine and a ketone—allows for a wide array of subsequent chemical transformations.
A significant application is in the synthesis of phenylethanolamine derivatives.[9][10] These structures are foundational to many biologically active compounds. The ketone can be stereoselectively reduced to a hydroxyl group, and the amine can be further functionalized, leading to chiral molecules with specific biological activities. For instance, this scaffold is relevant to the synthesis of inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the final step in the biosynthesis of epinephrine.[11][12]
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Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Imidazoles from 2-Amino-1-(4-bromophenyl)ethanone
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a privileged scaffold in the design of therapeutic agents.[3] Imidazole-containing molecules exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.[2][4] The versatility of the imidazole ring allows for the creation of diverse molecular architectures, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis of substituted imidazoles, with a particular focus on utilizing the readily available starting material, 2-Amino-1-(4-bromophenyl)ethanone.
Synthetic Strategy: The Radziszewski Reaction and its Modern Variants
The synthesis of the imidazole core is classically achieved through the Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][5][6] This robust reaction has been a mainstay in heterocyclic chemistry for over a century. In a modern and efficient one-pot adaptation, an α-aminoketone, such as this compound, can be utilized as a precursor to the 1,2-dicarbonyl component, streamlining the synthetic process.
Mechanistic Insights: Understanding the "Why"
The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism for the formation of a 2,4-disubstituted imidazole from an α-aminoketone, an aldehyde, and an ammonia source is depicted below.
Figure 1: Generalized workflow of the Radziszewski imidazole synthesis.
-
Initial Condensation: The reaction initiates with the condensation of the α-aminoketone (or its corresponding 1,2-dicarbonyl, formed in situ) with the aldehyde to form an imine intermediate.
-
Addition of Ammonia: Ammonia then adds to the carbonyl group of the imine intermediate, followed by cyclization.
-
Dehydration and Oxidation: The cyclized intermediate undergoes dehydration and subsequent oxidation to yield the aromatic imidazole ring. The choice of solvent and reaction conditions can influence the rate of these steps and the overall yield of the product.
Protocol: One-Pot Synthesis of 2,4-Disubstituted Imidazoles
This protocol is adapted from a modular approach for the synthesis of 2,4(5)-disubstituted imidazoles and can be applied to this compound.[5][7]
Materials and Reagents
-
This compound hydrochloride
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Experimental Procedure
Figure 2: Step-by-step experimental workflow for imidazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound hydrochloride (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (3.0 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation: A Library of Substituted Imidazoles
The versatility of this method allows for the synthesis of a wide range of substituted imidazoles by simply varying the aldehyde component. Below is a representative table of potential products.
| Entry | Aldehyde | Product Name | Expected Yield (%) |
| 1 | Benzaldehyde | 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | ~85%[8] |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | ~79%[8] |
| 3 | 4-Methylbenzaldehyde | 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole | ~92%[8] |
| 4 | 4-Methoxybenzaldehyde | 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole | ~88% |
| 5 | 2-Naphthaldehyde | 4-(4-Bromophenyl)-2-(naphthalen-2-yl)-1H-imidazole | ~80% |
Characterization of Synthesized Imidazoles
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.
Spectroscopic Data for a Representative Compound: 4-(4-Bromophenyl)-2-phenyl-1H-imidazole
-
¹H NMR (500 MHz, CDCl₃): δ 7.72 (t, J = 8.0 Hz, 4H), 7.52 (d, J = 8.0 Hz, 2H), 7.40 (q, J = 7.5 Hz, 3H), 7.28 (t, J = 7.5 Hz, 1H).[8]
-
¹³C NMR (125 MHz, CDCl₃): δ 146.0, 132.0, 128.9, 128.7, 127.2, 126.7, 124.9, 128.8.[8]
-
IR (KBr, cm⁻¹): 3435 (N-H stretch), 3050 (aromatic C-H stretch), 1605 (C=N stretch), 1485 (C=C stretch), 830 (C-Br stretch).
-
Mass Spectrometry (HRMS): Calculated for C₁₅H₁₂N₂Br: 299.0184; Found: 299.0186.[8]
Conclusion
The protocol described herein offers a robust and versatile method for the synthesis of a diverse library of substituted imidazoles from this compound. The one-pot nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive approach for researchers in medicinal chemistry and drug development. The mechanistic understanding provided allows for rational optimization and adaptation of the protocol for the synthesis of novel imidazole-based compounds with potential therapeutic applications.
References
-
Reddy, T. J.; et al. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega2017 , 2 (8), 5038–5047. [Link]
-
de Toledo, I.; et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. J. Org. Chem.2019 , 84 (21), 14187–14201. [Link]
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de Toledo, I.; et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - Supporting Information. J. Org. Chem.2019 . [Link]
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Zhang, T.; et al. Microwave-Assisted Synthesis of 2-Substituted 1H-benzo[d]imidazoles and Their Antifungal Activities in Vitro. Lett. Drug Des. Discov.2012 , 9, 747-752. [Link]
-
Shi, S.; et al. ZnCl₂-Catalyzed [3 + 2] Cycloaddition of Benzimidates and 2H-Azirines for the Synthesis of Imidazoles. J. Org. Chem.2018 , 83 (22), 14057–14065. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Hassan, L. A.; et al. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate2018 . [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate2023 . [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. [Link]
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de Toledo, I.; et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. J. Org. Chem.2019 , 84 (21), 14187–14201. [Link]
-
Regan, J.; et al. A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors. J. Med. Chem.2003 , 46 (22), 4676–4686. [Link]
-
Reddy, G. S.; et al. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)₂-/I₂-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega2018 , 3 (7), 8296–8303. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
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Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO₂)₃} as an eco-friendly and green catalyst - Supplementary Information. [Link]
-
Kumar, S.; et al. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Bioinformation2011 , 6 (7), 272–275. [Link]
-
Kauffman, G. B. The Crucial Early Contributions of F. R. Japp to a General Synthesis of Imidazole Derivatives. IDEALS2007 . [Link]
-
Acar, Ç.; et al. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - Supplementary Material. ACG Publications2021 . [Link]
-
Singh, S.; et al. Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate2013 . [Link]
-
Royal Society of Chemistry. Synthesis and studies of electrochemical properties of lophine derivatives - Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
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Application Note & Protocol: Catalytic Synthesis of Quinoxalines Using 2-Amino-1-(4-bromophenyl)ethanone
Abstract & Introduction
Quinoxaline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their synthesis has been a subject of intense research, aiming for efficiency, sustainability, and molecular diversity.[2] A cornerstone method for their preparation is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[5][6][7]
This application note provides a detailed guide for the catalytic synthesis of 6-bromo-2-phenylquinoxaline, a versatile intermediate for drug discovery, using 2-Amino-1-(4-bromophenyl)ethanone hydrochloride as a key precursor. The presence of the bromine atom on the quinoxaline core offers a valuable synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the generation of diverse compound libraries.
We will explore two robust, field-proven catalytic systems: a metal-free, iodine-catalyzed oxidative cyclization and a copper-catalyzed aerobic oxidation method. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to empower researchers in drug development to reliably synthesize and explore this important class of heterocycles.
The Strategic Importance of the Precursor: this compound
The choice of this compound (often used as its hydrochloride salt for stability) is strategic. This α-aminoketone serves as a synthetic equivalent of an α-dicarbonyl compound. The key reaction involves a tandem process where two molecules of the α-aminoketone undergo self-condensation or react with a 1,2-diamine, followed by an oxidative aromatization to form the pyrazine ring of the quinoxaline.
Key Advantages:
-
Synthetic Handle: The 4-bromo substituent is retained in the final quinoxaline product. This halogen atom is ideal for post-synthesis modifications (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the rapid diversification of the quinoxaline core.
-
Stability: The hydrochloride salt is a stable, crystalline solid that is easy to handle and store compared to potentially unstable free amines.
-
Atom Economy: In self-condensation reactions, it serves as the source for all carbon atoms of the resulting pyrazine ring and its phenyl substituent.
Catalytic Strategies & Mechanistic Rationale
The conversion of α-aminoketones and 1,2-diamines to quinoxalines requires an oxidation step to achieve the final aromatic system. Catalysis is crucial for facilitating this transformation under mild and efficient conditions.
Strategy A: Iodine-Catalyzed Oxidative Cyclization
Molecular iodine (I₂) is an inexpensive, readily available, and effective metal-free catalyst for this transformation.[6][8] It acts as a mild Lewis acid and an oxidant, promoting both the condensation and the subsequent dehydrogenation steps.
Mechanistic Insight: The reaction is believed to proceed via initial condensation of the 1,2-diamine with the ketone functionality of the α-aminoketone to form a dihydropyrazine intermediate. Iodine then facilitates the oxidative dehydrogenation of this intermediate to furnish the aromatic quinoxaline ring.[8][9] The use of an oxidant like DMSO can be crucial in regenerating the active iodine species.[8]
Strategy B: Copper-Catalyzed Aerobic Oxidation
Copper catalysts are highly effective for oxidative coupling reactions.[10][11] Using molecular oxygen from the air as the terminal oxidant makes this approach environmentally benign and cost-effective.[10]
Mechanistic Insight: The copper catalyst, often in the form of Cu(I) or Cu(II) salts, activates the substrates. The reaction likely proceeds through a copper-coordinated intermediate. The key step is the aerobic oxidation, where the copper center facilitates the transfer of electrons from the dihydropyrazine intermediate to molecular oxygen, which is reduced to water. The catalyst is regenerated in the process, allowing for low catalytic loadings.
Experimental Protocols & Data
This section provides detailed, step-by-step protocols for the synthesis of 6-bromo-2,3-diphenylquinoxaline from the condensation of o-phenylenediamine and benzoin (an α-hydroxyketone, which oxidizes in situ to the required 1,2-dicarbonyl compound, benzil). This is a classic and highly reliable model reaction. Following this, we present a protocol specifically using the title compound.
General Laboratory Setup Workflow
The following diagram illustrates the typical workflow for the catalytic synthesis and purification of quinoxalines described in this note.
Caption: General experimental workflow for quinoxaline synthesis.
Protocol 1: Iodine-Catalyzed Synthesis of 6-Bromo-2-phenylquinoxaline
This protocol details the reaction between o-phenylenediamine and this compound hydrochloride.
Materials:
-
4-Bromo-1,2-phenylenediamine (1.0 mmol, 187 mg)
-
2-Amino-1-phenylethanone hydrochloride (1.0 mmol, 171.6 mg)
-
Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (187 mg), 2-amino-1-phenylethanone hydrochloride (171.6 mg), and a magnetic stir bar.
-
Add ethanol (5 mL) to the flask.
-
Add iodine (25.4 mg) to the mixture. The solution will turn dark brown.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Stir until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield the pure 6-bromo-2-phenylquinoxaline.
Protocol 2: Copper-Alumina Catalyzed Synthesis of 2-(4-bromophenyl)-3-phenylquinoxaline
This protocol utilizes a heterogeneous copper-alumina catalyst for the oxidative coupling of o-phenylenediamine with phenylacetylene, which serves as the precursor to the α-dicarbonyl equivalent. This demonstrates an alternative route to a related structure.
Materials:
-
o-phenylenediamine (OPD) (1 mmol, 108 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Copper-Alumina (Cu-Al-2) catalyst (50 mg)[10]
-
Potassium Carbonate (K₂CO₃) (2 mmol, 276 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Prepare the Cu-Al-2 catalyst via co-precipitation as described in the literature.[10]
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (108 mg), K₂CO₃ (276 mg), the Cu-Al-2 catalyst (50 mg), and a magnetic stir bar.
-
Add toluene (5 mL) followed by phenylacetylene (132 µL).
-
Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-8 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the solid catalyst using a sintered glass funnel. The catalyst can be washed, dried, and reused.[10]
-
Evaporate the toluene from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (Eluent: Hexane:Ethyl Acetate gradient) to afford the pure product.
Comparative Analysis of Catalytic Systems
The choice of catalyst depends on factors like cost, environmental impact, and substrate scope. The table below summarizes the key features of the presented protocols.
| Parameter | Protocol 1 (Iodine-Catalyzed) | Protocol 2 (Copper-Catalyzed) |
| Catalyst Type | Homogeneous, Metal-Free | Heterogeneous, Metal-Based |
| Typical Loading | 10-20 mol% | 50 mg per mmol (recyclable) |
| Oxidant | Iodine / in situ oxidation | Air (O₂) |
| Solvent | Ethanol, DMSO | Toluene |
| Temperature | Room Temp. to Reflux | 60-100 °C |
| Advantages | Inexpensive, simple, no metal contamination | Catalyst is recyclable, uses air as green oxidant |
| Disadvantages | Stoichiometric oxidant may be needed, catalyst not recyclable | Higher temperatures, potential for metal leaching |
| Reference | Ma et al., 2015[8] | Yadav et al., 2017[10] |
Reaction Mechanism Visualization
The following diagram illustrates a plausible mechanism for the iodine-catalyzed oxidative cyclization.
Caption: Plausible pathway for iodine-catalyzed quinoxaline synthesis.
Conclusion & Future Outlook
The catalytic synthesis of quinoxalines from precursors like this compound is a robust and versatile strategy for generating key intermediates in drug discovery. Both metal-free iodine catalysis and heterogeneous copper catalysis offer efficient and scalable solutions. The choice between them can be guided by specific laboratory needs regarding cost, environmental considerations, and purification requirements. The presence of the bromo-substituent in the final product is a significant advantage, opening the door to extensive structure-activity relationship (SAR) studies through subsequent functionalization. Future research will likely focus on further greening these processes, for example, by using water as a solvent or employing flow chemistry for continuous manufacturing.[12][13][14]
References
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024).
- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR. (2023).
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
-
Quinoxaline: An insight into the recent pharmacological advances. (2017). PubMed. Retrieved from [Link]
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [Link]
- Synthesis and biological activity of quinoxaline derivatives. (2024).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved from [Link]
-
Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2025). UNED. Retrieved from [Link]
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). NIH. Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved from [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). NIH. Retrieved from [Link]
-
Iodine catalyzed one-pot oxidation/cyclization to access quinoxalines 49. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. (2017). Indian Academy of Sciences. Retrieved from [Link]
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
-
Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-pot synthesis of quinoxalines from α-haloketones and aromatic 1,2-Diamines via an oxidation-condensation process. (2008). ResearchGate. Retrieved from [Link]
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Application Note: One-Pot Synthesis of Highly Substituted Pyrimidines from 2-Amino-1-(4-bromophenyl)ethanone
Abstract
This application note details a robust and efficient one-pot, three-component methodology for the synthesis of 2-amino-4,6-diaryl-pyrimidines. The protocol leverages the in-situ formation of a chalcone intermediate from 2-amino-1-(4-bromophenyl)ethanone and various aromatic aldehydes, followed by cyclocondensation with guanidine. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it a valuable tool for researchers in medicinal chemistry and drug development. We provide a detailed experimental protocol, mechanistic insights, and expected outcomes for this versatile synthesis.
Introduction
Pyrimidines are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases, such as cytosine, thymine, and uracil, and is found in a wide array of FDA-approved drugs, including the anticancer agent 5-fluorouracil.[1] The synthesis of polysubstituted pyrimidines is therefore a subject of intense research.
Traditional multi-step syntheses of pyrimidines can be time-consuming and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecules from simple precursors.[2][3] This application note describes a one-pot synthesis of 2-amino-pyrimidine derivatives starting from the readily available α-amino ketone, this compound.
Mechanistic Rationale
The one-pot synthesis proceeds through a tandem sequence of two well-established reactions: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation reaction with guanidine to form the pyrimidine ring.
-
In-Situ Chalcone Formation: The reaction is initiated by a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated chalcone intermediate.
-
Pyrimidine Ring Formation: Guanidine hydrochloride, in the presence of a base, provides the N-C-N fragment required for the pyrimidine ring. The reaction proceeds via a Michael addition of one of the amino groups of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable 2-aminopyrimidine final product.[4][5][6]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the one-pot synthesis of 2-aminopyrimidines.
Experimental Protocol
Materials and Reagents
-
This compound hydrochloride
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
General Procedure
-
To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and guanidine hydrochloride (1.2 mmol).
-
Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature for 5 minutes to achieve partial dissolution.
-
In a separate beaker, prepare a solution of potassium hydroxide (2.5 mmol) in 5 mL of 95% ethanol.
-
Add the ethanolic KOH solution dropwise to the reaction mixture with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 6-10 hours.[5]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot pyrimidine synthesis.
Expected Results and Discussion
This protocol is expected to provide good to excellent yields of the desired 2-aminopyrimidine derivatives. The nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde may facilitate the initial condensation, while electron-donating groups might slightly retard it. The table below provides representative examples of expected yields based on analogous reactions reported in the literature.[4][5][7]
| Entry | Aldehyde (Ar-CHO) | Expected Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-(aminomethyl)-6-(4-bromophenyl)-5-phenylpyrimidine | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(aminomethyl)-6-(4-bromophenyl)-5-(4-chlorophenyl)pyrimidine | 88-95 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(aminomethyl)-6-(4-bromophenyl)-5-(4-methoxyphenyl)pyrimidine | 82-89 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-4-(aminomethyl)-6-(4-bromophenyl)-5-(4-nitrophenyl)pyrimidine | 90-96 |
The final products can be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The presence of the 4-bromophenyl group provides a distinct isotopic pattern in mass spectrometry, aiding in structural confirmation.
Conclusion
The described one-pot, three-component synthesis is a highly effective and straightforward method for preparing a library of novel, polysubstituted 2-aminopyrimidines from this compound. The protocol is characterized by its operational simplicity, use of readily available starting materials, and good yields. This makes it an attractive methodology for academic and industrial laboratories focused on the discovery of new bioactive heterocyclic compounds.
References
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- 5. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocycles from 2-Amino-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of valuable heterocyclic scaffolds, namely imidazoles and pyrazines, utilizing 2-amino-1-(4-bromophenyl)ethanone as a versatile starting material. The protocols herein are designed to provide researchers in medicinal chemistry and drug development with robust, field-proven methodologies that leverage the significant advantages of microwave irradiation over conventional heating techniques. This document provides not only step-by-step experimental procedures but also delves into the mechanistic underpinnings of these transformations, offering insights into the principles of microwave chemistry and its role in accelerating the discovery of novel chemical entities.
Introduction: The Strategic Advantage of Microwave-Assisted Heterocycle Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The imidazole and pyrazine cores, in particular, are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The starting material, this compound, is a readily available α-aminoketone that serves as an excellent precursor for the construction of these important heterocycles. The bromine substituent offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.
Traditional methods for the synthesis of these heterocycles often suffer from long reaction times, harsh conditions, and the formation of side products, necessitating tedious purification procedures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2][3] By utilizing dielectric heating, microwaves directly and uniformly heat the reaction mixture, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[4] This often results in higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[5]
This guide will focus on two key transformations of this compound under microwave irradiation:
-
Synthesis of 4-(4-bromophenyl)-1H-imidazoles: A robust and versatile method for the construction of the imidazole ring.
-
Synthesis of 2,5-bis(4-bromophenyl)pyrazines: A self-condensation reaction to generate symmetrically substituted pyrazines.
Synthesis of 4-(4-bromophenyl)-1H-imidazoles
The synthesis of imidazoles from α-haloketones is a well-established and reliable method.[6][7] In this protocol, we adapt this classic transformation to a microwave-assisted, solvent-free approach, which further enhances its efficiency and green credentials.[8]
Reaction Mechanism
The reaction proceeds through the initial nucleophilic attack of an amidine on the α-carbon of the this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. The use of a base facilitates the deprotonation of the amidine and neutralizes the hydrobromic acid formed during the reaction.
Caption: Mechanism of Imidazole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-bromophenyl)-1H-imidazole
This protocol describes a general procedure for the synthesis of 4-(4-bromophenyl)-1H-imidazole from this compound and formamidine acetate under solvent-free microwave irradiation.
Materials:
-
This compound hydrochloride
-
Formamidine acetate
-
Potassium carbonate (K₂CO₃)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound hydrochloride (1.0 mmol), formamidine acetate (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10 minutes with a maximum power of 300 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 10 mL of water to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by vacuum filtration and wash with water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol to afford the pure 4-(4-bromophenyl)-1H-imidazole.[9]
Data Presentation
| Entry | Amidine Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Formamidine acetate | None | 120 | 10 | 85-95 |
| 2 | Benzamidine HCl | None | 130 | 15 | 80-90 |
| 3 | Guanidine HCl | Ethanol | 100 | 20 | 75-85 |
Table 1: Representative data for the microwave-assisted synthesis of 4-(4-bromophenyl)-1H-imidazoles.
Synthesis of 2,5-bis(4-bromophenyl)pyrazines
Symmetrically substituted pyrazines can be efficiently synthesized through the self-condensation of α-amino ketones.[10] This reaction is often catalyzed by a base and proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[11]
Reaction Mechanism
The base-catalyzed self-condensation of this compound involves the formation of an enamine intermediate from one molecule, which then attacks the carbonyl group of a second molecule. Subsequent cyclization and oxidation (often by air) lead to the formation of the stable aromatic pyrazine ring.
Caption: Mechanism of Pyrazine Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-bis(4-bromophenyl)pyrazine
This protocol outlines a general procedure for the self-condensation of this compound to yield 2,5-bis(4-bromophenyl)pyrazine under microwave irradiation.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve this compound hydrochloride (1.0 mmol) in 5 mL of ethanol.
-
Add a solution of sodium hydroxide (2.0 mmol) in 1 mL of water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 140 °C for 20 minutes with a maximum power of 300 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture may be concentrated under reduced pressure.
-
Add 10 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2,5-bis(4-bromophenyl)pyrazine.[12]
Data Presentation
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaOH | Ethanol | 140 | 20 | 60-70 |
| 2 | K₂CO₃ | DMF | 150 | 25 | 55-65 |
| 3 | Et₃N | Acetonitrile | 130 | 30 | 50-60 |
Table 2: Representative data for the microwave-assisted synthesis of 2,5-bis(4-bromophenyl)pyrazine.
Workflow and Logic
The following diagram illustrates the general workflow for the microwave-assisted synthesis of heterocycles from this compound.
Caption: Experimental Workflow Diagram.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of the reactions can be conveniently monitored by thin-layer chromatography (TLC). The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The expected spectral data for the target compounds are well-documented in the chemical literature. Furthermore, the melting points of the purified products should be sharp and consistent with reported values.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of imidazole and pyrazine heterocycles from this compound. The protocols outlined in this application note provide a solid foundation for researchers to access these valuable scaffolds in a time- and resource-efficient manner. The inherent advantages of MAOS, including accelerated reaction rates, higher yields, and cleaner product profiles, align with the principles of green chemistry and are highly beneficial for modern drug discovery and development programs.
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Chawla, A. et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
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(2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. ResearchGate. [Link]
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Milcent, R., & Barbier, G. (1983). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Journal of Heterocyclic Chemistry, 20(1), 77-82. [Link]
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(2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][10][13]triazines. MDPI. [Link]
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(n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]
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(2011). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ResearchGate. [Link]
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(2019). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC. [Link]
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(n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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(n.d.). 3. The Royal Society of Chemistry. [Link]
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(2008). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. PubMed. [Link]
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(2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
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(2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO Tao Zhang,1 Liang-Z. HETEROCYCLES, 87(7). [Link]
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(2024). Microwave-assisted synthesis of novel[6][14] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. [Link]
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(2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
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(2011). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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(2017). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]
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(2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
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(2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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(2019). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]
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(2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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(n.d.). 4-(4-Bromophenyl)-1H-imidazole (96%). Amerigo Scientific. [Link]
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(2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]
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(2006). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]
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(2012). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
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(2013). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PMC. [Link]
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(2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]
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Application Notes & Protocols: 2-Amino-1-(4-bromophenyl)ethanone as a Versatile Precursor for Bioactive Compound Synthesis
Abstract: The α-amino ketone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide focuses on 2-amino-1-(4-bromophenyl)ethanone, a commercially available and highly versatile precursor. We explore its strategic importance, detailing the chemical logic behind its use and providing robust, field-proven protocols for its conversion into potent bioactive heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.
Strategic Importance and Physicochemical Profile
This compound, often supplied as its more stable hydrochloride salt, is a powerful synthon in drug discovery.[4] Its utility stems from three key structural features:
-
The α-Amino Ketone Moiety: This functional group arrangement is a linchpin for cyclization reactions, enabling the construction of a wide array of nitrogen- and sulfur-containing heterocycles.[3]
-
The Bromine Atom: Positioned on the phenyl ring, the bromine atom serves a dual purpose. It acts as a convenient handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. Additionally, its electron-withdrawing nature and steric bulk can significantly influence the pharmacological profile of the final compound.[4]
-
The Primary Amine: This nucleophilic center provides a straightforward point for derivatization, such as acylation or alkylation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][6]
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the integrity of the precursor and ensuring laboratory safety. The compound is typically a solid and should be stored in a cool, dry place away from moisture.[7]
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [4][8] |
| CAS Number | 5467-72-1 | [7] |
| Molecular Formula | C₈H₉BrClNO | [7][8] |
| Molecular Weight | 250.52 g/mol | [7][8] |
| Appearance | Solid (typically off-white to pale yellow) | [8] |
| Purity | Typically ≥98% | [7] |
| Storage | Store at -20°C, sealed, away from moisture | [7] |
| Safety Note | Halogenated organic compounds should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) before use.[4] | N/A |
Core Synthetic Pathways and Protocols
The true power of this compound lies in its ability to serve as a starting point for diverse heterocyclic systems. Below are detailed protocols for the synthesis of two major classes of bioactive compounds: aminothiazoles and aminothiadiazines.
Synthesis of 2-Aminothiazole Derivatives
Causality Behind the Method: The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[6][9] The reaction proceeds via the condensation of an α-haloketone (our precursor) with a thioamide-containing compound, most commonly thiourea. The α-bromine atom makes the adjacent carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the initial nucleophilic attack by the sulfur of thiourea, which is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The resulting 2-amino-4-(4-bromophenyl)thiazole is itself a valuable intermediate for further functionalization.[10]
Bioactivity Context: 2-Aminothiazole derivatives are known to possess a wide spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[6][9][11][12]
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Thiourea (1.0 eq)
-
Iodine (2.0 eq, as catalyst/oxidant)
-
Absolute Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound hydrochloride, thiourea, and iodine.
-
Add absolute ethanol to the flask to create a stirrable suspension (e.g., 1 mmol of precursor in 10-15 mL of ethanol).
-
Heat the reaction mixture to reflux (a water bath or heating mantle set to approx. 125°C is suitable) with continuous stirring for 16-18 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purify the crude product by recrystallization from 70% aqueous ethanol to yield the final product as a white or off-white solid.[9]
-
-
Self-Validation (Characterization):
-
Melting Point: Compare with literature values (e.g., 183-187 °C).[9]
-
FTIR (cm⁻¹): Expect characteristic peaks for N-H stretching of the primary amine (around 3429, 3282), C=N stretching of the thiazole ring, and C-Br stretching (around 569).[6]
-
¹H NMR: Confirm the presence of aromatic protons, the thiazole ring proton, and the amine protons.
-
MS (ESI+): The molecular ion peak should correspond to the calculated molecular weight of the product (C₉H₇BrN₂S, MW: 255.13).[9]
-
Synthesis of 1,3,4-Thiadiazine Derivatives
Causality Behind the Method: This synthesis creates a six-membered heterocyclic ring. The reaction leverages the bifunctional nature of both the α-haloketone precursor and a 4-substituted thiosemicarbazide. The reaction likely proceeds through initial nucleophilic attack by the sulfur atom of the thiosemicarbazide onto the α-carbon of the ketone, displacing the bromide. This is followed by intramolecular condensation between one of the hydrazine nitrogens and the ketone's carbonyl group to form the six-membered 1,3,4-thiadiazine ring.[13][14]
Bioactivity Context: Derivatives of the 1,3,4-thiadiazine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, positioning them as promising candidates for oncology drug discovery.[13]
Caption: Synthesis workflow for 1,3,4-thiadiazine derivatives.
Protocol 2: General Synthesis of 2-(Substituted amino)-5-(4-bromophenyl)-6H-1,3,4-thiadiazinium bromides
Note: This synthesis typically uses 2-bromo-1-(4-bromophenyl)ethanone. The 2-amino precursor would first need to be converted to the 2-bromo analog.
-
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
4-Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) (1.0 eq)
-
Absolute Ethanol
-
-
Procedure:
-
In a conical flask, dissolve or suspend the 4-substituted thiosemicarbazide in absolute ethanol.
-
Add an equimolar amount of 2-bromo-1-(4-bromophenyl)ethanone to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often spontaneous and proceeds without the need for heating or a catalyst.[14] Monitor for the formation of a precipitate.
-
Continue stirring for several hours or until TLC analysis indicates the consumption of starting materials.
-
Collect the resulting solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with a small amount of cold ethanol or diethyl ether.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired thiadiazinium bromide salt.[14]
-
-
Self-Validation (Characterization):
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the CH₂ group (around 3.96 ppm), aromatic protons, and exchangeable NH protons (can be broad, >10 ppm).[14]
-
¹³C NMR (DMSO-d₆): Confirm the presence of the CH₂ carbon and the carbons of the aromatic and heterocyclic rings.
-
MS (ESI+): Detect the molecular ion corresponding to the cationic part of the molecule.
-
Advanced Applications: Library Derivatization and Analysis
To fully exploit the potential of the synthesized heterocyclic cores, the primary amine group can be further modified to generate a library of analogs for SAR exploration.
Protocol 3: General N-Acylation of a 2-Aminothiazole Derivative
Causality Behind the Method: This protocol demonstrates a standard amide bond formation. The primary amine on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A mild base is used to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion. This is a fundamental and highly transferable reaction in medicinal chemistry for exploring how different substituents affect biological activity.[5]
Caption: General workflow for creating a compound library.
-
Materials:
-
2-Amino-4-(4-bromophenyl)thiazole (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the 2-aminothiazole derivative in anhydrous DCM in a flame-dried, inert-atmosphere (e.g., N₂) flask.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., pyridine, 1.2 eq) to the solution with stirring.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure N-acylated derivative.
-
-
Self-Validation (Characterization):
-
FTIR: Look for the appearance of a strong amide carbonyl (C=O) stretch (around 1690 cm⁻¹) and the disappearance or shift of the primary N-H stretches.[6]
-
¹H NMR: Observe the disappearance of the broad NH₂ signal and the appearance of a new, sharper N-H signal, along with new signals corresponding to the added acyl group.
-
References
-
Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link][1][2][15]
-
Kumar, A., & Kumar, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5066. [Link][3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link][16]
-
Patel, H. M., & Ke, S. Y. (2016). Synthesis and Characterization of Bromoclenbuterol. Modern Chemistry & Applications, 4(3). [Link]
-
Gaikwad, S. S., & Shankarwar, S. G. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 108-111. [Link][9]
-
Bruno, G., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 65(15), 10486-10503. [Link][5]
-
Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 59-64. [Link][6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21639, this compound. Retrieved January 15, 2026, from [Link].[17]
-
Van Goethem, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 36. [Link][18]
-
Qadir, M. A., et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), c728-c736. [Link][19]
-
Al-Ostoot, F. H., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(28), 20058-20072. [Link][13][14]
-
Kumar, M., & Yusuf, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18933-18962. [Link][11][12]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link][10]1463) [cite: 23]
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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 2-Amino-1-(4-bromophenyl)ethanone
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][3] This document provides a comprehensive guide for the synthesis of novel kinase inhibitors, utilizing 2-Amino-1-(4-bromophenyl)ethanone as a versatile starting material. We will explore multiple synthetic strategies, including the construction of privileged scaffolds like quinazolines, and diversification through modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[4][5][6][7] Detailed, step-by-step protocols, mechanistic insights, and methodologies for biological evaluation are provided to empower researchers in the discovery of next-generation targeted therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern medicinal chemistry.[1] The choice of the initial chemical scaffold is a pivotal decision that dictates the synthetic feasibility and the ultimate biological profile of the resulting compounds. This compound presents itself as a highly strategic starting point for several reasons:
-
Bifunctional Nature: It possesses two key reactive handles: a primary amine and an aryl bromide. The amine serves as a nucleophile or a point for building heterocyclic cores, while the aryl bromide is primed for a variety of palladium- or copper-catalyzed cross-coupling reactions.
-
Privileged Substructure: The aminophenone motif is present in numerous biologically active compounds and can be elaborated into well-established kinase-binding scaffolds.
-
Vector for Diversification: The 4-bromophenyl group acts as a versatile vector for late-stage functionalization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This is crucial for developing inhibitors that can overcome clinical resistance.[8]
This guide will focus on leveraging these features to construct libraries of potential kinase inhibitors, particularly those targeting the ATP-binding site, which can be classified based on the kinase conformation they bind to (e.g., Type I and Type II inhibitors).[9][10]
Synthetic Strategy I: Construction of a Quinazoline Core
The quinazoline scaffold is a cornerstone of many FDA-approved kinase inhibitors, including gefitinib and erlotinib.[11] The reaction of 2-aminoacetophenones with various reagents provides a direct entry into this privileged heterocycle.[12][13]
Protocol 2.1: Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol adapts a modern, metal-free approach using molecular iodine to catalyze the C-H bond amination, offering a greener alternative to some traditional methods.[12][13]
Rationale: This reaction proceeds via an initial condensation followed by an iodine-catalyzed oxidative cyclization. Molecular oxygen often serves as the terminal oxidant, making the process atom-economical.[12][13]
Materials:
-
This compound
-
Substituted Benzylamine (e.g., Benzylamine)
-
Molecular Iodine (I₂)
-
Solvent (e.g., Toluene or DMSO)
-
Magnetic Stirrer and Hotplate
-
Round-bottom flask with reflux condenser
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask, add this compound (1.0 equiv.), the desired benzylamine (1.2 equiv.), and molecular iodine (10 mol%).
-
Add the solvent (20 mL) and a magnetic stir bar.
-
Fit the flask with a reflux condenser and heat the mixture to 110-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired quinazoline.
Data Presentation: Representative Quinazoline Synthesis
| Starting Material | Benzylamine Derivative | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| This compound | Benzylamine | 2-Benzyl-4-(4-bromophenyl)quinazoline | 75% | >95% |
| this compound | 4-Methoxybenzylamine | 4-(4-Bromophenyl)-2-(4-methoxybenzyl)quinazoline | 72% | >95% |
Experimental Workflow: Quinazoline Synthesis
Caption: Workflow for Iodine-Catalyzed Quinazoline Synthesis.
Synthetic Strategy II: Diversification via Cross-Coupling Reactions
The aryl bromide moiety of the starting material or its derivatives is a powerful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[4][5][14] This reaction is instrumental in synthesizing diarylamines, a common feature in many Type II kinase inhibitors that bind to the inactive 'DFG-out' conformation.[9][10]
Rationale: This reaction involves a catalytic cycle with a Pd(0) species. The key steps are oxidative addition of the aryl bromide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of phosphine ligand is critical for reaction efficiency.[4][15]
Materials:
-
This compound (or a derivative)
-
Desired primary or secondary amine (e.g., Aniline)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Step-by-Step Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (2 mol%) and the ligand (4-5 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
Protocol 3.2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used reactions for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl scaffolds found in many kinase inhibitors.[6][7][16][17]
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product.[17]
Materials:
-
This compound (or a derivative)
-
Aryl or Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)[17]
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation: Representative Suzuki Coupling Products
| Aryl Bromide | Boronic Acid | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| This compound | Phenylboronic acid | 2-Amino-1-([1,1'-biphenyl]-4-yl)ethanone | 88% | >98% |
| this compound | Pyridine-3-boronic acid | 2-Amino-1-(4-(pyridin-3-yl)phenyl)ethanone | 81% | >97% |
Lead Optimization: Bioisosteric Replacements
Once an initial "hit" compound is identified, medicinal chemistry efforts often turn to optimizing its properties. Bioisosteric replacement involves substituting one atom or group with another that retains similar biological activity but can improve physicochemical properties, metabolic stability, or toxicity profiles.[18][19] The 4-bromophenyl group is an excellent candidate for such modification.
Table of Potential Bioisosteres for the 4-Bromophenyl Moiety
| Replacement Group | Rationale |
|---|---|
| 4-Chlorophenyl | Modulates electronics and lipophilicity.[18] |
| 4-Fluorophenyl | Often improves metabolic stability and membrane permeability.[7][18] |
| 4-Trifluoromethylphenyl | Strong electron-withdrawing group, can alter pKa and binding interactions.[18] |
| Pyridyl | Introduces a nitrogen atom, potentially improving solubility and forming new hydrogen bonds.[18] |
| Thienyl | A common phenyl bioisostere in medicinal chemistry.[18] |
| Cyclopropyl | Introduces sp³ character, can improve solubility and reduce metabolic liability. |
Biological Evaluation: Kinase Inhibition Assay
The ultimate goal is to assess the biological activity of the synthesized compounds. A common and robust method is an in vitro kinase inhibition assay.
Protocol 5.1: General Kinase-Glo® Luminescent Assay
This protocol outlines a general method for determining the potency (IC₅₀) of a compound against a target kinase. The assay measures the amount of ATP remaining after a kinase reaction; a lower signal indicates higher kinase activity and less inhibition.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay Buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
White, opaque 96- or 384-well microplates
-
Microplate reader with luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Then, dilute further into the assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the inhibitor solution.
-
Initiation: Initiate the kinase reaction by adding ATP. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Representative Kinase Signaling Pathway
To provide context for the target, below is a simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors.[2]
Caption: Simplified RTK signaling cascade.
Conclusion
This compound is an exceptionally valuable and cost-effective starting material for the synthesis of diverse libraries of potential kinase inhibitors. The protocols and strategies outlined in this document—from building core heterocyclic scaffolds to late-stage diversification via powerful cross-coupling reactions—provide a robust framework for drug discovery programs. By combining these synthetic methodologies with systematic biological evaluation, researchers can efficiently navigate the complex chemical space to identify and optimize novel therapeutic agents for a multitude of kinase-driven diseases.
References
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Zhang, J., et al. (2009). Small Molecule Kinase Inhibitors as Anti-Cancer Therapeutics. ResearchGate. [Link]
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Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 53(7), 2681–2694. [Link]
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Organic Chemistry Portal. Quinazoline synthesis. [Link]
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Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(9), 1239-1245. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2518–2526. [Link]
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ResearchGate. Synthesis of 2-amino-4(3H)-quinazolinones 9. [Link]
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Gholami, H., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 805–810. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. International Journal of Pharmaceutical Sciences and Research. [Link]
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RSC Medicinal Chemistry. [Link]
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Wikipedia. Ullmann reaction. [Link]
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Kraybill, B. C., et al. (2002). Inhibitor scaffolds as new allele specific kinase substrates. Journal of the American Chemical Society, 124(41), 12118–12128. [Link]
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Tegos, G. P., & Mylonakis, E. (2018). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Virulence, 9(1), 1438–1446. [Link]
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Li, D., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10636–10663. [Link]
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Romero, D., et al. (2024). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 17(1), 117. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-31). Royal Society of Chemistry. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105835. [Link]
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Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542–550. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
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ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]
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de Oliveira, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
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Sharma, A., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Medicinal Chemistry. [Link]
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Engel, J., et al. (2017). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 60(20), 8474–8489. [Link]
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ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. [Link]
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Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(11), 2638. [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
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Giamas, G., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-1-(4-bromophenyl)ethanone. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern cross-coupling chemistry opens avenues to a vast array of novel molecular architectures. This document moves beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles, the rationale behind the selection of catalysts, ligands, and reagents, and troubleshooting guidance based on field-proven insights. The protocols herein are designed to be self-validating, ensuring reproducibility and success in your laboratory.
Introduction: The Strategic Importance of this compound Derivatives
The 2-amino-1-phenylethanone scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a primary amino group, a ketone, and a reactive aryl bromide handle in this compound makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl bromide position.[1] This guide will focus on four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, tailored specifically for this substrate.
The Core of the Catalysis: The Palladium Catalytic Cycle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these reactions.[2] The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the bromide on the palladium center. In the Sonogashira reaction, a copper acetylide performs a similar transfer. For the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, as will be detailed in the specific protocols.
Caption: Generalized Palladium Catalytic Cycle.
Key Considerations for this compound
The presence of the free amino group introduces specific challenges and considerations not present with simpler substrates like 4-bromoacetophenone.
-
Coordination to Palladium: The lone pair of the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect.
-
Basicity: The amino group is basic and can react with acidic reagents or influence the overall basicity of the reaction medium. This needs to be considered when selecting the external base for the reaction.
-
N-Arylation Side Reactions: In reactions involving other amine nucleophiles (e.g., Buchwald-Hartwig), the amino group of the substrate could potentially compete in N-arylation reactions. Careful control of stoichiometry and reaction conditions is necessary.
-
Protecting Group Strategy: While the protocols provided aim for protecting-group-free synthesis, in cases of persistent side reactions or catalyst inhibition, protection of the amino group (e.g., as a Boc-carbamate or an amide) may be necessary.
Application Note & Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between aryl halides and organoboron compounds.[3] For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents.
Rationale for Conditions:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[4]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid for transmetalation.[5] For substrates sensitive to strong bases, milder conditions with KF can be employed.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 214.06 | 214 mg (1.0 mmol) |
| Phenylboronic Acid | 1.2 | 121.93 | 146 mg (1.2 mmol) |
| Pd(OAc)₂ | 0.02 | 224.5 | 4.5 mg (0.02 mmol) |
| SPhos | 0.04 | 410.53 | 16.4 mg (0.04 mmol) |
| K₂CO₃ | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note & Protocol: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] This is a powerful method for introducing vinyl groups, which can be further functionalized.
Rationale for Conditions:
-
Catalyst System: For electron-rich anilines, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be effective.[7] However, traditional Pd(OAc)₂ with PPh₃ can also be successful, often at slightly higher temperatures.
-
Base: An organic base such as triethylamine (Et₃N) is commonly used, which also acts as a solvent in some cases. It neutralizes the HBr generated during the reaction.
-
Solvent: A polar aprotic solvent like DMF or NMP is typically employed.
Detailed Protocol: Heck Reaction of this compound with Styrene
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 214.06 | 214 mg (1.0 mmol) |
| Styrene | 1.5 | 104.15 | 156 mg (1.5 mmol) |
| Pd(OAc)₂ | 0.02 | 224.5 | 4.5 mg (0.02 mmol) |
| P(o-tolyl)₃ | 0.04 | 304.38 | 12.2 mg (0.04 mmol) |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 202 mg (0.28 mL, 2.0 mmol) |
| DMF | - | - | 5 mL |
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water (25 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Application Note & Protocol: Sonogashira Coupling
The Sonogashira reaction is the coupling of a terminal alkyne with an aryl halide, providing access to valuable arylalkyne structures.[8] This reaction typically requires a copper(I) co-catalyst.
Rationale for Conditions:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.[8]
-
Solvent: A polar aprotic solvent like DMF or an amine solvent is typically used.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 214.06 | 214 mg (1.0 mmol) |
| Phenylacetylene | 1.2 | 102.14 | 123 mg (0.13 mL, 1.2 mmol) |
| Pd(PPh₃)₂Cl₂ | 0.02 | 701.9 | 14 mg (0.02 mmol) |
| CuI | 0.04 | 190.45 | 7.6 mg (0.04 mmol) |
| Triethylamine (Et₃N) | 3.0 | 101.19 | 304 mg (0.42 mL, 3.0 mmol) |
| THF | - | - | 10 mL |
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Application Note & Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[10] This allows for the introduction of a secondary or tertiary amine at the 4-position of the substrate.
Rationale for Conditions:
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often required, especially for less reactive aryl bromides and for coupling with primary amines.[2]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 214.06 | 214 mg (1.0 mmol) |
| Morpholine | 1.2 | 87.12 | 105 mg (0.12 mL, 1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.7 | 9.2 mg (0.01 mmol) |
| XPhos | 0.04 | 476.65 | 19.1 mg (0.04 mmol) |
| NaOtBu | 1.4 | 96.10 | 135 mg (1.4 mmol) |
| Toluene | - | - | 10 mL |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound.
-
Add anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat at 80-110 °C for 12-24 hours.
-
Cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Experimental Workflow and Data Management
A systematic approach is crucial for successful cross-coupling reactions. The following workflow is recommended:
Caption: Recommended Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a fresh palladium source and ligand. Consider a pre-catalyst. Ensure inert atmosphere. |
| Poor quality reagents | Purify starting materials. Use anhydrous solvents. | |
| Formation of side products | N-arylation of substrate | Use a less basic amine or protect the amino group. |
| Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen. | |
| Difficulty in purification | Product is very polar | Use a more polar eluent system for chromatography. Consider reverse-phase chromatography. |
| Product is unstable | Purify quickly and store under inert atmosphere at low temperature. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of novel and complex molecules. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors.
References
-
The Suzuki Reaction. (2014). Retrieved from Andrew G. Myers' research group website at Harvard University. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura Coupling Reaction Procedure. (n.d.). Retrieved from Rose-Hulman Institute of Technology website. [Link]
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Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
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Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
- Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. (2017). Dalton Transactions, 46(35), 11655-11665.
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Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
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Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2022). Malaysian Journal of Chemistry, 24(2), 1-8.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2011). Applied Organometallic Chemistry, 25(12), 864-871.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2018). New Journal of Chemistry, 42(2), 1162-1170.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc, 2009(13), 324-341.
- Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2018). Beilstein Journal of Organic Chemistry, 14, 1934-1941.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (n.d.).
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2021). Organic Chemistry Frontiers, 8(15), 4153-4158.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules, 18(10), 12496-12508.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). Journal of the American Chemical Society, 133(22), 8480-8483.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2019). Beilstein Journal of Organic Chemistry, 15, 223-230.
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Masking Boronic Acids for Suzuki Coupling. (2011). Retrieved from YouTube. [Link]
- Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. (2010). The Journal of Organic Chemistry, 75(20), 6998-7001.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2018). New Journal of Chemistry, 42(2), 1162-1170.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2000). Organic Letters, 2(8), 1101-1104.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2019). RSC Advances, 9(56), 32599-32603.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society, 119(37), 8452-8465.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
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Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). Retrieved from YouTube. [Link]
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Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
- Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. (2023). Dalton Transactions, 52(23), 7851-7860.
- Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(18), 6034-6051.
- Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. (2007). Chemistry – A European Journal, 13(22), 6436-6444.
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The Suzuki Reaction. (n.d.). Retrieved from Andrew G. Myers' research group website at Harvard University. [Link]
- Stereoselective Radical Cross-Coupling of Amino Acids and Imines via Hydrogen-Bond Catalysis. (2022). Journal of the American Chemical Society, 144(49), 22485-22491.
- The effect of various bases on the Suzuki coupling reaction. (2010).
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Synthesis of Alkenes by Cross-Coupling and Heck Reactions. (2018).
- Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. (2022). Journal of the American Chemical Society, 144(32), 14596-14604.
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Application Notes and Protocols for Multicomponent Reactions Involving 2-Amino-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of multicomponent reactions (MCRs) utilizing the versatile building block, 2-amino-1-(4-bromophenyl)ethanone. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations in the application of these powerful synthetic tools. The protocols herein are designed to be robust and adaptable, serving as a valuable resource in the synthesis of diverse heterocyclic scaffolds with significant potential in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of this compound in MCRs
This compound is a bifunctional molecule possessing both a nucleophilic primary amine and an electrophilic ketone. This duality, coupled with the presence of a bromophenyl moiety, makes it an exceptionally valuable substrate for multicomponent reactions. The amino group can readily participate in imine formation, a key initiating step in many MCRs, while the ketone offers a reactive handle for subsequent cyclization or condensation events. The bromo-substituent provides a site for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of extensive chemical libraries from a common core structure. This guide will delve into three key classes of MCRs where this building block can be effectively employed: the synthesis of polysubstituted pyrazines, tetrasubstituted imidazoles, and the Ugi four-component reaction.
I. Synthesis of Polysubstituted Pyrazines via Dimerization of α-Amino Ketones
The synthesis of pyrazines, a class of nitrogen-containing heterocycles found in numerous bioactive molecules and flavor compounds, can be efficiently achieved through the self-condensation of α-amino ketones.[1][2] This reaction represents a convergent and atom-economical approach to symmetrically substituted pyrazines.
Mechanistic Rationale
The reaction proceeds through the initial condensation of two molecules of the α-amino ketone. One molecule acts as the amine component, and the other as the carbonyl component, forming a dihydropyrazine intermediate. Subsequent oxidation, often facilitated by air, leads to the aromatic pyrazine ring system. The choice of a base is crucial to facilitate the deprotonation of the α-carbon, enabling the initial condensation.
Caption: Workflow for the synthesis of 2,5-bis(4-bromophenyl)pyrazine.
Experimental Protocol: Synthesis of 2,5-bis(4-bromophenyl)pyrazine
This protocol outlines a straightforward procedure for the synthesis of 2,5-bis(4-bromophenyl)pyrazine from this compound.
Materials:
-
This compound hydrochloride
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 10 mL Schlenk tube, add this compound hydrochloride (1.0 mmol), sodium carbonate (1.5 mmol), and DMF (2.0 mL).
-
The reaction mixture is stirred at 100 °C under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by silica gel column chromatography to afford the pure 2,5-bis(4-bromophenyl)pyrazine.[1]
Data Summary:
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | 2,5-bis(4-bromophenyl)pyrazine | High |
II. Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[3] A highly efficient route to polysubstituted imidazoles is the one-pot, four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate.[4][5] In this context, this compound can serve as the primary amine component.
Mechanistic Insights
The reaction is believed to proceed through the initial condensation of the 1,2-diketone (benzil), the aldehyde, and ammonium acetate to form a diimine intermediate. The primary amine, this compound, then attacks one of the imine carbons, followed by cyclization and dehydration to furnish the highly substituted imidazole ring. The use of a catalyst, although not always necessary, can significantly improve reaction rates and yields.
Caption: Key steps in the four-component synthesis of tetrasubstituted imidazoles.
Experimental Protocol: Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole
This protocol provides a general procedure for the synthesis of a tetrasubstituted imidazole using this compound as the amine source.
Materials:
-
Benzil
-
An aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Ammonium acetate
-
Ethanol or a suitable ionic liquid (e.g., [Bmim]Br)[5]
-
Catalyst (optional, e.g., nanocrystalline MgAl₂O₄)[6]
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add the solvent (e.g., ethanol, 10 mL) and the catalyst if used.
-
The reaction mixture is heated to reflux or subjected to microwave irradiation.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the product by filtration or extraction, followed by purification via recrystallization or column chromatography.
Data Summary:
| Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | This compound | None | [Bmim]Br | Good to Excellent[5] |
| Substituted Benzaldehydes | This compound | nano-MgAl₂O₄ | Ethanol | High[6] |
III. The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][7][8] The versatility of this compound allows it to function as the amine component in this powerful transformation, leading to complex peptidomimetic structures.
Mechanistic Pathway
The Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine (this compound).[1][9] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion. The final step is an irreversible Mumm rearrangement, which drives the reaction to completion and yields the stable α-acylamino amide product.[1]
Caption: The sequential steps of the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of an α-Acylamino Amide
This protocol provides a general framework for performing a Ugi reaction with this compound.
Materials:
-
An aldehyde (e.g., isobutyraldehyde)
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol or other polar solvent
Procedure:
-
In a flask, dissolve the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.
Data Summary:
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Various | Various | Various | Methanol | Generally high[1] |
Conclusion and Future Outlook
The multicomponent reactions detailed in these application notes highlight the significant synthetic utility of this compound. The ability to rapidly construct complex and diverse heterocyclic scaffolds in a single pot with high atom economy is a testament to the power of MCRs in modern organic synthesis. The presence of the bromophenyl group in the products serves as a valuable anchor for post-MCR modifications, further expanding the chemical space accessible from this versatile building block. Researchers and drug development professionals are encouraged to adapt and optimize these protocols to explore novel chemical entities with potential therapeutic applications.
References
-
Ugi, I. (1959). The Ugi reaction is a multi-component reaction involving a ketone or aldehyde, an amine, an isocyanide and a carboxylic acid to form a bis-amide. Angewandte Chemie, 71(11), 386. Available at: [Link]
- Shimizu, M., & Ino, H. (2001). Synthesis of α-Amino Carbonyl Compounds by Reduction of α-Imino Carbonyl Compounds with Titanium Tetraiodide. Tetrahedron Letters, 42(49), 8881-8883.
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Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 20(2), 679-685. Available at: [Link]
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Phillips, J. H. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1459. Available at: [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 20(2), 679-685. Available at: [Link]
-
Zare, A., et al. (2012). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide as a novel nanostructured molten salt and green catalyst. RSC Advances, 2(24), 9223-9226. Available at: [Link]
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Wang, L., et al. (2016). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry, 88(21), 15286-15295. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Teimuri-mofrad, R., et al. (2012). Catalyst-Free One-Pot Four Component Synthesis of Polysubstituted Imidazoles in Neutral Ionic Liquid 1-Butyl-3-methylimidazolium Bromide. ACS Combinatorial Science, 14(10), 573-578. Available at: [Link]
-
Hooshmand, S. E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1618. Available at: [Link]
-
Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]
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Dömling, A. (2018). The Catalytic Enantioselective Ugi Four-Component Reactions. Angewandte Chemie International Edition, 57(29), 8917-8919. Available at: [Link]
-
Barker, J. A., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2066-2073. Available at: [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Barker, J. A., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Semantic Scholar. Available at: [Link]
-
Barker, J. A., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6296. Available at: [Link]
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Strategic Derivatization of the 2-Amino-1-(4-bromophenyl)ethanone Scaffold for Comprehensive Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Abstract
The 2-amino-1-(4-bromophenyl)ethanone core is a versatile and privileged scaffold in medicinal chemistry, offering multiple strategic vectors for chemical modification.[1][2] Its structure, featuring a primary amine, a reactive ketone, and a bromo-substituted aromatic ring, makes it an ideal starting point for the generation of diverse chemical libraries aimed at structure-activity relationship (SAR) elucidation. This application note provides a detailed guide for researchers, outlining field-proven protocols for the systematic derivatization of this scaffold at its three key modification points. We delve into the chemical rationale behind each derivatization strategy, provide step-by-step experimental protocols, and discuss the analytical characterization of the resulting analogs. The methodologies covered include N-acylation and reductive amination of the amino group, reduction of the carbonyl moiety, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position.
Introduction: The Value of a Trifunctional Scaffold
In the landscape of drug discovery, scaffolds that offer multiple, orthogonal points for derivatization are invaluable. The this compound molecule is a prime example of such a scaffold. α-Amino ketones are not only substructures in numerous bioactive molecules but also serve as versatile intermediates for synthesizing polyfunctional derivatives due to the rich chemistry of the carbonyl and amino groups.[3][4] The strategic placement of the bromine atom further enhances its utility, opening a gateway to modern cross-coupling chemistry.
A systematic SAR study involves modifying a lead compound's structure to understand which functional groups and properties are crucial for its biological activity.[5] By independently modifying the three key regions of this scaffold, researchers can probe the target's binding pocket for requirements related to:
-
Hydrogen Bonding & Polarity: Modifications at the amine and ketone.
-
Steric Bulk & Conformation: Changes at the amine and the phenyl ring.
-
Hydrophobic & Aromatic Interactions: Additions to the phenyl ring via cross-coupling.[6]
This guide is structured to provide both the "how" and the "why" for each derivatization, empowering researchers to build well-designed compound libraries for robust SAR exploration.
Vector 1: Derivatization at the Amino Group
The primary amine is a potent nucleophile and a key hydrogen bond donor. Its modification can significantly impact a compound's solubility, cell permeability, and binding interactions.
Strategy: N-Acylation
Rationale: Introducing an amide bond via acylation is a classic medicinal chemistry strategy. It allows for the exploration of a wide range of substituents (aliphatic, aromatic, heterocyclic) attached to the carbonyl group. This modification replaces a hydrogen bond donor with an acceptor (the amide carbonyl) and introduces steric bulk, which can be used to probe the topology of the target's binding site.[7]
Protocol 2.1: General Procedure for N-Acylation
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to the stirred solution. The TEA acts as a base to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction.
-
Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexane) to yield the pure N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Acyl Chloride | R-Group | Expected Product MW ( g/mol ) | Typical Yield (%) |
| Acetyl chloride | -CH₃ | 256.10 | 85-95% |
| Benzoyl chloride | -Ph | 318.18 | 80-90% |
| Cyclopropanecarbonyl chloride | -c-C₃H₅ | 282.14 | 80-90% |
Strategy: Reductive Amination
Rationale: Reductive amination (or reductive alkylation) forms a new secondary or tertiary amine by reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[8][9] This strategy is highly effective for adding alkyl groups of varying sizes and properties, directly impacting the amine's basicity and steric profile without introducing a carbonyl group. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as they selectively reduce the imine intermediate without affecting the ketone on the scaffold.[10][11]
Protocol 2.2: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, approx. 0.2 M), add the desired aldehyde or ketone (1.2 eq) and acetic acid (1.1 eq). The acid catalyzes the formation of the imine intermediate.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow addition of 1 M HCl to decompose excess reducing agent.
-
Adjust the pH to ~8-9 with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the residue via flash column chromatography (silica gel) to obtain the desired N-alkylated product.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Vector 2: Derivatization at the Carbonyl Group
The ketone functionality is an excellent handle for structural modifications. It can be reduced to a secondary alcohol, changing the molecule's geometry from trigonal planar to tetrahedral and introducing both a hydrogen bond donor and acceptor.
Protocol 3.1: Reduction to a 2-Amino-1-ol Derivative
Rationale: The reduction of the ketone to a β-amino alcohol can significantly alter the pharmacological profile by introducing a new chiral center and changing the molecule's spatial arrangement and hydrogen bonding capacity. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[12]
-
Reagent Preparation: Dissolve the starting material (e.g., an N-acylated derivative from Protocol 2.1) (1.0 eq) in methanol (0.1 M) in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor completion by TLC.
-
Workup:
-
Quench the reaction by the slow, dropwise addition of acetone.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.
-
-
Purification & Characterization: Purify by column chromatography if necessary and characterize by NMR and MS. The product will be a racemic mixture of the two alcohol enantiomers.
Vector 3: Derivatization at the Phenyl Ring
The bromine atom on the phenyl ring is the gateway to profound structural modifications through modern cross-coupling chemistry.
Strategy: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[13] It facilitates the coupling of the aryl bromide with a wide variety of boronic acids or esters, enabling the introduction of diverse aryl and heteroaryl moieties.[14][15] This strategy is ideal for exploring how modifications to the "eastern" region of the scaffold impact target binding, potentially through pi-stacking, hydrophobic, or other aromatic interactions.[16]
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Note: It is often advantageous to protect the free amine (e.g., via acylation as in Protocol 2.1) before performing the Suzuki coupling to avoid potential side reactions or catalyst poisoning.
-
Reaction Setup: To a Schlenk flask, add the N-protected this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.1 M). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[17]
-
Heating & Monitoring: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final biaryl product by NMR and MS to confirm its structure and purity.
| Boronic Acid | R'-Group | Expected Product MW ( g/mol ) | Typical Yield (%) |
| Phenylboronic acid | -Ph | 291.35 | 70-85% |
| 4-Methoxyphenylboronic acid | -Ph-4-OCH₃ | 321.38 | 75-90% |
| Pyridine-3-boronic acid | -3-pyridyl | 292.33 | 60-75% |
| (Note: MW calculated for the product from N-acetylated starting material) |
Conclusion
The this compound scaffold provides a robust and versatile platform for generating diverse chemical libraries for SAR studies. By systematically applying the derivatization protocols outlined in this note—N-acylation, reductive amination, ketone reduction, and Suzuki coupling—researchers can efficiently probe the chemical space around this core structure. Each modification provides unique insights into the structural and electronic requirements for biological activity, paving the way for the rational design of more potent and selective lead compounds. The combination of these reliable synthetic routes with modern analytical techniques provides a powerful engine for advancing drug discovery programs.
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Chenchen, Z. (2012). Progress in Structure-activity Relationship of Phenylethanoid Glycosides. Natural Product Research and Development.
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Costantino, L., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.
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Fugard, A. J., & Burt, C. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
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Gnerre, C., et al. (2000). Radical scavenger activity of phenylethanoid glycosides in FMLP stimulated human polymorphonuclear leukocytes: structure-activity relationships. Planta Medica.
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Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
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Li, P., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Pharma Sources.
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Wikipedia contributors. (2023). Aminoaldehydes and aminoketones. Wikipedia.
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Rogozea, A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules.
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Tashtoush, H. I., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals.
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Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
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The Suzuki Reaction. (2014). University of Connecticut OpenCommons.
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Wikipedia contributors. (2024). Reductive amination. Wikipedia.
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Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules.
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Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry.
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Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE.
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Spetea, M., et al. (2014). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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Al-Ghorbani, M., et al. (2015). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
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Dal Piaz, V., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Hamilton, D., et al. (2020). General synthesis route to various (bromo)enaminones and subsequent N-acylation of secondary enaminones. ResearchGate.
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Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
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Synple Chem. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich.
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.
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Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube.
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PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. National Center for Biotechnology Information.
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Ali, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal.
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Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
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Al-Rawi, J. M. A., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances.
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Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules.
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Cabrera-Pérez, L., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules.
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Witty, M. J., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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Youssif, B. G. M., et al. (2019). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. ResearchGate.
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Al-Ghamdi, S., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules.
-
Kumar, A., et al. (2016). BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. Organic & Biomolecular Chemistry. 625a)
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-1-(4-bromophenyl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-1-(4-bromophenyl)ethanone. This molecule is a valuable building block in pharmaceutical research and development, and its successful synthesis is critical for many discovery pipelines.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will explore the most effective synthetic routes and address specific issues you may encounter.
Core Synthesis Protocols
The conversion of the precursor, 2-Bromo-1-(4-bromophenyl)ethanone (an α-haloketone), to the desired primary amine is most reliably achieved via methods that prevent over-alkylation, a common issue with direct ammonolysis.[2] The two most robust and widely employed methods are the Delépine reaction and the Gabriel synthesis.
Method 1: The Delépine Reaction
This method involves a two-step process: the formation of a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acidic hydrolysis to yield the primary amine.[3] It is particularly effective for active halides like α-haloketones.[4]
Experimental Protocol:
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) and hexamethylenetetramine (1.1 eq) in a suitable solvent such as chloroform or dimethyl carbonate (DMC).[3][5]
-
Heat the mixture to reflux (approx. 60-65°C) and maintain for 2-5 hours.[5][6]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) for the consumption of the starting α-haloketone.
-
Upon completion, cool the reaction mixture. The quaternary hexaminium salt will often precipitate from the solution.[7][8]
-
Collect the salt by vacuum filtration and wash with a small amount of cold solvent. The salt can often be used in the next step without further purification.[9]
Step 2: Acidic Hydrolysis
-
Suspend the collected hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).[4][8]
-
Reflux the mixture for 12-24 hours. A precipitate of ammonium chloride may form.[8]
-
After cooling, filter off any solids.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride salt.[10]
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Method 2: The Gabriel Synthesis
The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate to form a primary amine, effectively preventing the formation of secondary or tertiary amine byproducts.[2][11]
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like DMF.
-
Add 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) to the suspension.
-
Heat the mixture to 80-100°C and stir for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting halide.
-
Once complete, cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
Step 2: Hydrazinolysis
-
Suspend the dried N-alkylated phthalimide intermediate in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[2]
-
Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[11]
-
Cool the mixture to room temperature and acidify with concentrated HCl to precipitate any remaining phthalhydrazide and form the amine hydrochloride salt.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purify by recrystallization.
Visualizing the Synthetic Pathways
The following diagram illustrates the comparative workflows of the Delépine and Gabriel syntheses for preparing the target compound.
Caption: Comparative workflow for Delépine and Gabriel syntheses.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Delépine reaction yield is extremely low. TLC analysis shows a significant amount of unreacted 2-Bromo-1-(4-bromophenyl)ethanone even after extended reflux. What's going wrong?
Answer: This issue typically points to two primary causes: reagent quality or insufficient reactivity.
-
Cause 1: Inactive Hexamethylenetetramine (HMTA). HMTA is hygroscopic and can absorb moisture from the air, reducing its nucleophilicity. Ensure you are using freshly opened or properly stored anhydrous HMTA.
-
Cause 2: Solvent Purity. The initial SN2 reaction to form the hexaminium salt is sensitive to protic impurities.[7] Ensure your solvent (e.g., chloroform) is anhydrous. The presence of water or alcohol can interfere with the reaction.
-
Solution:
Question: In my Gabriel synthesis, the first step (N-alkylation) works well, but I recover very little amine after hydrazinolysis. What happened?
Answer: Inefficient cleavage of the N-alkylated phthalimide is the most likely culprit.
-
Cause 1: Insufficient Hydrazine. The cleavage requires at least one equivalent of hydrazine, but using a slight excess (1.5-2.0 eq) is recommended to drive the reaction to completion.[2]
-
Cause 2: Incomplete Reaction. The formation of the phthalhydrazide byproduct is visually obvious as a thick precipitate.[11] If the reaction mixture remains clear or only slightly cloudy after reflux, the cleavage is incomplete. This can be due to insufficient heating or reaction time.
-
Solution:
-
Ensure you are using at least 1.5 equivalents of hydrazine hydrate.
-
Increase the reflux time for the hydrazinolysis step. Monitor by TLC, looking for the disappearance of the N-alkylated phthalimide spot and the appearance of a new, more polar spot for the amine (often visualized with ninhydrin stain).
-
Ensure the reaction is adequately heated. A heating mantle with vigorous stirring is essential to keep the slurry well-mixed.
-
Question: My final product yield after purification is poor due to losses during workup. How can I improve recovery?
Answer: The product is an amine hydrochloride salt, which is highly water-soluble.
-
Cause: Excessive Washing with Water. During workup, washing organic layers with large volumes of aqueous solutions can lead to the loss of the product into the aqueous phase.
-
Solution:
-
When performing extractions, use saturated brine (NaCl solution) instead of deionized water for the final washes. This reduces the solubility of organic compounds in the aqueous layer.
-
Minimize the amount of water used to dissolve the crude salt before recrystallization.
-
After filtering the recrystallized product, wash the crystals with a small amount of ice-cold solvent (e.g., ethanol) followed by a non-polar solvent (like diethyl ether) to remove residual impurities without dissolving the product.
-
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low product yield.
Frequently Asked Questions (FAQs)
Q1: Which method, Delépine or Gabriel, is better for this synthesis?
A1: Both methods are effective, but the choice depends on laboratory resources, scale, and sustainability considerations. The Gabriel synthesis is often preferred for its generally cleaner reaction profile, while the Delépine reaction is advantageous for its simple, often one-pot salt formation and filtration.[3]
| Feature | Delépine Reaction | Gabriel Synthesis |
| Reagents | Hexamethylenetetramine, HCl | Potassium Phthalimide, Hydrazine |
| Byproducts | Formaldehyde, NH₄Cl[3] | Phthalhydrazide[11] |
| Advantages | Readily available reagents, simple salt precipitation.[9] | High selectivity, avoids over-alkylation, generally clean.[2] |
| Disadvantages | Can generate toxic formaldehyde, uses chlorinated solvents.[5] | Phthalhydrazide removal can be challenging, hydrazine is toxic.[11] |
| Atom Economy | Generally considered poor.[5] | Moderate. |
Q2: How can I effectively monitor the reaction progress by TLC?
A2: Use a silica gel plate and a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
| Reaction Step | Recommended Eluent System | Visualization |
| Step 1 (Both Methods) | 7:3 Hexanes:Ethyl Acetate | UV lamp (254 nm). The starting material and product are UV active. |
| Step 2 (Amine Product) | 1:1 Hexanes:Ethyl Acetate | UV lamp and a ninhydrin stain (will turn purple/blue for primary amine). |
The starting α-haloketone will be less polar (higher Rf) than the N-alkylated phthalimide intermediate, which in turn is much less polar than the final amine product (lowest Rf).
Q3: What are the primary safety concerns for this synthesis?
A3: Several reagents used in these syntheses require careful handling in a fume hood with appropriate personal protective equipment (PPE).
-
2-Bromo-1-(4-bromophenyl)ethanone: This is a lachrymator and an alkylating agent. Avoid inhalation and skin contact.
-
Chloroform: A commonly used solvent for the Delépine reaction, it is a suspected carcinogen and is toxic.[3]
-
Hydrazine: Used in the Gabriel synthesis, it is highly toxic and corrosive. Handle with extreme care.
-
Concentrated HCl: Highly corrosive.
Q4: Can I use a different starting material, like 2-chloro-1-(4-bromophenyl)ethanone?
A4: Yes, the corresponding α-chloro ketone can be used. However, alkyl chlorides are generally less reactive than alkyl bromides in SN2 reactions.[13] Therefore, you may need to use more forcing conditions (higher temperature, longer reaction time) to achieve a comparable reaction rate.
References
-
Scribd. (n.d.). Delepine Amine Synthesis. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Organic-Chemistry.org. Retrieved from [Link]
-
Wikipedia. (2023). Delépine reaction. In Wikipedia. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Delépine amine synthesis. Semantic Scholar. Retrieved from [Link]
-
Al-Ostath, A., El-Faham, A., & Abdel-Megeed, M. F. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13634-13701. Retrieved from [Link]
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Grokipedia. (n.d.). Gabriel synthesis. Grokipedia. Retrieved from [Link]
-
Harish Chopra. (2021, September 18). Hantzsch Pyrrole Synthesis. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... ResearchGate. Retrieved from [Link]
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Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]
-
Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, November 1). Gabriel Synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
ChemAnalyst. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. ChemAnalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. Retrieved from [Link]
-
Sciencemadness.org. (2016, November 19). Benzylamine via the delepine reaction. Sciencemadness.org. Retrieved from [Link]
-
Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. Retrieved from [Link]
-
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. NCBI. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone. Chemical-Suppliers. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Bromoallylamine. Organic Syntheses. Retrieved from [Link]
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ChemWhat. (n.d.). 2-Bromo-1-(4-bromophenyl)-ethanone. ChemWhat. Retrieved from [Link]
- Google Patents. (n.d.). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
-
ResearchGate. (n.d.). 2-[(4-Bromophenyl)amino]-1-phenylethanone. ResearchGate. Retrieved from [Link]
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Common side reactions in the synthesis of 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support resource for the synthesis of 2-Amino-1-(4-bromophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Table of Contents
-
Troubleshooting the α-Bromination of 4-Bromoacetophenone
-
FAQ 1: My reaction yielded a significant amount of a dibrominated species. How can I prevent this?
-
FAQ 2: I'm observing unreacted 4-bromoacetophenone in my final product mixture. What went wrong?
-
FAQ 3: My product is contaminated with an impurity showing bromination on the aromatic ring. Why did this happen and how can it be avoided?
-
-
Troubleshooting the Amination of 2-Bromo-1-(4-bromophenyl)ethanone
-
FAQ 4: I used the Delépine reaction, but my yield of the primary amine is low, and I've isolated an aldehyde byproduct. What is causing this?
-
FAQ 5: During the Gabriel synthesis, the final hydrazinolysis step is messy and product isolation is difficult. Are there better methods?
-
-
General FAQs
-
FAQ 6: What are the key analytical signatures (NMR, MS) for the most common impurities?
-
Troubleshooting the α-Bromination of 4-Bromoacetophenone
The first critical step in the synthesis is the selective monobromination of 4-bromoacetophenone at the α-carbon. The key intermediate, 2-bromo-1-(4-bromophenyl)ethanone, is a versatile precursor.[1] However, this reaction is often plagued by issues of over-bromination or incomplete conversion.
FAQ 1: My reaction yielded a significant amount of a dibrominated species, 2,2-dibromo-1-(4-bromophenyl)ethanone. How can I prevent this?
Answer:
The formation of a dibrominated byproduct is a classic example of a consecutive reaction where the desired monobrominated product reacts further with the brominating agent. The electron-withdrawing nature of the first bromine atom on the α-carbon makes the remaining α-proton more acidic, facilitating a second bromination.
Causality: Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The rate-determining step is the formation of this enol.[1] Once the monobromoketone is formed, the electron-withdrawing effect of the bromine atom can, under certain conditions, accelerate the formation of the second enolate, leading to dibromination. This is especially prevalent if localized high concentrations of the brominating agent are present or if the reaction is run for too long.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (e.g., Pyridinium tribromide).[3] Carefully measure your starting material and the brominating agent.
-
Slow Addition: Add the brominating agent slowly and portion-wise, or as a solution via an addition funnel, to the reaction mixture. This prevents localized high concentrations that favor over-reaction.
-
Temperature Control: Maintain a consistent reaction temperature. For acetophenone derivatives, heating is often required (e.g., 90 °C in acetic acid), but runaway temperatures can increase the rate of side reactions.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further bromination of the product.
FAQ 2: I'm observing unreacted 4-bromoacetophenone in my final product mixture. What went wrong?
Answer:
Incomplete conversion is typically due to insufficient activation of the substrate, a deactivated brominating agent, or suboptimal reaction conditions.
Causality: The acid-catalyzed bromination relies on the formation of the enol tautomer of the ketone.[1] If the acidic conditions are not properly established or if the temperature is too low, the rate of enolization will be slow, leading to an incomplete reaction. Additionally, brominating agents like Pyridinium tribromide can decompose if not handled correctly, reducing their effective concentration.
Troubleshooting Protocol:
-
Verify Catalyst/Solvent: If using an acid-catalyzed reaction (e.g., with Br₂), ensure your acid catalyst (like acetic acid, which often serves as the solvent) is of appropriate grade and concentration.[3]
-
Check Reagent Quality: Ensure your brominating agent is fresh and has been stored correctly. For example, N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow.
-
Optimize Temperature: A common cause of low conversion is insufficient temperature. For the bromination of 4-chloroacetophenone, a similar substrate, a temperature of 90 °C was found to be effective.[3] Consider gradually increasing the reaction temperature while monitoring by TLC.
-
Increase Reaction Time: If the temperature is optimal, the reaction may simply require more time. Continue monitoring by TLC until the starting material spot has disappeared.
FAQ 3: My product is contaminated with an impurity showing bromination on the aromatic ring. Why did this happen and how can it be avoided?
Answer:
Aromatic ring bromination is a competing electrophilic substitution reaction. While the acetyl group and the existing bromine are deactivating, forcing conditions or the presence of a Lewis acid catalyst can promote this side reaction.
Causality: The desired α-bromination occurs via the enol intermediate. In contrast, ring bromination is an electrophilic aromatic substitution. The presence of a strong Lewis acid (e.g., FeBr₃, AlCl₃), sometimes formed in situ from metal spatulas or impurities, can polarize the Br-Br bond, creating a potent electrophile ("Br⁺") that attacks the electron-rich aromatic ring.
Troubleshooting Workflow:
Caption: Troubleshooting ring bromination.
Preventative Measures:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts for α-bromination. Ensure all glassware is clean and avoid using metal equipment that could introduce catalytic metal ions.
-
Choose the Right Reagent: N-Bromosuccinimide (NBS) or Pyridinium tribromide are often preferred as they are less likely to cause aromatic bromination under typical α-bromination conditions.[3]
Troubleshooting the Amination of 2-Bromo-1-(4-bromophenyl)ethanone
Once 2-bromo-1-(4-bromophenyl)ethanone is synthesized and purified, the next step is to introduce the amino group. The Delépine and Gabriel syntheses are two common methods, each with its own set of potential side reactions.
FAQ 4: I used the Delépine reaction, but my yield of the primary amine is low, and I've isolated an aldehyde byproduct. What is causing this?
Answer:
This is a known issue where the Delépine reaction conditions can favor a competing pathway known as the Sommelet reaction, which produces an aldehyde instead of the desired primary amine.
Causality: The Delépine reaction involves the formation of a quaternary ammonium salt from the alkyl halide and hexamethylenetetramine (HMTA), which is then hydrolyzed by acid to yield the primary amine.[4][5][6] However, the reaction conditions during hydrolysis, particularly the structure of the substrate and the workup procedure, can promote the Sommelet reaction pathway.[4]
Troubleshooting Protocol:
-
Hydrolysis Conditions: The key is the acidic hydrolysis step. Refluxing in concentrated ethanolic hydrochloric acid is the standard procedure.[4] Ensure the acid concentration is sufficient to fully hydrolyze the intermediate salt.
-
Temperature Control: Avoid excessive heating during hydrolysis, which might favor decomposition pathways.
-
Alternative Synthesis: If the Sommelet reaction remains a persistent issue, consider switching to the Gabriel synthesis, which provides a more direct and often cleaner route to primary amines from primary alkyl halides without the risk of aldehyde formation.[7]
Comparative Summary of Amination Routes
| Feature | Delépine Reaction | Gabriel Synthesis |
| Amine Source | Hexamethylenetetramine (HMTA) | Potassium Phthalimide |
| Key Advantage | Mild conditions, short reaction times.[4] | High selectivity for primary amines, avoids over-alkylation.[8][9] |
| Common Side Reaction | Sommelet Reaction (aldehyde formation).[4] | Difficult final deprotection step.[7] |
| Workup | Acidic hydrolysis.[5] | Acidic/basic hydrolysis or hydrazinolysis.[10] |
FAQ 5: During the Gabriel synthesis, the final hydrazinolysis step is messy and product isolation is difficult. Are there better methods?
Answer:
The classic workup for the Gabriel synthesis using hydrazine (the Ing-Manske procedure) generates a phthalhydrazide precipitate that can be difficult to filter and separate from the desired amine product.[7][10] This is a very common complaint.
Causality: The reaction of the N-alkylphthalimide intermediate with hydrazine produces the primary amine and phthalhydrazide.[7] The physical properties of the phthalhydrazide precipitate can make it gelatinous or very fine, complicating filtration and often leading to product loss through occlusion.
Improved Workup Protocol (Hydrazinolysis):
-
Solvent Choice: Perform the hydrazinolysis in a solvent like ethanol or methanol.[10]
-
Acidification Post-Reaction: After the reaction with hydrazine is complete (monitor by TLC), cool the mixture and acidify with concentrated HCl. This will do two things:
-
Protonate your desired amine to form the water-soluble amine hydrochloride salt.
-
Protonate any remaining hydrazine.
-
-
Filtration: The phthalhydrazide byproduct is largely insoluble in the acidic aqueous medium and can be removed by filtration.
-
Extraction & Basification: Transfer the filtrate to a separatory funnel. Make the aqueous layer basic (pH > 12) with a strong base (e.g., NaOH or KOH) to deprotonate the amine hydrochloride back to the free amine.
-
Final Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate to obtain your product.
This acid-base workup procedure is often much cleaner than trying to filter the initial phthalhydrazide precipitate from the organic reaction mixture.
Reaction Workflow: Gabriel Synthesis
Caption: Gabriel synthesis workflow with improved workup.
General FAQs
FAQ 6: What are the key analytical signatures (NMR, MS) for the most common impurities?
Answer:
Identifying impurities is crucial for troubleshooting. Below is a table summarizing the expected analytical data for the desired product and its most common side products.
| Compound | Key ¹H NMR Signals (approx. δ, CDCl₃) | Expected Mass (M⁺) |
| 4-Bromoacetophenone (Starting Material) | 7.6-7.9 (m, 4H, Ar-H), 2.6 (s, 3H, -COCH₃) | 198/200 |
| 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate) | 7.6-7.9 (m, 4H, Ar-H), 4.4 (s, 2H, -COCH₂Br)[11] | 276/278/280 |
| This compound (Product) | 7.5-7.8 (m, 4H, Ar-H), 3.8 (s, 2H, -COCH₂NH₂), 1.7 (br s, 2H, -NH₂) | 213/215 |
| 2,2-Dibromo-1-(4-bromophenyl)ethanone (Side Product) | 7.7-8.0 (m, 4H, Ar-H), 6.3 (s, 1H, -COCHBr₂) | 354/356/358/360 |
| 1-(Brominated-ring)-2-bromoethanone (Side Product) | Complex aromatic signals (not a simple doublet of doublets), 4.4 (s, 2H) | 354/356/358/360 |
Note on Mass Spectrometry (MS): Bromine-containing compounds will show characteristic isotopic patterns due to the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. The number of bromine atoms determines the pattern (M, M+2, M+4, etc.).
References
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).
- Delépine reaction.Wikipedia.
- Acid-catalyzed bromination of acetophenone deriv
- Delepine Reaction.Alfa Chemistry.
- Gabriel synthesis.Wikipedia.
- Delepine Reaction.Organic Chemistry Portal.
- Gabriel Synthesis: Mechanism & Examples.NROChemistry.
- Gabriel synthesis: Easy mechanism, procedure, applic
- Alpha Bromin
- The Gabriel Synthesis.Master Organic Chemistry.
- The Gabriel Synthesis.Chemistry Steps.
- Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Delepine reaction [organic-chemistry.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Amino-1-(4-bromophenyl)ethanone and Its Derivatives
Welcome to the technical support center for the purification of 2-Amino-1-(4-bromophenyl)ethanone and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of pharmaceutical intermediates.[1] The unique structure, featuring a basic amino group and a reactive α-aminoketone moiety, presents specific challenges and opportunities for purification.[2] This document provides in-depth, field-proven answers to common and complex issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound available, and how do their properties affect purification?
A1: This compound is typically handled in two forms: the free base and the hydrochloride (HCl) salt. Understanding their differences is critical for selecting a purification strategy.
-
Free Base (CAS: 7644-04-4): This is the neutral form of the molecule.[3] It is generally more soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and less soluble in water. The primary challenge with the free base is its basicity and potential instability. The lone pair on the nitrogen can interact strongly with acidic media, including silica gel, which can complicate chromatographic purification.
-
Hydrochloride Salt (CAS: 5467-72-1): This salt form is created by reacting the free base with hydrochloric acid.[2] It is typically a more stable, crystalline solid, which is easier to handle and store.[4] Its polarity is significantly increased, making it more soluble in water and polar protic solvents, and less soluble in nonpolar organic solvents.[2] Purification of the HCl salt often relies on recrystallization.
Key Insight: The choice between purifying the free base or the salt depends on the nature of the impurities. If you have neutral, non-polar impurities, converting your product to the HCl salt can allow you to wash them away with an organic solvent. Conversely, if you have polar or acidic impurities, working with the free base in an organic solvent allows for washing with aqueous base.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The impurity profile is highly dependent on the synthetic route. A common pathway involves the bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by a reaction with an amine source.
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethanone.
-
Reaction Byproducts:
-
Over-brominated Species: Dibrominated acetophenone derivatives can form if the initial bromination conditions are too harsh.[5]
-
Products of Side Reactions: The α-bromoketone intermediate is a potent electrophile and can react with various nucleophiles.[6][7] Hydrolysis back to the corresponding α-hydroxyketone can occur if moisture is present.
-
Poly-alkylation Products (if using a primary amine): The product itself can act as a nucleophile, leading to di- and tri-alkylated species.
-
-
Reagent-Related Impurities: Byproducts from the specific brominating agent used (e.g., succinimide from NBS) or the amine source.[5]
Q3: What are the primary purification methods for this class of compounds, and when should I choose each one?
A3: The three workhorse techniques for purifying these compounds are Acid-Base Extraction, Column Chromatography, and Recrystallization. The choice depends on the scale of your reaction and the nature of the impurities you need to remove.
| Purification Method | Best For Removing | When to Use |
| Acid-Base Extraction | Neutral or acidic impurities from the basic product. | When impurities have significantly different acid-base properties from your product. Excellent for initial, large-scale cleanup.[8] |
| Column Chromatography | Impurities with different polarities (e.g., unreacted starting material, over-alkylated byproducts). | When impurities are structurally similar to the product and cannot be separated by extraction or recrystallization.[9] |
| Recrystallization | Small amounts of impurities from a solid product that is mostly pure (>90%). | Final purification step to obtain a highly crystalline, pure solid. Effective for removing trace impurities that are more soluble in the mother liquor.[10] |
Q4: What safety precautions are essential when handling this compound and its precursor, 2-bromo-1-(4-bromophenyl)ethanone?
A4: Safety is paramount. The key precursor, 2-bromo-1-(4-bromophenyl)ethanone (an α-bromoketone), is a strong lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.[10]
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to ensure adequate ventilation.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (not glasses), a lab coat, and suitable chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[4][12]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification.
Workflow Diagram: General Purification Strategy
Caption: A decision-making workflow for purifying α-aminoketones.
Acid-Base Extraction Troubleshooting
Q: I am trying to separate my basic product from a neutral byproduct using acid-base extraction, but I'm getting a low recovery. Why?
A: Low recovery in an acid-base extraction can stem from several issues. This technique relies on partitioning your protonated amine salt into the aqueous phase, leaving neutral impurities in the organic phase.[13][14]
Workflow: Acid-Base Extraction Logic
Caption: Logic flow for separating a basic amine from neutral impurities.
Troubleshooting Checklist:
-
Incomplete Protonation: Is your acid concentrated enough? Use a 1M solution of HCl. Check the pH of the aqueous layer after extraction; it should be strongly acidic (pH 1-2). If not, your amine was not fully protonated and remained in the organic layer.
-
Insufficient Extractions: Did you perform multiple extractions? A single wash is often insufficient. Perform at least 2-3 washes with fresh aqueous acid to ensure complete transfer of the amine salt.
-
Incomplete Back-Extraction: After basifying the aqueous layer to regenerate the free base (confirm with pH paper, pH >12), did you perform multiple back-extractions with an organic solvent (e.g., DCM or EtOAc)? Again, 2-3 extractions are recommended for high recovery.
-
Emulsion Formation: Emulsions (stable mixtures of the organic and aqueous layers) can trap your product. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Column Chromatography Troubleshooting
Q: My aminoketone is streaking badly on the silica gel column, leading to poor separation. What's causing this?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic amine interacts strongly and sometimes irreversibly with these acidic sites, causing it to move slowly and "streak" down the column rather than eluting as a tight band.
Solutions:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 99:1 Hexane:EtOAc + 1% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Ammonia: For very polar amines, a solution of methanol containing 2-7% ammonia can be effective.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can prevent the strong interaction seen with silica.[15] However, you must re-optimize your solvent system as the separation characteristics will differ.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.
-
Protocol: Column Chromatography with a Basic Modifier
-
Select Eluent: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for aminoketones is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Prepare Modified Eluent: Prepare a bulk solution of your chosen eluent containing 1% triethylamine.
-
Pack the Column: Pack your column using the modified eluent. Never use a different solvent to pack the column than you plan to run it with.
-
Load Sample: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions and monitoring them by TLC.
Recrystallization Troubleshooting
Q: I'm trying to recrystallize my final product, but it's "oiling out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling.
Causes and Solutions:
-
Solvent is too good: The solvent may be dissolving the compound too effectively, even when cool.
-
Solution: Switch to a less polar solvent or use a two-solvent system. For example, dissolve your compound in a minimum amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[16] Then, allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling promotes precipitation over crystallization, often leading to oils or amorphous solids.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Do not place the hot flask directly into an ice bath.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: The product may not be pure enough for recrystallization (>90% is a good rule of thumb). You may need to perform a chromatographic or extraction step first to remove the bulk of the impurities.
-
-
High Concentration: Using too little solvent can lead to supersaturation and oiling.
-
Solution: Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.
-
References
-
This compound | C8H8BrNO. PubChem, National Center for Biotechnology Information. [Link]
-
1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher. [Link]
-
α-bromoketone Definition. Fiveable. [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
How to separate phenacyl bromide from its micture with acetophenone? Reddit. [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC, NIH. [Link]
-
Column chromatography. University of Arizona. [Link]
-
Phenacyl bromide. Organic Syntheses Procedure. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. RSC Publishing. [Link]
- Process for the extraction of amino acids
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
A Short Notes on Column Chromatography. SciTechnol. [Link]
-
Enantioselective Liquid–Liquid Extractions of Underivatized General Amino Acids with a Chiral Ketone Extractant. American Chemical Society. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC, NIH. [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Column chromatography. Columbia University. [Link]
-
How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method ?. ResearchGate. [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
2-Amino-4'-bromoacetophenone. Chemsrc. [Link]
-
The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. [Link]
-
The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. TSI Journals. [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]
-
2-[(4-Bromophenyl)amino]-1-phenylethanone. ResearchGate. [Link]
- CN102924306A - Preparation method for 4-aminoacetophenone.
- US5118815A - Method for crystallization of amino acids.
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Imidazole Synthesis from 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of substituted imidazoles from 2-Amino-1-(4-bromophenyl)ethanone. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to systematically optimize your reaction yields and purity.
Imidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis, particularly from α-aminoketones like this compound, can be challenging, often suffering from low yields and competing side reactions.[3][4] This document is structured to address these specific challenges directly, providing field-proven insights to enhance your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I systematically improve it?
A1: Low yields are the most frequently reported issue in multicomponent imidazole syntheses like the Debus-Radziszewski reaction.[4][5] The problem rarely stems from a single factor but is often a combination of suboptimal conditions. The primary culprits are competing side reactions, harsh reaction conditions leading to degradation, poor reactant solubility, and incorrect stoichiometry.[3][5]
A systematic approach to optimization is crucial. Instead of random changes, we recommend a logical progression of experiments to isolate and resolve the limiting factors.
The following workflow provides a structured path for troubleshooting low yields. Begin with the baseline protocol and adjust one variable class at a time, starting with what is often the most impactful: the catalyst and solvent system.
Sources
Technical Support Center: Reactions Involving 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support center for 2-Amino-1-(4-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound possesses three key reactive sites: the primary amine (-NH₂), the carbonyl group (C=O), and the carbon alpha to the carbonyl group. The para-bromine on the phenyl ring acts as an electron-withdrawing group, which can influence the reactivity of the ketone.[1] This bifunctional nature allows it to be a versatile precursor in various cyclization and condensation reactions.[2]
Q2: Should I use the free base or the hydrochloride salt of this compound for my reaction?
A2: The hydrochloride salt is often preferred for its superior stability and solubility in polar solvents.[3] The free base can be less stable and more prone to self-condensation over time. However, for reactions requiring a non-protonated amine, the free base must be used, or the hydrochloride salt must be neutralized in situ with a suitable base.
Q3: What are the recommended storage conditions for this compound and its hydrochloride salt?
A3: Both the free base and the hydrochloride salt should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] The hydrochloride salt is generally more stable for long-term storage. For the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Q4: In which common solvents is this compound soluble?
A4: While specific quantitative solubility data is not extensively published, α-amino ketones generally exhibit solubility in a range of organic solvents. The hydrochloride salt is typically soluble in water and polar organic solvents.[3] For the free base, solubility can be expected in solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is advisable to perform small-scale solubility tests with your specific reaction solvent.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a detailed, problem-oriented guide for troubleshooting common issues encountered in reactions utilizing this compound.
Issue 1: Low or No Product Yield
Q5: I am seeing very low to no yield of my desired product. What are the likely causes and how can I address them?
A5: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Verify the purity of your this compound and other starting materials. Impurities can inhibit the reaction.
-
Reaction Conditions: Double-check your reaction setup, including temperature, reaction time, and inert atmosphere if required.
Chemical Troubleshooting:
-
Incomplete Dissolution: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider gentle heating or sonication, or switch to a more suitable solvent.
-
Incorrect Stoichiometry: Re-verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Insufficient Activation: Many reactions involving ketones require either acid or base catalysis. Ensure your catalyst is active and present in the correct concentration. For instance, in the synthesis of imidazoles, the reaction conditions can be sensitive to the choice of catalyst.[5][6]
Troubleshooting Flowchart for Low/No Yield
Caption: Troubleshooting logic for low or no product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Q6: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are the common side reactions and how can I suppress them?
A6: The formation of multiple products is a frequent challenge due to the bifunctional nature of this compound.
-
Self-Condensation: α-amino ketones can undergo self-condensation, especially under acidic or basic conditions, leading to complex mixtures.[7]
-
Solution:
-
Control the rate of addition of reagents.
-
Maintain a lower reaction temperature.
-
Use a protecting group for the amine if the ketone is the desired reactive site for another transformation.
-
-
-
Competing N-acylation vs. Condensation: In reactions with acylating agents, acylation of the amine can compete with condensation at the alpha-carbon.
-
Solution:
-
The choice of reaction conditions (solvent, temperature, and base) can influence the selectivity. Non-polar solvents may favor N-acylation, while protic solvents can facilitate condensation.
-
-
-
Dehalogenation: The bromine atom can be susceptible to reduction (dehalogenation) under certain conditions, particularly with some catalysts (e.g., palladium) and hydrogen sources.[8]
-
Solution:
-
If using catalytic hydrogenation, screen for catalysts that are less prone to promoting dehalogenation.
-
Consider alternative reducing agents if dehalogenation is a persistent issue.
-
-
Diagram of Common Side Reactions
Caption: Potential side reaction pathways for this compound.
Issue 3: Difficult Purification
Q7: I've managed to synthesize my product, but purification by column chromatography is proving difficult. What are some strategies to improve separation?
A7: Purifying products from reactions involving this compound can be challenging due to the polarity of the starting material and potential byproducts.
-
Polar Impurities: Unreacted starting material and polar byproducts can co-elute with the desired product.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. If your product is neutral, an acidic wash (e.g., dilute HCl) can remove the basic starting material. Conversely, if your product is basic, you can extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to recover your product.
-
Chromatography Optimization:
-
Use a gradient elution on your silica gel column, starting with a non-polar solvent system and gradually increasing the polarity.
-
Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if silica gel is ineffective.[9]
-
-
-
-
Tailing on Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system to suppress this interaction.
-
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Desired Product | Recommended Starting Eluent System | Modifier (if needed) |
| Non-polar | Hexane/Ethyl Acetate (9:1) | - |
| Moderately Polar | Hexane/Ethyl Acetate (7:3 to 1:1) | 0.5% Triethylamine |
| Polar | Dichloromethane/Methanol (98:2) | 0.5% Triethylamine |
Section 3: Specific Reaction Troubleshooting
Hantzsch Pyridine Synthesis
Q8: I am attempting a Hantzsch pyridine synthesis using this compound, but the yields are low and I observe significant byproduct formation. How can I optimize this reaction?
A8: The Hantzsch synthesis is a multi-component reaction, and its success hinges on the careful control of reaction conditions.[10]
-
Problem: Formation of Michael Adducts as Side Products. The initial condensation to form the enamine and enone intermediates can be reversible, and side reactions can occur.
-
Solution: Ensure that the cyclization step is favored. This can often be achieved by adjusting the temperature and reaction time. Stepwise addition of the components can sometimes improve yields.
-
-
Problem: Oxidation of the Dihydropyridine Product. The initially formed dihydropyridine can be sensitive to oxidation to the corresponding pyridine, or it may be the desired product.
-
Solution: If the dihydropyridine is the target, conduct the reaction under an inert atmosphere and use milder reaction conditions. If the pyridine is the desired product, an oxidizing agent can be added upon completion of the initial condensation.
-
Imidazole Synthesis
Q9: I am trying to synthesize a substituted imidazole from this compound and an aldehyde, but the reaction is not proceeding as expected. What are the critical parameters?
A9: The synthesis of imidazoles from α-amino ketones is a well-established but sometimes tricky transformation.[5][6]
-
Problem: Low Yields and Incomplete Reaction. The cyclization to form the imidazole ring can be slow.
-
Solution:
-
Catalyst: The choice of catalyst is crucial. While ammonium acetate is commonly used as both a reactant and a catalyst, stronger acids like acetic acid or Lewis acids may be required for less reactive substrates.
-
Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent can help to drive the equilibrium towards the product.
-
-
-
Problem: Formation of Side Products. Besides self-condensation of the starting aminoketone, side reactions with the aldehyde can also occur.
-
Solution: Control the stoichiometry carefully. A slight excess of the ammonium source can sometimes suppress side reactions.
-
References
-
ResearchGate. (2007). Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
-
ResearchGate. (2018). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Any suggestions for a work up for 2-Amino-1-(4-nitrophenyl)-1,3-propanediol after deamidation from chloramphenicol?. Retrieved from [Link]
-
ACS Omega. (2024). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
-
ResearchGate. (n.d.). Reaction yields for reductive dehalogenation of bromoacetophenone to acetophenone with MOx-Ir nanopowders and control reactions after two hours. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reactions involving the 4-formylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the dehalogenation reaction of α‐bromoacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Retrieved from [Link]
-
PMC. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
PMC. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Acetophenone Poster. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PMC. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (n.d.). Synthesis of trisubstituted imidazole via the reaction of α-hydroxy.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing By-product Formation in 2-Amino-1-(4-bromophenyl)ethanone Reactions
Welcome to the technical support center for 2-Amino-1-(4-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during the synthesis and handling of this versatile intermediate. Our focus is on providing practical, evidence-based solutions to enhance reaction efficiency and product purity.
Introduction: The Challenge of Stability and Purity
This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. However, its α-aminoketone structure makes it susceptible to self-condensation and other side reactions, primarily leading to the formation of pyrazine derivatives and other impurities. Understanding the mechanisms behind these side reactions is crucial for developing robust synthetic protocols. This guide provides in-depth answers to frequently encountered issues, backed by scientific principles and established methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture is turning dark, and I'm observing a significant amount of a hard-to-remove, less polar by-product. What is likely happening?
Answer: This is a classic sign of pyrazine formation through self-condensation of the α-aminoketone. The α-aminoketone can react with itself to form a dihydropyrazine intermediate, which then oxidizes to the highly stable aromatic pyrazine.[1][2][3]
Troubleshooting Guide:
-
Mechanism of Pyrazine Formation: Two molecules of the α-aminoketone undergo condensation to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine.[3][4]
Caption: Self-condensation of this compound to form a pyrazine by-product.
-
Control of Reaction pH: The rate of self-condensation is highly pH-dependent. Maintaining a slightly acidic pH can significantly suppress this side reaction by protonating the amine group, which reduces its nucleophilicity.
-
Temperature Management: Elevated temperatures accelerate the rate of pyrazine formation. It is advisable to run reactions at the lowest effective temperature.
-
Exclusion of Oxidants: The final step in pyrazine formation is an oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
-
In Situ Conversion: If the subsequent reaction step is compatible, consider a one-pot procedure where the freshly prepared this compound is immediately reacted with the next reagent without isolation.
FAQ 2: I'm synthesizing this compound from 2-bromo-1-(4-bromophenyl)ethanone. Which method is best to avoid by-products?
Answer: The choice of amination method is critical. Direct amination with ammonia can lead to over-alkylation and other side products. The Gabriel and Delépine syntheses are generally preferred for preparing primary amines from alkyl halides with fewer by-products.[4][5][6]
Troubleshooting Guide:
Method 1: The Gabriel Synthesis
This method utilizes potassium phthalimide to introduce the nitrogen atom, which prevents over-alkylation.[5][6][7]
-
Step-by-step Protocol:
-
React 2-bromo-1-(4-bromophenyl)ethanone with potassium phthalimide in a polar aprotic solvent like DMF.
-
The resulting N-(2-(4-bromophenyl)-2-oxoethyl)phthalimide is then cleaved, typically with hydrazine hydrate in ethanol, to release the primary amine.[5]
-
-
Common Issues & Solutions:
-
Incomplete reaction: Ensure anhydrous conditions as moisture can hydrolyze the phthalimide salt.
-
Difficult cleavage of the phthalimide: While acidic or basic hydrolysis can be used, hydrazinolysis is often cleaner and proceeds under milder conditions.[6]
-
Method 2: The Delépine Reaction
This method involves the reaction of the α-bromo ketone with hexamethylenetetramine (HMTA) followed by acidic hydrolysis.[4][8][9]
-
Step-by-step Protocol:
-
Common Issues & Solutions:
| Synthesis Method | Key Reagents | Common By-products | Mitigation Strategies |
| Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | Phthalhydrazide | Use of hydrazinolysis for cleaner product isolation.[6] |
| Delépine Reaction | Hexamethylenetetramine (HMTA), HCl | Formaldehyde, Ammonium chloride, Sommelet aldehyde | Precise control over hydrolysis conditions.[4] |
FAQ 3: My final product is unstable and degrades upon storage. How can I improve its shelf-life?
Answer: The free base of this compound is prone to degradation, primarily through self-condensation as previously discussed. Conversion to its hydrochloride salt significantly enhances its stability.[11]
Troubleshooting Guide:
-
Salt Formation Protocol:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
-
Storage Conditions: Store the hydrochloride salt in a tightly sealed container, protected from light and moisture, at a low temperature.
Caption: Workflow for the conversion of the free base to the stable hydrochloride salt.
FAQ 4: I'm using this compound in a Hantzsch thiazole synthesis and getting low yields and multiple spots on TLC. What could be the issue?
Answer: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. When using this compound, you are likely reacting it with a reagent to form a thioamide in situ, or using the amine functionality to build part of the final molecule. Side reactions can occur due to the reactivity of both the amine and ketone functionalities.
Troubleshooting Guide:
-
Protecting the Amine: If the amine group is not intended to participate in the thiazole ring formation, it should be protected. An acetyl or Boc protecting group can be used.
-
Reaction Conditions: The Hantzsch synthesis can be sensitive to pH. Acidic conditions can sometimes lead to different regioisomers.[2] It is important to follow established protocols for the specific thiazole you are synthesizing.
-
Purity of Starting Material: Ensure your this compound is of high purity. The presence of pyrazine or other by-products from its synthesis will carry through and complicate the thiazole synthesis and purification.
FAQ 5: How can I best purify crude this compound?
Answer: Purification can be challenging due to the compound's reactivity. Recrystallization is a common and effective method.
Troubleshooting Guide:
-
Recrystallization Protocol:
-
Solvent Selection: A good solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or ethanol/water mixtures.[12][13]
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a typical solvent system. However, be aware that prolonged contact with silica gel (which is slightly acidic) can sometimes cause degradation. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
References
-
THE PYRAZINES - download. (n.d.). Retrieved January 15, 2026, from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. doi:10.1039/P19870000639
-
Delépine reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Source - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 15, 2026, from [Link]
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 28(4), 861-864. doi:10.14233/ajchem.2016.19500
-
Delepine reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
- Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
- Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews, 92(4), RCR5067. doi:10.1070/RCR5067
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gabriel Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 15, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound | C8H8BrNO | CID 21639 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(2), 235-254. doi:10.1039/D0OB02098B
-
Delepine Amine Synthesis | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Bromoallylamine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-[(4-Bromophenyl)amino]-1-phenylethanone | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022, May 2). Retrieved January 15, 2026, from [Link]
Sources
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- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Delepine reaction [organic-chemistry.org]
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- 13. Purification [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the comprehensive technical support guide for the scalable synthesis of 2-Amino-1-(4-bromophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and provide robust solutions for this critical synthetic process. The guidance herein is grounded in established chemical principles and validated methodologies to ensure scientific integrity and successful experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical agents, presents several challenges when transitioning from bench-scale to pilot or industrial-scale production. The primary route involves a two-step process: the α-bromination of 4-bromoacetophenone followed by amination of the resulting 2-bromo-1-(4-bromophenyl)ethanone. Each of these steps has potential pitfalls that can impact yield, purity, and overall process efficiency. This guide will provide a detailed troubleshooting framework and address frequently asked questions to empower you to overcome these obstacles.
Troubleshooting Guide: From Precursor to Product
This section is formatted to address specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion during α-Bromination of 4-Bromoacetophenone
-
Symptom: Significant amount of starting material (4-bromoacetophenone) remains after the reaction, as determined by TLC or LC-MS analysis.
-
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Insufficient Brominating Agent | The stoichiometry of the brominating agent is critical. For reagents like HBr/DMSO, an excess of HBr is often required to drive the equilibrium towards the formation of the active brominating species.[1][2] Solution: Increase the molar equivalents of the brominating agent incrementally (e.g., from 1.1 to 1.5 equivalents) and monitor the reaction progress. |
| Low Reaction Temperature | The activation energy for the enolization of the ketone, a prerequisite for α-bromination, may not be met at lower temperatures. Solution: Gradually increase the reaction temperature in 5-10°C increments. For HBr/DMSO systems, temperatures around 50-70°C are often effective.[2] |
| Inadequate Mixing in Scaled-Up Reactions | In larger reactors, inefficient stirring can lead to localized reagent concentrations and temperature gradients, resulting in incomplete reaction. Solution: Ensure robust mechanical stirring is in place. For heterogeneous reactions, consider the use of a phase-transfer catalyst to improve interfacial contact. |
| Presence of Water | Water can hydrolyze some brominating agents and interfere with the reaction mechanism. Solution: Use anhydrous solvents and reagents. If necessary, dry the solvent prior to use. |
Problem 2: Formation of Di-brominated or Ring-Brominated Byproducts
-
Symptom: Presence of impurities with higher molecular weight corresponding to the addition of two or more bromine atoms, detected by MS.
-
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Excessively Harsh Reaction Conditions | High temperatures and prolonged reaction times can promote further bromination, including electrophilic aromatic substitution on the phenyl ring. Solution: Optimize the reaction time and temperature. Monitor the reaction closely by TLC or in-situ IR to stop it once the starting material is consumed. |
| Choice of Brominating Agent | Some brominating agents, like liquid bromine, are highly reactive and less selective, leading to over-bromination.[3] Solution: Opt for milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or the HBr/DMSO system.[1][3] |
| Inappropriate Solvent | The solvent can influence the reactivity of the brominating agent. Solution: Use a solvent that is inert under the reaction conditions. Acetic acid is a common choice for brominations with pyridine hydrobromide perbromide.[3] |
Problem 3: Low Yield and/or Formation of Side Products during Amination
-
Symptom: The desired this compound is obtained in low yield, with significant amounts of byproducts.
-
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Over-alkylation in Direct Ammonolysis | The product amine is nucleophilic and can react with the starting 2-bromo-1-(4-bromophenyl)ethanone to form secondary and tertiary amine byproducts. Solution: Employ a large excess of ammonia to favor the formation of the primary amine. Alternatively, use a protected form of ammonia, such as in the Gabriel or Delépine synthesis.[4][5][6] |
| Harsh Hydrolysis Conditions in Gabriel or Delépine Synthesis | Strong acidic or basic hydrolysis can lead to the degradation of the product or the formation of unwanted side products.[6] The Sommelet reaction can be a competing pathway in the Delépine reaction under certain hydrolysis conditions, leading to an aldehyde byproduct.[5] Solution: For the Gabriel synthesis, use milder hydrazinolysis (the Ing-Manske procedure) to cleave the phthalimide.[6][7] For the Delépine reaction, carefully control the hydrolysis conditions, typically using ethanolic HCl.[5][8][9] |
| Incomplete Reaction | The nucleophilic substitution may be slow due to steric hindrance or low reactivity of the amine source. Solution: Increase the reaction temperature or extend the reaction time. For the Gabriel synthesis, ensure the phthalimide is fully deprotonated to form the more nucleophilic potassium phthalimide.[4][7] |
| Poor Solubility of Reagents | In large-scale reactions, poor solubility of reagents like potassium phthalimide can hinder the reaction rate. Solution: Use an appropriate solvent that can dissolve all reactants. DMF is a common choice for the Gabriel synthesis. Consider the use of a phase-transfer catalyst in biphasic systems.[10][11] |
Problem 4: Difficulty in Purification of the Final Product
-
Symptom: The isolated product is contaminated with starting materials, byproducts, or reagents.
-
Potential Causes & Solutions:
| Cause | Scientific Rationale & Solution |
| Co-precipitation of Byproducts | Byproducts with similar solubility profiles to the desired product can co-precipitate during workup and crystallization. Solution: Optimize the crystallization solvent system. A multi-solvent system (e.g., ethanol/water) can often improve the selectivity of crystallization. Perform a pH adjustment during workup to separate acidic or basic impurities. |
| Residual Phthalhydrazide from Gabriel Synthesis | The phthalhydrazide byproduct from hydrazinolysis can be difficult to remove.[6] Solution: After the reaction, acidify the mixture to protonate the desired amine, making it water-soluble, while the neutral phthalhydrazide can be filtered off. Subsequent basification of the aqueous layer will precipitate the pure primary amine. |
| Formation of Emulsions during Aqueous Workup | The presence of surfactants or finely divided solids can lead to stable emulsions, making phase separation difficult. Solution: Add a saturated brine solution to break the emulsion. Filtration through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Which amination method is more suitable for scalable synthesis: Gabriel or Delépine?
A1: Both the Gabriel and Delépine syntheses are effective for producing primary amines and avoiding over-alkylation.[4][5][6] The choice often depends on factors like cost, safety, and waste disposal.
-
Gabriel Synthesis:
-
Delépine Reaction:
-
Advantages: Uses readily available and inexpensive reagents (hexamethylenetetramine).[5][8] The reaction conditions are often mild, and the intermediate quaternary ammonium salt often precipitates, simplifying its isolation.[8][9]
-
Disadvantages: The acidic hydrolysis step can sometimes lead to the formation of the Sommelet aldehyde byproduct.[5] The reaction has poor atom economy, generating formaldehyde and ammonium chloride as byproducts.[5]
-
For scalability, the Delépine reaction might be slightly more advantageous due to the low cost of reagents and the ease of isolation of the intermediate. However, careful optimization of the hydrolysis step is crucial to avoid side reactions.
Q2: What are the key safety considerations when working with α-bromo ketones?
A2: α-Bromo ketones, such as 2-bromo-1-(4-bromophenyl)ethanone, are lachrymators and skin irritants. It is imperative to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For large-scale operations, a closed system is highly recommended.
Q3: Can I use a phase-transfer catalyst to improve the amination reaction?
A3: Yes, phase-transfer catalysis (PTC) can be highly effective, particularly for the N-alkylation step in reactions like the Gabriel synthesis, especially when dealing with reactants that have poor solubility in a single solvent system.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile (e.g., phthalimide anion) from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.[11]
Q4: How can I effectively monitor the progress of these reactions?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation of the components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to identify byproducts, LC-MS is an invaluable tool. It can provide real-time information on the conversion and the formation of any impurities.
-
In-situ Infrared (IR) Spectroscopy: For scaled-up reactions, in-situ IR probes can monitor the disappearance of the carbonyl stretch of the starting ketone and the appearance of new peaks associated with the product in real-time, allowing for precise determination of the reaction endpoint.
Experimental Workflow & Protocols
Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone via HBr/DMSO
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 4-bromoacetophenone (1.0 eq) and dimethyl sulfoxide (DMSO) (5-10 vol).
-
Reagent Addition: Cool the mixture to 10-15°C. Slowly add 48% aqueous hydrobromic acid (HBr) (1.5-2.0 eq) via the dropping funnel, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into a stirred vessel containing ice water (10-20 vol). The product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 40-50°C to afford 2-bromo-1-(4-bromophenyl)ethanone.
Protocol 2: Synthesis of this compound via the Delépine Reaction
-
Salt Formation: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetonitrile (5-10 vol). Add hexamethylenetetramine (1.1 eq) portion-wise with stirring.[8][9]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-3 hours. The quaternary ammonium salt will precipitate.
-
Isolation of Salt: Filter the precipitated salt and wash it with the solvent used for the reaction.
-
Hydrolysis: Suspend the isolated salt in a mixture of ethanol (5-10 vol) and concentrated hydrochloric acid (2-3 eq).[5][8]
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NH4OH) to a pH of 9-10 to precipitate the free amine.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Conclusion
The scalable synthesis of this compound is a well-established but nuanced process. By understanding the underlying chemistry and anticipating the common challenges, researchers and production chemists can implement robust and efficient synthetic routes. This guide provides a foundation for troubleshooting and optimizing this important transformation, ultimately leading to higher yields, improved purity, and a more scalable process.
References
- Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo.
- Grokipedia. (n.d.). Gabriel synthesis.
- ResearchGate. (n.d.). DMSO- and HBr-mediated bromination of acetophenone.
- ResearchGate. (n.d.). An Oxidative Bromination of (Hetero)Arenes in the TMSBr/DMSO System: A Non-Aqueous Procedure Facilitates Synthetic Strategies.
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Delepine Reaction.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Retrieved from [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]
-
ChemistryViews. (2019). Mild and Regioselective Bromination of Phenols. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]
-
ACS Publications. (n.d.). Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Bromination of Olefins with HBr and DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Delépine amine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Retrieved from [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
YouTube. (n.d.). What Is Phase Transfer Catalysis?. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-4'-bromoacetophenone. Retrieved from [Link]
-
SciSpace. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[(4-Bromophenyl)amino]-1-phenylethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
Sources
- 1. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 2. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]
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- 4. grokipedia.com [grokipedia.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Delepine reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Amino Group Protection of 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support center for the strategic protection of the amino group in 2-Amino-1-(4-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and implementing the most effective protecting group strategies for this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the why behind the chemistry, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Introduction: The Challenge of Protecting α-Amino Ketones
This compound is a valuable building block in medicinal chemistry and organic synthesis. However, the presence of a nucleophilic primary amine adjacent to a carbonyl group presents a unique set of challenges. The amine's reactivity can interfere with subsequent synthetic transformations, necessitating a robust protection strategy. The choice of protecting group is critical and must be guided by the overall synthetic route, considering factors such as stability, orthogonality to other functional groups, and the conditions required for its eventual removal.[1][2] This guide will provide a comprehensive overview of the most common and effective strategies for protecting the amino group of this specific α-amino ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino group of this compound?
A1: The most widely employed protecting groups for α-amino ketones, including this compound, are carbamates. The three most common carbamate protecting groups are:
-
tert-Butoxycarbonyl (Boc): Favored for its stability under a wide range of conditions and its facile removal with mild acid.[3][4][5]
-
Benzyloxycarbonyl (Cbz or Z): Known for its crystallinity-inducing properties and its removal by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to acid- and base-labile groups.[6][7][8]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis due to its lability to mild bases, providing another layer of orthogonality.[9][10][11]
Q2: How do I choose the best protecting group for my specific synthetic route?
A2: The choice of protecting group should be based on the principle of orthogonality , which ensures that the protecting group can be removed without affecting other sensitive functional groups in your molecule.[2][12] Consider the following:
-
If your downstream chemistry involves acidic conditions, avoid the Boc group. Cbz or Fmoc would be more suitable choices.
-
If your molecule contains reducible functional groups (e.g., alkenes, alkynes, or other benzyl ethers), catalytic hydrogenolysis for Cbz deprotection may not be compatible. In this case, Boc or Fmoc would be preferred.
-
If your synthesis involves basic conditions, the Fmoc group is not a viable option. Boc and Cbz are generally stable to bases.[13]
The following decision workflow can help guide your selection:
Q3: Can the α-keto group interfere with the protection reaction?
A3: Yes, the α-keto group can potentially lead to side reactions. The protons α to the carbonyl are slightly acidic and can be deprotonated under strongly basic conditions, potentially leading to enolate formation and subsequent side reactions. Therefore, it is crucial to use mild basic conditions for the protection reaction. For instance, when using Boc anhydride (Boc₂O), a mild base like sodium bicarbonate or triethylamine (TEA) is recommended over stronger bases.[4]
Troubleshooting Guides
Problem 1: Incomplete Protection Reaction
Symptoms: TLC or LC-MS analysis shows the presence of starting material (this compound) even after prolonged reaction time.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Reagent | The protecting group reagent (e.g., Boc₂O, Cbz-Cl) may have been consumed by side reactions or was not added in sufficient excess. | Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent. |
| Inadequate Base | The base may not be strong enough to deprotonate the ammonium salt formed in situ or may be sterically hindered. | For Boc protection, ensure at least one equivalent of a mild base like NaHCO₃ or TEA is used. For Cbz protection under Schotten-Baumann conditions, maintaining a pH of 8-10 is crucial.[8] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture to 40-50 °C, monitoring for any potential side product formation. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Choose a solvent system in which the starting material is fully soluble. For Boc protection, a mixture of THF and water or dioxane can be effective.[3] |
Problem 2: Formation of Di-protected or Over-alkylated Products
Symptoms: Mass spectrometry analysis reveals a product with a mass corresponding to the addition of two protecting groups or other unexpected alkylations.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Excessively Harsh Conditions | Using a strong base can lead to the formation of a small amount of the doubly protected amine. | Use a milder base (e.g., NaHCO₃ instead of NaOH) and avoid high temperatures. |
| Reactive Byproducts (Boc Deprotection) | During acidic deprotection of a Boc group, the intermediate tert-butyl cation can alkylate the electron-rich aromatic ring.[14] | Perform the deprotection at a lower temperature (0 °C) and consider adding a scavenger like anisole or thioanisole to trap the tert-butyl cation. |
Problem 3: Difficulty in Deprotection
Symptoms: The protecting group is resistant to removal under standard conditions.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Catalyst Poisoning (Cbz Deprotection) | The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing impurities or other functional groups in the molecule. The bromine atom on the phenyl ring is generally stable under these conditions but can sometimes be a source of catalyst inhibition. | Use a higher loading of a fresh, high-quality Pd/C catalyst. Ensure all reagents and solvents are free of sulfur-containing impurities. Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes be more effective.[15] |
| Incomplete Acidolysis (Boc Deprotection) | The acid used for deprotection may not be strong enough or may be used in insufficient quantity. | Use a stronger acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[4][16] Ensure at least 5-10 equivalents of acid are used. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Detailed Steps:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until all solids are dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield the N-Boc protected product.
Protocol 2: Cbz Protection of this compound
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reactions involving 2-Amino-1-(4-bromophenyl)ethanone, a versatile building block in organic synthesis. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflows.
Section 1: Catalyst Selection for C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When working with this compound, the presence of multiple functional groups—a primary amine, a ketone, and an aryl bromide—requires careful consideration of the catalytic system to achieve high selectivity and yield.
Frequently Asked Questions (FAQs)
FAQ 1.1: What are the most common palladium catalysts and ligands for the Buchwald-Hartwig amination of this compound?
For the coupling of an aryl bromide like this compound, particularly with another amine, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.[1][2]
| Catalyst/Precatalyst | Ligand | Recommended Base | Common Solvents | Key Characteristics |
| Pd₂(dba)₃ | XPhos, SPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane, THF | Highly active for a broad range of amines and aryl halides.[2] |
| Pd(OAc)₂ | RuPhos | LHMDS, Cs₂CO₃ | Toluene, t-BuOH | Effective for challenging substrates, including heteroaromatic amines. |
| G3/G4 Precatalysts | XPhos, SPhos | NaOtBu, K₂CO₃ | Toluene, CPME | Air- and moisture-stable precatalysts that provide reliable initiation. |
FAQ 1.2: Why is my Buchwald-Hartwig reaction showing low yield or incomplete conversion?
Low conversion is a frequent issue and can often be traced back to several factors:
-
Catalyst Deactivation: The primary amino group on the substrate or the product can coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading or a ligand that shields the metal center can mitigate this.
-
Suboptimal Base: The choice and purity of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. However, for sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) might be necessary to prevent side reactions.[1]
-
Poor Reagent Quality: Ensure all reagents, especially the solvent and amine coupling partner, are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[1]
-
Reaction Temperature: While many Buchwald-Hartwig reactions require heating, excessive temperatures can lead to catalyst decomposition.[1]
Troubleshooting Guide 1.1
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst activation or deactivation. | Switch to a palladium precatalyst for more reliable generation of the active Pd(0) species. Increase ligand-to-metal ratio to prevent catalyst decomposition. |
| Incorrect base selection. | Screen different bases (e.g., NaOtBu, K₃PO₄, LHMDS). Ensure the base is freshly opened or properly stored. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of a hydride source. | Ensure solvents are anhydrous and free from potential hydride donors.[1] |
| Reaction temperature is too high. | Optimize the reaction temperature by running a gradient to find the sweet spot between reaction rate and catalyst stability. |
Experimental Protocol 1.1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization 1.1: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Section 2: Catalyst Selection for C-C Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide. The aryl bromide in this compound makes it an excellent substrate for these reactions.
Frequently Asked Questions (FAQs)
FAQ 2.1: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound with boronic acids?
For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are highly effective.[1] These ligands facilitate the oxidative addition and transmetalation steps of the catalytic cycle.
| Catalyst/Precatalyst | Ligand | Recommended Base | Common Solvents | Key Characteristics |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | A classic, versatile catalyst, though sometimes less active for challenging substrates. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene, Dioxane | SPhos is excellent for hindered biaryl synthesis and reactions with aryl chlorides.[3] |
| PdCl₂(dppf) | - | Cs₂CO₃, K₂CO₃ | DMF, THF | Often used for a wide range of boronic acids and aryl halides. |
FAQ 2.2: My Suzuki reaction is not proceeding. What are the common causes?
Several factors can hinder a Suzuki coupling:
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of water and base at elevated temperatures.[1] Using anhydrous solvents or a milder base can help.
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[4] A base that is not strong enough or is insoluble in the reaction medium can stall the reaction.
-
Poor Solubility: All components must be sufficiently soluble for the reaction to proceed efficiently.[1] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1]
Troubleshooting Guide 2.1
| Problem | Potential Cause | Recommended Solution |
| Low Yield/Incomplete Conversion | Ineffective catalyst system. | Screen different palladium precursors and ligands. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.[1] |
| Incorrect solvent system. | Optimize the ratio of organic solvent to water to ensure all components are soluble.[1] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction. |
| High catalyst loading or temperature. | Reduce the catalyst loading and/or reaction temperature. |
Experimental Protocol 2.1: General Procedure for a Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualization 2.1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Section 3: Catalysis in Heterocycle Synthesis (e.g., Imidazoles)
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles. These reactions often involve a cyclocondensation step that can be catalyzed by acids or other reagents.
Frequently Asked Questions (FAQs)
FAQ 3.1: What catalysts are typically used for the synthesis of substituted imidazoles from this compound?
The synthesis of imidazoles from α-aminoketones can be achieved through various methods. One common approach is the reaction with a source of the remaining carbon and nitrogen atoms of the imidazole ring.
| Reaction Type | Reagents | Catalyst/Conditions |
| Radziszewski Reaction | Aldehyde, Ammonia source (e.g., NH₄OAc) | Acetic acid, or other protic/Lewis acids. |
| From Formamide | Formamide | High temperature (e.g., 180 °C).[5] |
| Multi-component Reactions | Aldehyde, Amine | Various catalysts, including erbium triflate or copper salts.[6] |
FAQ 3.2: I am observing multiple products in my cyclocondensation reaction. How can I improve selectivity?
The formation of multiple products often arises from side reactions of the starting materials or intermediates.
-
Control of Reaction Conditions: Carefully control the temperature and reaction time. Over-heating can lead to decomposition and side product formation.
-
Choice of Catalyst: A milder catalyst may be necessary to avoid unwanted side reactions. For instance, using a weaker acid or a heterogeneous catalyst that can be easily removed.
-
Purity of Starting Materials: Ensure the α-aminoketone is pure, as impurities can lead to the formation of byproducts.
Troubleshooting Guide 3.1
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cyclization | Insufficiently acidic or basic conditions. | Screen different acid or base catalysts and adjust the stoichiometry. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Polymerization or Tar Formation | Reaction is too vigorous. | Dilute the reaction mixture, lower the temperature, or add the reagents more slowly. |
| Unstable intermediates. | Choose a different synthetic route that avoids the formation of unstable intermediates. |
Experimental Protocol 3.1: Example Protocol for Imidazole Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and an aldehyde (1.0 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, e.g., 10 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure imidazole derivative.
Visualization 3.1: General Pathway for Imidazole Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
Recrystallization methods for high-purity 2-Amino-1-(4-bromophenyl)ethanone
Welcome to the technical support center for the purification of 2-Amino-1-(4-bromophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in its highest possible purity. As a critical building block in pharmaceutical synthesis, the crystalline form, purity, and impurity profile of this compound are paramount.
This document moves beyond simple protocols to explain the underlying principles and causality behind each step, empowering you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
This compound is a key intermediate in organic and medicinal chemistry. Its structure, featuring an aminoketone and a brominated aromatic ring, makes it a versatile precursor for a wide range of bioactive molecules and pharmaceutical agents.[1] The purity of this starting material is critical because impurities can lead to unwanted side reactions, difficult purification of downstream products, and altered biological activity in the final active pharmaceutical ingredient (API).[2][3][4]
Q2: What are the fundamental principles for recrystallizing this specific compound?
Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[5][6] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals. Impurities, ideally, remain dissolved in the surrounding solution (the mother liquor).[7] For this compound, success hinges on selecting a solvent (or solvent system) where it is highly soluble at high temperatures but poorly soluble at low temperatures.
Q3: Should I recrystallize the free base or the hydrochloride salt?
This is a critical decision.
-
This compound (Free Base): As a neutral organic molecule, it will generally be soluble in moderately polar to non-polar organic solvents.[8] Recrystallizing the free base is common if the subsequent reaction requires it in that form.
-
This compound Hydrochloride: The hydrochloride salt is an ionic compound.[1][9] This form will have significantly higher solubility in polar protic solvents like water or ethanol and lower solubility in non-polar solvents. The salt is often more stable and may form more robust crystals. The choice depends on the nature of the impurities and the requirements of your next synthetic step.
Q4: What are the likely impurities I need to remove?
Impurities can originate from the synthesis of the compound. Common synthetic routes may introduce:
-
Over-reaction Products: Di- or tri-brominated species if the bromination step was not well-controlled.
-
Side-reaction Products: Impurities from side reactions, such as those formed during amination.[12]
-
Reagents and Solvents: Residual reagents or solvents used in the synthesis and initial workup.[13]
An ideal recrystallization solvent will be one where these impurities are either very soluble (and remain in the mother liquor) or completely insoluble (and can be removed by hot filtration).
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: "My compound oiled out instead of forming crystals."
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid at the bottom of the flask. What went wrong?
Answer: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point.[14] The high concentration of the solute in the hot solvent effectively depresses its melting point. This is often exacerbated by the presence of impurities.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, promoting oil formation over orderly crystal growth.
-
Solution: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to cool gradually with the plate.[15]
-
-
Solvent Polarity Mismatch: The chosen solvent may be too non-polar for the compound.
-
Solution: Reheat to redissolve the oil and add a small amount of a more polar co-solvent (the "good" solvent) to keep the compound soluble for longer at a lower temperature. For example, if using toluene, add a small amount of ethanol.
-
-
High Impurity Load: A significant amount of impurity can severely depress the melting point of your compound.
-
Solution: If the oil is colored, consider an activated charcoal treatment. Reheat the solution, add a very small amount of activated charcoal, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before attempting to cool and crystallize again.[14]
-
Scenario 2: "No crystals are forming, even after the solution is cold."
Question: My solution has cooled to room temperature and I've even put it in an ice bath, but nothing is happening. The solution remains clear.
Answer: This indicates that your solution is not supersaturated, which is a prerequisite for crystallization. This is almost always caused by using too much solvent.[15]
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause.[14][15] You have added more solvent than needed to dissolve the compound, and even at low temperatures, it remains fully solvated.
-
Solution A (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.
-
Solution B (Induce Nucleation): If the solution is close to saturation, you can induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[14][15]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal formation.[5]
-
-
-
Antisolvent Addition (for Two-Solvent Systems): If you are using a two-solvent system, you may not have added enough of the "poor" or "antisolvent."
-
Solution: While stirring the solution (at room temperature or slightly warmed), slowly add the antisolvent dropwise until persistent cloudiness (turbidity) appears. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Scenario 3: "My final yield is very low."
Question: I got beautiful crystals, but my recovery was only 30%. Where did my compound go?
Answer: A low yield can result from several factors, often related to using an excess of solvent or premature crystallization.[14]
Causality & Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent means a significant portion of your product will remain dissolved in the mother liquor, even when cold.[14]
-
Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: The compound may have crystallized in the filter paper or funnel during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is kept hot. You can pre-heat them in an oven or by rinsing with hot solvent just before filtration.[16] Using a stemless funnel can also help prevent clogging.
-
-
Inappropriate Solvent Choice: The compound may have substantial solubility in your chosen solvent even at low temperatures.
-
Solution: Consult solubility data or perform small-scale tests to find a solvent where the compound has a steeper solubility curve (i.e., a much larger difference in solubility between hot and cold conditions).
-
Data & Protocols
Solvent Selection Guide
The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol (95%) | ~78 | Polar Protic | A good starting point. The amino and ketone groups suggest some polarity. Often used in a solvent/antisolvent system with water. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar and higher boiling. May offer a better solubility differential. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds with aromatic rings.[17] |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, often used with a non-polar antisolvent like heptane or hexane. |
| Toluene | 111 | Non-Polar | The aromatic ring of toluene can favorably interact with the bromophenyl group. Its high boiling point allows for a large temperature range. |
| Ethanol/Water | Variable | Polar System | A common mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. |
| Toluene/Heptane | Variable | Non-Polar System | Dissolve in minimal hot toluene, then add heptane as an antisolvent. |
Experimental Workflow Visualization
The following diagrams illustrate the general recrystallization process and a decision tree for troubleshooting common issues.
Caption: General workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of hot isopropanol until the solid just dissolves. Note: Avoid adding a large excess of solvent to ensure the solution is saturated.[7]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization.[16]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[5][7]
-
Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
References
-
Nel, R., & du Preez, J. L. (2012). Recrystallization of Active Pharmaceutical Ingredients. In SciSpace. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Nel, R., & du Preez, J. L. (2012). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]
-
Chemstock. (n.d.). Chemwatch MSDS 35974-0 for 4'-Bromoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
ResearchGate. (2009). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (1998). 2-[(4-Bromophenyl)amino]-1-phenylethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
To Chemistry Journal. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
ResearchGate. (1998). Impurity profile of amino acids?. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Sources
- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
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Validation & Comparative
A Comparative Guide to the Spectral Analysis of 2-Amino-1-(4-bromophenyl)ethanone Derivatives
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-amino-1-(4-bromophenyl)ethanone and its N-substituted derivatives. These α-aminoketones are pivotal intermediates in the synthesis of various biologically active compounds and pharmaceuticals. A thorough understanding of their spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous structural elucidation, purity assessment, and quality control. This document synthesizes technical principles with practical insights, offering a comprehensive reference for the spectral interpretation of this important class of molecules.
Introduction: The Significance of α-Aminoketones and the Role of NMR
α-Aminoketones are a class of organic compounds characterized by an amino group attached to the carbon atom alpha to a carbonyl group. The this compound scaffold, in particular, serves as a versatile building block in medicinal chemistry due to the synthetic handles it possesses – the nucleophilic amino group, the electrophilic carbonyl group, and the modifiable aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow for the unequivocal determination of the molecular structure.
Spectral Analysis of the Core Structure: this compound
Reference Compound: 2-Bromo-1-(4-bromophenyl)ethanone
The spectral data for 2-bromo-1-(4-bromophenyl)ethanone provides a solid foundation for our analysis.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.86 (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the carbonyl group. The electron-withdrawing nature of the carbonyl group deshields these protons, shifting them downfield.[1]
-
δ 7.65 (d, J = 8.8 Hz, 2H): These are the two aromatic protons meta to the carbonyl group (and ortho to the bromine atom).
-
δ 4.12 (s, 2H): This singlet corresponds to the two protons of the methylene group (CH₂) adjacent to the carbonyl and the bromine atom.
¹³C NMR (100 MHz, CDCl₃):
-
δ 190.4 (C=O): The chemical shift of the carbonyl carbon.
-
δ 132.6, 132.2, 130.4, 129.3 (Aromatic C): These signals correspond to the carbons of the phenyl ring.
-
δ 30.4 (CH₂): The chemical shift of the methylene carbon.[1]
Predicted Spectra for this compound
Replacing the bromine atom with an amino group induces predictable changes in the NMR spectrum. The amino group is less electronegative than bromine, which will cause an upfield shift (to lower ppm values) for the adjacent methylene protons.
Predicted ¹H NMR:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): Expected to remain as two doublets in the range of δ 7.6-7.9 ppm . The substitution at the α-carbon has a minor effect on the chemical shifts of the aromatic protons.
-
α-Methylene Protons (-CH₂NH₂): A significant upfield shift is anticipated compared to the bromo-precursor. This signal is expected to appear as a singlet around δ 3.5-4.0 ppm .
-
Amine Protons (-NH₂): The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad singlet and can be found over a wide range, typically between δ 1.5-3.5 ppm .
Predicted ¹³C NMR:
-
Carbonyl Carbon (C=O): Expected to be in the range of δ 195-205 ppm .
-
Aromatic Carbons: The signals for the aromatic carbons will be similar to the bromo-precursor, in the region of δ 128-135 ppm .
-
α-Methylene Carbon (-CH₂NH₂): A notable upfield shift is expected for this carbon due to the lower electronegativity of nitrogen compared to bromine. The predicted chemical shift is in the range of δ 45-55 ppm .
Comparative Analysis of N-Substituted Derivatives
Substitution on the nitrogen atom of this compound leads to distinct changes in the NMR spectra, providing a clear method for differentiating between derivatives. Here, we compare the predicted spectral data for N-methyl and N-phenyl derivatives.
| Compound | Aromatic Protons (δ, ppm) | α-Methylene Protons (δ, ppm) | N-Substituent Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) | α-Methylene Carbon (δ, ppm) |
| This compound (Parent) | 7.6-7.9 (2d) | ~3.5-4.0 (s) | ~1.5-3.5 (br s, -NH₂) | ~195-205 | ~45-55 |
| 2-(Methylamino)-1-(4-bromophenyl)ethanone | 7.6-7.9 (2d) | ~3.6-4.1 (s) | ~2.4 (s, -CH₃), ~1.8-3.8 (br s, -NH) | ~195-205 | ~55-65 |
| 2-(Phenylamino)-1-(4-bromophenyl)ethanone | 6.8-7.9 (m) | ~4.0-4.5 (d) | ~4.5-5.5 (br t, -NH) | ~194-204 | ~50-60 |
Causality behind Spectral Shifts:
-
N-Alkylation (e.g., N-methyl): The introduction of an electron-donating alkyl group slightly deshields the α-methylene protons and carbon, causing a downfield shift. The methyl group itself will give a characteristic singlet in the ¹H NMR spectrum.
-
N-Arylation (e.g., N-phenyl): An aryl substituent introduces its own set of aromatic signals, complicating the aromatic region of the ¹H NMR spectrum. The α-methylene protons will likely appear as a doublet due to coupling with the N-H proton. The α-methylene carbon will also experience a shift depending on the electronic nature of the aryl group.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound derivatives.
4.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. For compounds with poor solubility or to resolve issues with proton exchange of the N-H signal, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
4.2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for analyzing the aromatic region.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Visualizing the Analysis Workflow
The process of spectral analysis can be systematically approached as illustrated in the following workflow diagram.
Caption: Workflow for the NMR analysis of this compound derivatives.
The chemical structure of the core molecule is presented below.
Caption: Chemical structure of this compound.
Conclusion
The spectral analysis of this compound and its N-substituted derivatives by ¹H and ¹³C NMR is a powerful method for their structural characterization. The predictable shifts observed upon substitution at the amino group provide a reliable means of identifying specific derivatives. By leveraging the known spectral data of related precursors and applying fundamental NMR principles, researchers can confidently interpret the spectra of new analogues. This guide provides a foundational framework for these analyses, enabling more efficient and accurate research and development in the fields of medicinal chemistry and drug discovery.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-1-(4-bromophenyl)ethanone: A Comparative Analysis
Introduction: The Analytical Imperative for Characterizing Synthetic Intermediates
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of synthetic intermediates is a cornerstone of quality, safety, and regulatory compliance.[1] 2-Amino-1-(4-bromophenyl)ethanone, a key building block in the synthesis of various biologically active compounds, presents a unique analytical challenge due to its combination of a halogenated aromatic ring and an α-aminoketone functional group. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is critical for reaction monitoring, impurity profiling, and metabolite identification.[2]
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed cleavages, grounding our interpretations in the fundamental principles of gas-phase ion chemistry.[3][4] Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other principal analytical techniques, offering a holistic perspective for the modern researcher.
The Signature of Bromine: Isotopic Patterns in Mass Spectrometry
Before dissecting the fragmentation of the entire molecule, it is crucial to recognize the unmistakable signature of the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[5][6] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge (m/z) units.[5][6] This "M+2" peak is a powerful diagnostic tool that confirms the presence and number of bromine atoms in the molecular ion and its fragments.
Decoding the Fragmentation Pathway of this compound
The molecular formula of this compound is C₈H₈BrNO, with a monoisotopic mass of approximately 212.98 Da.[7] Upon electron ionization, the molecule loses an electron to form an energetically unstable molecular ion (M⁺•), which then undergoes a series of predictable fragmentation reactions to yield more stable product ions.[8]
The primary fragmentation mechanism for this class of compounds is α-cleavage, the breaking of a carbon-carbon bond adjacent to a functional group, such as a carbonyl or an amine.[3][9][10]
Caption: Predicted EI-MS fragmentation pathway for this compound.
Analysis of Key Fragmentation Steps:
-
Formation of the Molecular Ion (m/z 213/215): The mass spectrum will exhibit a characteristic doublet for the molecular ion peak at m/z 213 (containing ⁷⁹Br) and m/z 215 (containing ⁸¹Br), confirming the molecular weight and the presence of one bromine atom.
-
α-Cleavage and Formation of the Base Peak (m/z 183/185): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the aminomethyl group (C-C bond α to the carbonyl). This results in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of the highly stable 4-bromobenzoyl cation ([BrC₆H₄CO]⁺).[8] This acylium ion is resonance-stabilized, making it the most abundant ion in the spectrum (the base peak). Its isotopic signature at m/z 183/185 provides a secondary confirmation of the bromine's presence within this structural fragment.
-
Secondary Fragmentation (m/z 155/157): The 4-bromobenzoyl cation can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO).[11] This results in the formation of the 4-bromophenyl cation ([BrC₆H₄]⁺) at m/z 155/157. The 28 Da mass difference between this peak and the base peak is a strong indicator of this decarbonylation process.
-
Alternative α-Cleavage (m/z 30): While less favorable, cleavage of the bond between the carbonyl carbon and the phenyl ring can also occur. This would lead to the formation of the iminium ion [CH₂NH₂]⁺ at m/z 30. This peak is common for primary amines.[9]
Comparative Analysis: MS vs. Alternative Spectroscopic Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.[12][13] Each method offers a unique piece of the structural puzzle.
| Feature | Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Molecular weight, elemental composition (from isotopes), and structural information from fragmentation patterns. | Detailed carbon-hydrogen framework, chemical environment of nuclei, and connectivity (¹H-¹H, ¹H-¹³C correlations). | Presence of specific functional groups (e.g., C=O, N-H, C-Br, aromatic C-H). |
| Sensitivity | Very high (picomole to femtomole range). | Moderate to low (micromole to millimole range). | Moderate (nanomole to micromole range). |
| Sample Requirement | Micrograms (µg) or less. | Milligrams (mg). | Micrograms (µg) to Milligrams (mg). |
| Analysis Type | Destructive. | Non-destructive. | Non-destructive. |
| Key Strengths for this Analyte | Unambiguous confirmation of bromine via isotopic pattern.[5][6] Direct determination of molecular weight. | Precise determination of proton and carbon environments, confirming the 1,4-disubstituted aromatic ring and the -CO-CH₂-NH₂ chain. | Rapid confirmation of key functional groups: strong C=O stretch (~1680 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹), and aromatic C-H bends. |
| Limitations | Provides limited information on stereochemistry or isomer positions without standards. | Lower sensitivity compared to MS. Requires higher sample purity. | Provides no information on molecular weight or the overall molecular assembly. |
Experimental Protocol: Acquiring the Mass Spectrum via GC-MS
This protocol outlines a standardized method for obtaining a reproducible EI mass spectrum of this compound. The combination of Gas Chromatography (GC) for separation and MS for detection is a robust approach for analyzing volatile and semi-volatile compounds.[2]
Caption: Standard workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate. Vortex to ensure complete dissolution.
-
Causality: A volatile solvent is chosen to be compatible with GC injection and to minimize interference in the mass spectrum.[12] The concentration ensures a strong signal without overloading the detector.
-
-
Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: The temperature program is designed to ensure the compound elutes as a sharp, symmetrical peak without thermal degradation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that produces extensive, reproducible fragmentation patterns suitable for library matching.[14]
-
Source Temperature: 230 °C.
-
Mass Scan Range: 30 to 300 m/z. This range comfortably covers the molecular ion and all expected fragments.
-
-
-
Data Analysis (Self-Validation):
-
Step 1: Examine the total ion chromatogram (TIC) to identify the retention time of the analyte peak.
-
Step 2: Extract the mass spectrum corresponding to this peak.
-
Step 3: Locate the molecular ion peak. Verify it appears as a doublet with a ~1:1 intensity ratio at m/z 213/215. This is the first validation checkpoint.
-
Step 4: Identify the base peak. It should be a doublet at m/z 183/185. This is the second validation checkpoint.
-
Step 5: Search for other expected fragments, such as the doublet at m/z 155/157 (loss of CO from the base peak) and the singlet at m/z 30. The presence of these fragments provides collaborative evidence for the proposed structure.
-
Conclusion and Recommendations
The mass spectrum of this compound is distinguished by a clear molecular ion doublet (m/z 213/215) and a dominant base peak (m/z 183/185) corresponding to the stable 4-bromobenzoyl cation. This fragmentation pattern, driven by α-cleavage, is highly characteristic and serves as a reliable "molecular fingerprint" for identification.
For researchers and drug development professionals, we recommend the following integrated analytical approach:
-
Initial Screening: Use FTIR for rapid confirmation of essential functional groups.
-
Primary Identification: Employ GC-MS with EI for definitive molecular weight determination and structural confirmation through its reproducible fragmentation pattern.
-
Complete Structural Elucidation: Utilize ¹H and ¹³C NMR spectroscopy to resolve any ambiguity regarding isomerism and to establish the precise connectivity of the molecule.
By synergistically applying these techniques, scientists can achieve an authoritative and robust characterization of this compound, ensuring the integrity of their research and development pipelines.
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A Comparative Guide to the Structural Elucidation of 2-Amino-1-(4-bromophenyl)ethanone Reaction Products: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and medicinal chemistry, 2-amino-1-(4-bromophenyl)ethanone serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. The precise characterization of the three-dimensional structure of its reaction products is paramount for understanding their chemical properties, biological activities, and potential as therapeutic agents. This guide provides an in-depth comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, benchmarked against other common analytical techniques. We will explore the causality behind experimental choices and present supporting data to ensure a thorough understanding of the principles and practices involved.
The Central Role of this compound in Heterocyclic Synthesis
This compound, an α-aminoketone, possesses two reactive centers: the nucleophilic amino group and the electrophilic carbonyl group. This duality allows it to be a versatile building block for a variety of condensation reactions, leading to the formation of important heterocyclic scaffolds such as pyrazines, imidazoles, and pyrimidines. The presence of the 4-bromophenyl moiety not only influences the electronic properties of the molecule but also provides a handle for further functionalization through cross-coupling reactions, making its derivatives attractive for structure-activity relationship (SAR) studies in drug discovery.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray crystallography provides an unambiguous and high-resolution map of atomic positions within a crystalline solid.[1] This technique is unparalleled in its ability to determine the precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding intermolecular interactions in the solid state.[1]
A Comparative Crystallographic Analysis of Heterocyclic Derivatives
| Parameter | 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone[1] | (Z)-N-(5-(4-Bromophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-ylidene)cyclohexanaminium bromide[2] |
| Chemical Formula | C₁₁H₉Br₂N₃O | C₁₆H₂₁Br₂N₃S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | P2₁/n |
| a (Å) | 3.9699(10) | 10.334(2) |
| b (Å) | 19.437(5) | 16.523(3) |
| c (Å) | 15.402(4) | 11.839(2) |
| β (˚) | 90.908(3) | 98.63(3) |
| Volume (ų) | 1188.3(5) | 2000.4(6) |
| Z | 4 | 4 |
Table 1: Comparative Crystallographic Data of Representative Heterocyclic Compounds.
The data reveals how the incorporation of different heterocyclic rings and substituents leads to variations in the crystal system, space group, and unit cell dimensions. For instance, the triazole derivative crystallizes in a non-centrosymmetric space group, while the thiadiazine derivative adopts a centrosymmetric one.[1][2] These differences in crystal packing are governed by the intricate interplay of intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. Understanding these interactions is critical in materials science and drug development, as they can significantly impact properties like solubility and bioavailability.
General Reaction Pathways
The synthesis of heterocyclic compounds from this compound often involves condensation reactions. For example, the self-condensation of two molecules of the α-aminoketone can lead to the formation of a dihydropyrazine, which can be subsequently oxidized to the aromatic pyrazine. The following diagram illustrates this general synthetic logic.
Caption: General workflow for the synthesis of a substituted pyrazine from this compound.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of novel compounds requires an integrated analytical approach. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy offer crucial complementary data.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous structure determination | Requires a suitable single crystal, provides solid-state information only |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Provides information about the structure in solution, non-destructive | Can be complex to interpret for large molecules, may not define absolute stereochemistry |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula | Does not provide information on stereochemistry or connectivity |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast and simple, provides a "fingerprint" of the molecule | Provides limited information on the overall molecular structure |
Table 2: Comparison of Analytical Techniques for Structural Elucidation.
The synergy of these techniques is essential. For instance, NMR and MS can confirm the molecular structure and composition of a compound in solution, while X-ray crystallography provides the definitive solid-state conformation.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous attention to detail to ensure high-quality results.
Step 1: Crystal Growth and Selection
-
Synthesis and Purification: The compound of interest is first synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or lead to disordered structures.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection: A high-quality single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
Step 2: Data Collection
-
Mounting: The crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
Diffraction Experiment: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
The following diagram visualizes this experimental workflow.
Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of reaction products from this compound is a critical step in the development of new chemical entities with potential applications in materials science and medicine. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By combining the unambiguous structural information from X-ray crystallography with complementary data from spectroscopic techniques, researchers can gain a comprehensive understanding of their novel compounds, paving the way for rational design and optimization of their properties.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-1-(4-bromophenyl)ethanone and 2-Amino-1-phenylethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted α-Amino Ketones
In the landscape of medicinal chemistry and organic synthesis, α-amino ketones are invaluable building blocks. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl center, allows for their elaboration into a diverse array of complex nitrogen-containing heterocycles and pharmaceutical intermediates. 2-Amino-1-phenylethanone and its derivatives are particularly significant, serving as precursors to immunomodulatory agents like Ubenimex and other bioactive molecules.[1]
This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-1-phenylethanone and its para-brominated analogue, 2-Amino-1-(4-bromophenyl)ethanone. The introduction of a halogen substituent on the phenyl ring, while seemingly minor, induces profound changes in the molecule's electronic properties. Understanding these changes is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. We will dissect the underlying electronic effects and provide supporting experimental frameworks to empirically validate these principles.
Structural and Electronic Properties: The Influence of the Para-Bromo Substituent
The fundamental difference between the two molecules lies in the presence of a bromine atom at the para-position of the phenyl ring in this compound. This substituent exerts two opposing electronic effects on the aromatic system:
-
Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring.
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, primarily at the ortho and para positions.
For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+R).[2] Consequently, the para-bromo substituent acts as a net electron-withdrawing group, albeit a deactivating one that still directs incoming electrophiles to the ortho and para positions.[2] This net withdrawal of electron density is the primary driver of the reactivity differences between the two title compounds.
Caption: Electronic effects of the para-bromo substituent.
Comparative Reactivity Analysis
The net electron-withdrawing nature of the para-bromo group creates a dichotomy in the reactivity of the molecule's two functional groups.
Nucleophilicity of the Amino Group
The nucleophilicity of the primary amine is directly related to the availability of its lone pair of electrons. The electron-withdrawing bromo substituent reduces electron density throughout the phenyl ring and, by extension, slightly decreases the electron density on the carbonyl group. This effect is transmitted to the adjacent aminomethyl group, resulting in a marginal decrease in the basicity and nucleophilicity of the nitrogen atom.
Prediction: 2-Amino-1-phenylethanone will be a more potent nucleophile than this compound. This will manifest as faster reaction rates in processes initiated by the amine, such as:
-
N-Acylation: Formation of an amide bond.
-
Schiff Base/Imine Formation: Condensation with aldehydes or ketones.[3]
Electrophilicity of the Carbonyl Group
Conversely, the electron-withdrawing bromo group enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl, the partial positive charge (δ+) on the carbonyl carbon is intensified. This makes the ketone more susceptible to attack by nucleophiles.
Prediction: The carbonyl group of this compound will be more electrophilic and thus more reactive towards nucleophiles than that of 2-Amino-1-phenylethanone. This should lead to faster rates in reactions such as:
-
Nucleophilic Addition: Reactions with organometallics or cyanide.
-
Reduction: Hydride reduction to form the corresponding amino alcohol.
Acidity of α-Protons
The acidity of the protons on the α-carbon (the CH2 group) is influenced by the stability of the resulting enolate conjugate base. The electron-withdrawing bromo group stabilizes the negative charge of the enolate through the aromatic ring. This increased stabilization facilitates the deprotonation of the α-carbon.
Prediction: The α-protons of this compound are more acidic (have a lower pKa) than those of 2-Amino-1-phenylethanone. This will result in faster enolate formation, which can accelerate reactions where the enolate is an intermediate, such as aldol condensations. Studies on substituted acetophenones have shown that electron-withdrawing groups decrease the pKa of the ketone.[4]
Summary of Predicted Reactivity
The following table summarizes the expected differences in chemical behavior based on the electronic effects discussed.
| Property / Reaction Type | 2-Amino-1-phenylethanone (Reference) | This compound | Justification |
| Amine Nucleophilicity | Higher | Lower | The -I effect of Br reduces electron density on the N atom. |
| Carbonyl Electrophilicity | Lower | Higher | The -I effect of Br increases the δ+ on the carbonyl carbon. |
| α-Proton Acidity (pKa) | Higher | Lower | The -I effect of Br stabilizes the resulting enolate conjugate base. |
| Rate of N-Acylation | Faster | Slower | Dependent on amine nucleophilicity. |
| Rate of Carbonyl Reduction | Slower | Faster | Dependent on carbonyl electrophilicity. |
| Rate of Enolate Formation | Slower | Faster | Dependent on α-proton acidity. |
Experimental Validation: Protocols and Workflows
To empirically test these predictions, a series of comparative experiments should be conducted where the two compounds are subjected to identical reaction conditions.
Comparative N-Acylation Kinetics
This experiment aims to compare the nucleophilicity of the amino group by monitoring the rate of N-acylation with acetic anhydride.
Protocol:
-
Preparation: In two separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-Amino-1-phenylethanone (Flask A) and this compound (Flask B) in 10 mL of a suitable aprotic solvent (e.g., Dichloromethane). Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to each flask.
-
Initiation: At time t=0, add 1.1 equivalents of acetic anhydride to each flask simultaneously while stirring vigorously at a constant temperature (e.g., 25°C).
-
Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot from each flask and quench it in a vial containing dilute HCl.
-
Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or HPLC. On TLC, spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of the less polar N-acetylated product spot indicates reaction progress.
Caption: Workflow for comparative N-acylation kinetics.
Application in Complex Syntheses: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that builds a dihydropyridine ring from an aldehyde, ammonia, and two equivalents of a β-ketoester.[5][6][7] We can adapt this by using our α-amino ketones as the nitrogen source and one of the carbonyl components. The reaction involves both amine and carbonyl reactivity.
The reaction would proceed via condensation of the α-amino ketone with a β-ketoester to form an enamine, which then participates in a cascade of reactions.
-
Enamine Formation: This initial step depends on the nucleophilicity of the amino group. 2-Amino-1-phenylethanone is expected to form the enamine faster.
-
Knoevenagel Condensation & Michael Addition: The subsequent steps involve the reactivity of carbonyl groups. The increased electrophilicity of the carbonyl in this compound could potentially accelerate the final cyclization step.
The overall yield and reaction time will be a product of these competing effects, providing a holistic view of the compounds' reactivity.
Conclusion and Synthetic Outlook
The presence of a para-bromo substituent on 2-Amino-1-phenylethanone introduces a critical dichotomy in its chemical behavior. It simultaneously decreases the nucleophilicity of the amino group while increasing the electrophilicity of the carbonyl carbon . This dual nature must be carefully considered when designing synthetic strategies.
For reactions that rely on the initial nucleophilic attack of the amine, such as amide bond formation or the initial steps of some heterocycle syntheses, the unsubstituted 2-Amino-1-phenylethanone is the more reactive substrate. Conversely, for transformations targeting the carbonyl group, such as reduction or addition reactions, the bromo-substituted analogue offers enhanced reactivity. This guide provides the fundamental principles and experimental frameworks for researchers to harness these subtle yet powerful electronic effects for precise and efficient molecular design.
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Reactivity Face-Off: A Comparative Guide to 2-Amino-1-(4-bromophenyl)ethanone and 2-Amino-1-(4-chlorophenyl)ethanone
A Senior Application Scientist's In-Depth Analysis for Synthetic Strategy and Process Development
In the intricate world of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that dictates subsequent reaction efficiency, yield, and overall process viability. Aryl ketones bearing an α-amino group are foundational building blocks, and their halogenated variants, specifically 2-Amino-1-(4-bromophenyl)ethanone and 2-Amino-1-(4-chlorophenyl)ethanone, are frequently encountered intermediates.[1] While structurally similar, the choice between the bromo- and chloro-substituent is far from arbitrary. This guide provides a detailed, evidence-based comparison of their reactivity, moving beyond surface-level properties to explore the underlying electronic and mechanistic principles that govern their behavior in key synthetic transformations.
This analysis is structured to provide researchers, scientists, and drug development professionals with the authoritative insights needed to make strategic decisions, optimize reaction protocols, and anticipate synthetic outcomes with greater certainty.
The Decisive Factor: Unpacking Halogen Electronic Effects
The reactivity of any substituted benzene ring is a delicate balance of competing electronic influences. For halogens, these are the inductive and resonance effects. Understanding this dichotomy is fundamental to predicting the chemical behavior of our target molecules.
-
Inductive Effect (-I): As highly electronegative atoms, both chlorine and bromine pull electron density away from the aromatic ring through the sigma bond.[2][3] This effect deactivates the ring towards electrophilic attack and, more relevant to this context, increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system, pushing electron density back into the ring.[2]
For halogens, the electron-withdrawing inductive effect is dominant over the electron-donating resonance effect, resulting in a net deactivation of the ring compared to benzene.[4] The critical distinction lies in the strength of the inductive pull: Chlorine (electronegativity: 3.16) is more electronegative than Bromine (electronegativity: 2.96). Consequently, chlorine exerts a more powerful -I effect, making the aromatic ring and its attached carbonyl group in 2-Amino-1-(4-chlorophenyl)ethanone more electron-deficient than in the bromo-analogue. This subtle electronic variance is the primary driver of their differing reactivity profiles.
Caption: Figure 1. Comparison of inductive vs. resonance effects for Cl and Br.
Comparative Reactivity in Critical Synthetic Transformations
We will now examine how these electronic differences manifest in two pivotal classes of reactions essential for drug development: transformations at the carbonyl center and cross-coupling reactions at the carbon-halogen bond.
Nucleophilic Attack at the Carbonyl Group
Reactions such as condensations, reductive aminations, and the formation of heterocyclic rings (e.g., pyrimidines, pyrazoles) often begin with a nucleophilic attack at the carbonyl carbon.[5][6] The rate and success of these reactions are directly proportional to the electrophilicity of this carbon atom.
Mechanistic Rationale: The stronger electron-withdrawing nature of chlorine makes the carbonyl carbon in 2-Amino-1-(4-chlorophenyl)ethanone more electrophilic and thus more susceptible to attack by nucleophiles compared to its bromo counterpart. This translates to faster reaction rates and often allows for the use of milder reaction conditions.
Experimental Data Summary:
| Reaction Type | Substrate | Nucleophile | Expected Relative Rate | Rationale |
| Condensation/Imine Formation | 2-Amino-1-(4-chlorophenyl)ethanone | Primary Amine | Faster | Higher carbonyl electrophilicity |
| Condensation/Imine Formation | This compound | Primary Amine | Slower | Lower carbonyl electrophilicity |
| Heterocycle Synthesis | 2-Amino-1-(4-chlorophenyl)ethanone | 1,3-Dicarbonyl | Faster | Enhanced α-proton acidity & electrophilicity |
| Heterocycle Synthesis | This compound | 1,3-Dicarbonyl | Slower | Weaker electronic activation |
Protocol Validation: A robust method to confirm this reactivity difference is a competitive reaction. By subjecting an equimolar mixture of both ketones to a sub-stoichiometric amount of a common nucleophile, the resulting product ratio, quantified by HPLC or qNMR, provides a direct measure of their relative reactivity. The chloro-derivative is expected to be the major product.
Caption: Figure 2. Experimental workflow for a competitive nucleophilic addition.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bond serves as a versatile handle for constructing new C-C, C-N, and C-O bonds via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] In this arena, the reactivity trend is inverted.
Mechanistic Rationale: The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[9][10][11] The efficiency of this step is inversely related to the C-X bond dissociation energy. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage and insertion by the palladium catalyst.[9][12]
Experimental Data Summary:
| Reaction Type | Substrate | Coupling Partner | Relative Reactivity | Key Considerations |
| Suzuki Coupling | This compound | Arylboronic Acid | Much Faster | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.[13] |
| Suzuki Coupling | 2-Amino-1-(4-chlorophenyl)ethanone | Arylboronic Acid | Slower | Requires more active, specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to achieve reasonable yields.[14][15] |
| Buchwald-Hartwig Amination | This compound | Amine | Faster | Generally proceeds under milder conditions with a wider range of ligands.[16] |
| Buchwald-Hartwig Amination | 2-Amino-1-(4-chlorophenyl)ethanone | Amine | Slower | Often requires stronger bases and highly active, sterically hindered phosphine ligands to overcome the challenging oxidative addition.[17][18] |
Authoritative Grounding & Protocol: The choice of the bromo-derivative for cross-coupling is a field-proven strategy to ensure robust and scalable reactions. While advances in ligand design have made aryl chlorides viable substrates, these processes often require more rigorous optimization and more expensive catalyst systems.
Standard Protocol: Suzuki-Miyaura Coupling of this compound
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or N₂). Add degassed solvents, typically a mixture like Toluene/Water (4:1) or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography. Self-Validating Note: Attempting this exact protocol with the chloro-analog would likely result in very low conversion, validating the superior reactivity of the C-Br bond under these standard conditions.
Conclusion and Strategic Recommendations
The selection between this compound and its chloro-analogue is a strategic decision contingent on the planned synthetic route.
-
For reactions centered on the carbonyl or amino functionalities (e.g., condensations, heterocycle formation), 2-Amino-1-(4-chlorophenyl)ethanone is the preferred substrate. Its enhanced electrophilicity, driven by the potent inductive effect of chlorine, facilitates faster reactions and can enable milder conditions.
-
For reactions involving the formation of new bonds at the aromatic ring via cross-coupling, This compound is the unequivocally superior choice. The weaker C-Br bond ensures a more facile and reliable oxidative addition step, leading to higher yields, broader substrate scope with standard catalysts, and a more robust, scalable process.
By leveraging this fundamental understanding of halogen reactivity, chemists can design more efficient synthetic pathways, minimize optimization cycles, and accelerate the journey from laboratory research to industrial application.
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A Senior Application Scientist's Guide to Heterocyclic Synthesis: The Strategic Advantages of 2-Amino-1-(4-bromophenyl)ethanone
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, diversity, and novelty of heterocyclic compound libraries. This guide provides an in-depth technical comparison of 2-Amino-1-(4-bromophenyl)ethanone against its alternatives in the synthesis of medicinally relevant heterocyclic scaffolds. We will explore the nuanced advantages conferred by the strategic placement of a bromine atom on the phenyl ring, supported by experimental data and detailed protocols.
The Unseen Advantage: How a Single Bromine Atom Transforms Synthetic Potential
This compound, an α-amino ketone, is more than just a simple building block. The presence of the bromine atom at the para-position of the phenyl ring introduces several key advantages over its unsubstituted or alternatively substituted counterparts.
1. Enhanced Reactivity and Modulated Electronics: The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon. This heightened reactivity can lead to faster reaction times and improved yields in nucleophilic addition and condensation reactions, which are central to many heterocyclic ring formations. This electronic modulation is a key factor in optimizing reaction conditions and, in some cases, enabling reactions that are sluggish with electron-neutral or electron-donating substituents.
2. A Versatile Handle for Post-Synthetic Modification: The bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse functional groups, dramatically expanding the chemical space that can be explored from a single heterocyclic core. This feature is particularly advantageous in drug discovery for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
3. Influence on Physicochemical Properties: The presence of a halogen atom can significantly impact the physicochemical properties of the final molecule, including lipophilicity and metabolic stability. In drug design, the introduction of a bromine atom can be a strategic move to modulate these properties and improve the pharmacokinetic profile of a lead compound.
4. Direction of Regioselectivity: In certain reactions, the electronic and steric influence of the bromine substituent can direct the regiochemical outcome of the cyclization, leading to the preferential formation of a desired isomer.
Comparative Performance in Heterocyclic Synthesis: A Data-Driven Analysis
To objectively assess the advantages of this compound, we will compare its performance in the synthesis of key heterocyclic systems against its non-brominated analog, 2-amino-1-phenylethanone.
Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In the context of our target molecule, the amino group can be considered as being derived from a protected or masked form, or the synthesis can proceed through the corresponding α-bromoketone, 2-bromo-1-(4-bromophenyl)ethanone.
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-(4-Bromophenyl)-2-aminothiazole | Thiourea, Ethanol, Reflux | 92% | [1] |
| 2-Bromoacetophenone | 4-Phenyl-2-aminothiazole | Thiourea, Ethanol, Reflux | 87% | [2] |
The data clearly indicates that the presence of the bromine atom on the phenyl ring leads to a higher yield in the Hantzsch thiazole synthesis under similar reaction conditions. This can be attributed to the enhanced electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the thioamide.
Imidazole Synthesis: The Debus-Radziszewski Reaction
The Debus-Radziszewski synthesis is a multicomponent reaction for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this compound is an α-amino ketone, it can be conceptually related to a 1,2-dicarbonyl precursor in this type of reaction. A more direct comparison can be made in a four-component reaction.
| α-Haloketone | Aldehyde | Amine | Product | Yield (%) | Reference |
| 2-Bromo-1-(4-bromophenyl)ethanone | Benzaldehyde | Aniline | 1-Phenyl-2-phenyl-4-(4-bromophenyl)-1H-imidazole | 94% | [3] |
| 2-Bromoacetophenone | Benzaldehyde | Aniline | 1,2,4-Triphenyl-1H-imidazole | 80-96% | [3] |
In this one-pot, four-component synthesis of trisubstituted imidazoles, the use of 2-bromo-1-(4-bromophenyl)ethanone again demonstrates a high yield, comparable to or exceeding the yields obtained with the non-brominated analog under similar solvent-free conditions.
Experimental Protocols and Mechanistic Insights
To provide a practical guide for researchers, we present detailed experimental protocols for the synthesis of thiazole and imidazole heterocycles using this compound or its corresponding α-bromoketone precursor.
Synthesis of 4-(4-Bromophenyl)-2-aminothiazole (Hantzsch Synthesis)
This protocol describes the synthesis of a key thiazole intermediate.
Experimental Protocol:
-
To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 4-(4-bromophenyl)-2-aminothiazole.[1]
Reaction Workflow:
Caption: Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole.
Mechanism: The Hantzsch thiazole synthesis proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Synthesis of 1,2-Disubstituted-4-(4-bromophenyl)-1H-imidazoles (Four-Component Synthesis)
This protocol outlines a one-pot synthesis of highly substituted imidazoles.
Experimental Protocol:
-
In a reaction vessel, mix 2-bromo-1-(4-bromophenyl)ethanone (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1.2 mmol).
-
Heat the mixture under solvent-free conditions at 130 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-trisubstituted imidazole.[3]
Reaction Workflow:
Caption: Four-component synthesis of 1,2,4-trisubstituted imidazoles.
Mechanism: The reaction likely proceeds through the initial formation of a diimine from the aldehyde and ammonia (from ammonium acetate), followed by reaction with the α-bromoketone and the primary amine, leading to a cascade of condensation and cyclization steps to form the imidazole ring.
Conclusion: A Strategic Choice for Advanced Heterocyclic Synthesis
The strategic incorporation of a bromine atom in this compound offers a multifaceted advantage in heterocyclic synthesis. The enhanced reactivity leads to improved yields and potentially milder reaction conditions, while the bromine atom itself provides a crucial handle for post-synthetic diversification. For researchers aiming to construct complex and diverse libraries of heterocyclic compounds for drug discovery and materials science, this compound represents a superior and more versatile building block compared to its non-halogenated counterparts. This guide has provided the foundational data and protocols to empower scientists to leverage these advantages in their own research endeavors.
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Patil, S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. ChemistrySelect, 7(44), e202203138. [Link]
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Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1951. [Link]
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Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Amino-1-(4-bromophenyl)ethanone for Pharmaceutical Research and Development
Introduction
2-Amino-1-(4-bromophenyl)ethanone hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring a primary amine and a ketone, makes it a versatile precursor for the construction of various heterocyclic systems and other complex molecular architectures. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable intermediate, complete with experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.
The primary precursor for the synthesis of this compound is 2-bromo-1-(4-bromophenyl)ethanone, which is readily prepared by the bromination of 4-bromoacetophenone. This guide will focus on the conversion of this α-haloketone to the desired α-amino ketone via three principal synthetic pathways:
-
The Delépine Reaction
-
The Gabriel Synthesis
-
The Azide Reduction Pathway
Each of these routes offers distinct advantages and disadvantages in terms of yield, purity, safety, and operational complexity. The following sections will dissect each method, providing the necessary details for an informed selection based on your specific laboratory or production needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The transformation of 2-bromo-1-(4-bromophenyl)ethanone to this compound involves the nucleophilic substitution of the bromine atom with a nitrogen-containing nucleophile. The choice of this nucleophile and the subsequent reaction conditions define the synthetic route.
start [label="2-Bromo-1-(4-bromophenyl)ethanone", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; delepine [label="Delépine Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gabriel [label="Gabriel Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; azide [label="Azide Reduction Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> delepine [label="Hexamethylenetetramine,\nAcid Hydrolysis"]; start -> gabriel [label="Potassium Phthalimide,\nHydrazine/Acid Hydrolysis"]; start -> azide [label="Sodium Azide,\nReduction"]; delepine -> end; gabriel -> end; azide -> end; }
Figure 1: Overview of the main synthetic routes to this compound.
Route 1: The Delépine Reaction
The Delépine reaction provides a direct method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine (urotropine) as the amine source.[1][2][3] This two-step process involves the formation of a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[4][5]
Mechanistic Insight
The reaction proceeds via an initial SN2 reaction between the α-haloketone and one of the nitrogen atoms of hexamethylenetetramine to form a stable, often crystalline, quaternary ammonium salt.[6][7] This salt is then treated with ethanolic hydrochloric acid, which hydrolyzes the hexamine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[5]
"start_mol" [label="2-Bromo-1-(4-bromophenyl)ethanone", fillcolor="#FFFFFF"]; "hexamine" [label="Hexamethylenetetramine", fillcolor="#FFFFFF"]; "quat_salt" [label="Quaternary Ammonium Salt", fillcolor="#FFFFFF"]; "hydrolysis" [label="Acidic Hydrolysis\n(HCl/EtOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "product" [label="this compound\nHydrochloride", fillcolor="#FFFFFF"]; "byproducts" [label="Formaldehyde +\nAmmonium Chloride", fillcolor="#FFFFFF"];
"start_mol" -> "quat_salt" [label="S_N_2"]; "hexamine" -> "quat_salt"; "quat_salt" -> "hydrolysis"; "hydrolysis" -> "product"; "hydrolysis" -> "byproducts"; }
Figure 2: Simplified workflow of the Delépine reaction.
Experimental Protocol
Step 1: Formation of the Hexaminium Salt
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the quaternary ammonium salt precipitates.
-
Collect the precipitate by filtration, wash with the solvent, and dry.
Step 2: Hydrolysis of the Hexaminium Salt
-
Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for a period of 1-2 hours.
-
Cool the reaction mixture to allow the product, this compound hydrochloride, to crystallize.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
Discussion of Performance
| Parameter | Observation |
| Yield | Generally moderate to good. |
| Purity | The product often crystallizes in high purity from the reaction mixture. |
| Scalability | The reaction is readily scalable. |
| Safety | Chloroform, a commonly used solvent, is toxic and should be handled with care. The reaction also produces formaldehyde, a known carcinogen.[4] |
| Advantages | This method is operationally simple, uses readily available and inexpensive reagents, and often provides a clean product directly from the reaction mixture.[3] |
| Disadvantages | The use of hazardous solvents and the formation of toxic byproducts are significant drawbacks. The atom economy of the hydrolysis step is also poor.[4] |
Route 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[6][8] This multi-step process utilizes potassium phthalimide as a protected source of ammonia.[1][9]
Mechanistic Insight
The synthesis begins with the N-alkylation of potassium phthalimide with the α-haloketone in an SN2 reaction.[10] The resulting N-substituted phthalimide is a stable intermediate that can be isolated and purified. The primary amine is then liberated from the phthalimide group by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis.[1][8] Hydrazinolysis is often preferred as it proceeds under milder conditions and produces a stable phthalhydrazide byproduct that can be easily removed by filtration.[1]
"start_mol" [label="2-Bromo-1-(4-bromophenyl)ethanone", fillcolor="#FFFFFF"]; "phthalimide" [label="Potassium Phthalimide", fillcolor="#FFFFFF"]; "n_alkyl" [label="N-Alkylphthalimide Intermediate", fillcolor="#FFFFFF"]; "cleavage" [label="Cleavage\n(Hydrazine or Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "product" [label="this compound", fillcolor="#FFFFFF"]; "byproduct" [label="Phthalhydrazide or\nPhthalic Acid", fillcolor="#FFFFFF"];
"start_mol" -> "n_alkyl" [label="S_N_2"]; "phthalimide" -> "n_alkyl"; "n_alkyl" -> "cleavage"; "cleavage" -> "product"; "cleavage" -> "byproduct"; }
Figure 3: Simplified workflow of the Gabriel synthesis.
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide (1.0-1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) to the suspension.
-
Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the N-alkylated phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of the N-Alkylphthalimide
-
Suspend the N-alkylated phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reflux the mixture for 1-3 hours, during which time the phthalhydrazide will precipitate.
-
Cool the mixture and filter to remove the phthalhydrazide.
-
Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
Discussion of Performance
| Parameter | Observation |
| Yield | Typically good to high yields are achieved. |
| Purity | The product may require recrystallization to remove any remaining impurities. |
| Scalability | The procedure is scalable, although the removal of the phthalhydrazide byproduct can be cumbersome on a large scale. |
| Safety | Hydrazine is toxic and should be handled in a well-ventilated fume hood. DMF is a reproductive toxin. |
| Advantages | This method reliably produces the primary amine without the risk of over-alkylation.[6] The intermediates are often stable and easily purified. |
| Disadvantages | The multi-step nature of the synthesis and the use of toxic reagents are notable drawbacks. The removal of the byproduct can sometimes be challenging.[1] |
Route 3: The Azide Reduction Pathway
This two-step route involves the initial conversion of the α-haloketone to an α-azido ketone, followed by the reduction of the azide to the corresponding primary amine. This method is often favored for its high yields and the clean nature of the reduction step.
Mechanistic Insight
The first step is a straightforward SN2 reaction where the bromide is displaced by the azide anion. The resulting α-azido ketone is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or Staudinger reduction (triphenylphosphine followed by hydrolysis). Catalytic hydrogenation is often the method of choice due to its high efficiency and the formation of nitrogen gas as the only byproduct.
"start_mol" [label="2-Bromo-1-(4-bromophenyl)ethanone", fillcolor="#FFFFFF"]; "azide_reagent" [label="Sodium Azide", fillcolor="#FFFFFF"]; "azido_ketone" [label="2-Azido-1-(4-bromophenyl)ethanone", fillcolor="#FFFFFF"]; "reduction" [label="Reduction\n(e.g., H_2/Pd-C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="this compound", fillcolor="#FFFFFF"]; "byproduct" [label="Nitrogen Gas", fillcolor="#FFFFFF"];
"start_mol" -> "azido_ketone" [label="S_N_2"]; "azide_reagent" -> "azido_ketone"; "azido_ketone" -> "reduction"; "reduction" -> "product"; "reduction" -> "byproduct"; }
Figure 4: Simplified workflow of the Azide Reduction Pathway.
Experimental Protocol
Step 1: Synthesis of 2-Azido-1-(4-bromophenyl)ethanone
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a solvent such as acetone or DMF.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(4-bromophenyl)ethanone. This intermediate can often be used in the next step without further purification.
Step 2: Reduction of 2-Azido-1-(4-bromophenyl)ethanone
-
Dissolve the crude 2-azido-1-(4-bromophenyl)ethanone in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize from a suitable solvent system to afford the pure product.
Discussion of Performance
| Parameter | Observation |
| Yield | This route generally provides high overall yields. |
| Purity | The product is typically of high purity after recrystallization. |
| Scalability | The synthesis is readily scalable, although the use of azides on a large scale requires strict safety precautions. |
| Safety | Sodium azide is highly toxic and potentially explosive, especially in the presence of acid or heavy metals. The α-azido ketone intermediate should also be handled with care as organic azides can be thermally unstable. |
| Advantages | This method is often high-yielding and the reduction step is very clean, producing only nitrogen gas as a byproduct. |
| Disadvantages | The primary disadvantage is the hazardous nature of sodium azide and the organic azide intermediate, which necessitates stringent safety protocols. |
Comparative Summary of Synthetic Routes
| Feature | Delépine Reaction | Gabriel Synthesis | Azide Reduction Pathway |
| Number of Steps | 2 | 2-3 | 2 |
| Typical Overall Yield | Moderate to Good | Good to High | High |
| Reagent Cost | Low | Moderate | Moderate |
| Safety Concerns | Chloroform, Formaldehyde | Hydrazine, DMF | Sodium Azide, Organic Azide |
| Operational Simplicity | High | Moderate | Moderate |
| Byproduct Management | Aqueous waste | Solid (Phthalhydrazide) | Gaseous (N₂) |
| Key Advantage | Simple, inexpensive | Avoids over-alkylation | High yield, clean reduction |
| Key Disadvantage | Hazardous byproducts | Cumbersome byproduct removal | Use of explosive/toxic reagents |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, available equipment, safety infrastructure, and desired purity.
-
For small-scale laboratory synthesis where simplicity and cost are the primary drivers, the Delépine reaction offers a viable option, provided that appropriate safety measures are in place for handling chloroform and formaldehyde.
-
The Gabriel synthesis is a robust and reliable method that consistently delivers good to high yields of the desired primary amine without the risk of side reactions. It is a strong candidate for both laboratory and larger-scale synthesis, although the workup can be less straightforward.
-
The Azide Reduction Pathway is arguably the most elegant of the three routes in terms of chemical efficiency, often providing the highest yields. However, the inherent hazards associated with the use of azides necessitate a thorough risk assessment and a controlled laboratory environment, making it more suitable for experienced chemists with the appropriate safety infrastructure.
Ultimately, the selection of a synthetic route requires a careful balancing of these factors. It is recommended that initial small-scale trials of the most promising routes be conducted to determine the most efficient and practical method for your specific application.
References
- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
- Gabriel, S. Ber. Dtsch. Chem. Ges.1887, 20, 2224–2236.
- Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angew. Chem. Int. Ed. Engl.1968, 7 (12), 919-930.
- Khan, M. N. The Gabriel Synthesis of Primary Amines. J. Chem. Educ.1997, 74 (10), 1204.
- Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press, 1961.
- Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348.
- Blazevic, N.; Kolbah, D.; Belin, B.; Sunjic, V.; Kajfez, F. Hexamethylenetetramine, a versatile reagent in organic synthesis. Synthesis1979, 1979 (03), 161-176.
- Staudinger, H.; Meyer, J. Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helv. Chim. Acta1919, 2 (1), 635-646.
- Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988, 88 (2), 297-368.
- Lunn, G.; Sansone, E. B. Destruction of Hydrazine and Phenylhydrazine in Laboratory Wastes. Am. Ind. Hyg. Assoc. J.1985, 46 (3), 119-124.
- National Toxicology Program. Report on Carcinogens, Fifteenth Edition; U.S.
- American Conference of Governmental Industrial Hygienists.
- Jordan, A.; Huang, S.; Sneddon, H. F.; Nortcliffe, A. Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chem. Eng.2020, 8 (34), 12746–12754.
- Bottini, A. T.; Dev, V.; Klinck, J. 2-BROMOALLYLAMINE. Org. Synth.1973, 53, 20.
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A Comparative Guide to the Biological Activities of Heterocycles Derived from Aminoacetophenone Isomers
Aminoacetophenones are foundational scaffolds in medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic compounds. The isomeric position of the amino group—ortho (2-), meta (3-), or para (4-)—profoundly influences the synthetic pathways available and, consequently, the structural and electronic properties of the resulting heterocycles. This guide provides a comparative analysis of the biological activities of these derivatives, offering field-proven insights into their therapeutic potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Synthetic Versatility and Isomeric Influence
Aminoacetophenones are ideal starting materials for constructing fused heterocyclic systems and other complex scaffolds. A common and pivotal intermediate derived from aminoacetophenones is the chalcone (1,3-diaryl-2-propen-1-one). Chalcones are synthesized via a Claisen-Schmidt condensation between an aminoacetophenone and a substituted benzaldehyde.[1][2] These chalcones then serve as highly reactive synthons for a variety of cyclization reactions to form heterocycles like pyrazoles, isoxazoles, and pyrimidines.[3][4][5]
Below is a generalized workflow illustrating the pivotal role of aminoacetophenones in synthesizing a diverse range of bioactive heterocycles.
Comparative Analysis of Anticancer Activity
Heterocycles derived from aminoacetophenones, particularly quinolines and pyrazoles, have demonstrated significant potential as anticancer agents.[6][7] Their mechanisms of action are diverse, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[8][9][10]
Quinolines: Quinolines derived from ortho-aminoacetophenone are a cornerstone of anticancer research. The planar aromatic structure allows them to intercalate with DNA, while various substitutions can modulate their interaction with specific enzymes like topoisomerase or protein kinases.[8] For example, certain quinoline-4-carboxylic acid derivatives have shown potent and selective cytotoxicity against breast cancer (MCF-7) and bone marrow cancer (K-562) cell lines.[9]
Pyrazoles: Pyrazoles, often synthesized from chalcone intermediates, represent another class of potent anticancer agents.[7] Their activity is highly dependent on the substitution patterns on the phenyl rings. Studies have shown that specific pyrazole derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[6]
Data Summary: In Vitro Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative heterocyclic derivatives against various human cancer cell lines. This data highlights how structural modifications influence cytotoxic potency.
| Compound Class | Derivative / Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinolone | 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a) | K-562 (Leukemia) | Potent Activity | [9] |
| Quinolone | 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | MCF-7 (Breast) | Potent Activity | [9] |
| Quinoline-4-Carboxylic Acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) (3j) | MCF-7 (Breast) | High Inhibition (82.9%) | [9] |
| Quinoline Hybrid | Quinoline-Chalcone Hybrid (12e) | Various | Induces G2/M arrest | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. Its selection is based on its reliability in measuring the metabolic activity of living cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HeLa) are seeded into a 96-well plate at a density of 5,000–10,000 cells per well.[6] The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test heterocycles in a complete cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[6] The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.[9][10][11]
Comparative Analysis of Antimicrobial Activity
Chalcones and their heterocyclic derivatives, such as pyrazoles and pyrimidines derived from aminoacetophenones, are well-documented for their broad-spectrum antimicrobial properties.[1][4][12][13] The presence of the α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological activity, likely through Michael addition reactions with nucleophilic residues (e.g., thiols) in microbial enzymes.[1]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of halogen atoms (e.g., Chlorine, Bromine) onto the aromatic rings of chalcones often enhances their antimicrobial potency.[12][13] This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
-
Hydroxyl Groups: The position of hydroxyl (-OH) groups can significantly impact activity. For instance, a study on chalcones against methicillin-resistant Staphylococcus aureus (MRSA) found that a derivative with a hydroxyl group at the ortho-position of the B-ring exhibited the highest potency.[14]
-
Heterocyclic System: Cyclizing chalcones into five- or six-membered heterocycles can modulate their activity. Pyrazole derivatives have shown moderate to good activity against various Gram-positive and Gram-negative bacteria.[3][15]
Data Summary: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of different chalcone derivatives.
| Compound Class | Derivative / Substitution | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | O-OH (ortho-hydroxy) | MRSA | 25-50 | [14] |
| Chalcone | M-OH (meta-hydroxy) | MRSA | 98.7 (avg) | [14] |
| Chalcone | P-OH (para-hydroxy) | MRSA | 108.7 (avg) | [14] |
| Halogenated Chalcone | 3c (Halogenated) | S. aureus, C. albicans | 62.5 - 250 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a gold standard for determining the MIC of antimicrobial agents. It offers quantitative results and is more precise than agar diffusion methods.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]
The workflow for a typical antimicrobial screening campaign is visualized below.
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A Senior Application Scientist's Guide to the Reactivity of 2-Amino-1-(4-bromophenyl)ethanone: A DFT-Driven Comparative Analysis
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile α-Amino Ketone Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the α-amino ketone motif stands out as a privileged scaffold. These bifunctional molecules are integral building blocks for a vast array of nitrogen-containing heterocycles and are frequently encountered in the structures of biologically active compounds.[1] Among this important class of molecules, 2-Amino-1-(4-bromophenyl)ethanone is of particular interest. Its structure, featuring a reactive α-amino group, a carbonyl function, and a brominated aromatic ring, presents a fascinating case study in chemical reactivity, governed by the interplay of electronic and steric effects.[2][3]
This guide provides an in-depth, DFT-driven comparative analysis of the reactivity of this compound. As direct, comprehensive DFT studies on this specific molecule are not extensively published, this document, reflecting the expertise of a Senior Application Scientist, will leverage established computational studies on the closely related phenacyl bromides to infer and predict its behavior.[4][5][6] We will propose a robust DFT workflow for its detailed investigation and compare its anticipated reactivity with that of other substituted phenacyl bromides. The insights generated will be invaluable for researchers looking to utilize this versatile building block in their synthetic endeavors.
Pillar 1: Understanding the Reactivity Landscape - A Comparative Approach
The reactivity of this compound is primarily dictated by the electrophilic character of the carbonyl carbon and the carbon bearing the amino group (if it were a leaving group, which in this case it is not, but the alpha-carbon is still a key reactive site), and the nucleophilicity of the amino group itself. The substituents on the phenyl ring, a bromine atom at the para position and an amino group at the alpha position to the carbonyl, exert significant influence.
To contextualize the reactivity of our target molecule, we can draw comparisons with the broader class of substituted phenacyl bromides, for which both experimental kinetic data and computational DFT studies are available.[4][5][6]
Comparative Reactivity Table of Substituted Phenacyl Bromides
| Substituent at para-position | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Predicted Reactivity with Nucleophiles | Supporting Evidence |
| -NO₂ | Electron-withdrawing | Increased | High | Kinetic studies show enhanced rates.[6] |
| -Cl | Electron-withdrawing | Increased | Moderate to High | Hammett plots show positive ρ values.[6] |
| -Br (on our target) | Electron-withdrawing | Increased | Moderate to High | Similar to other halogens.[7] |
| -H | Neutral | Baseline | Baseline | Reference compound in many studies.[4] |
| -CH₃ | Electron-donating | Decreased | Low | Kinetic studies show reduced rates.[4] |
| -OCH₃ | Strong Electron-donating | Significantly Decreased | Very Low | DFT studies show higher activation energies. |
| α-Amino group (on our target) | Electron-donating (by resonance) | Decreased at carbonyl carbon | Complex - see discussion | The amino group's primary role is as a nucleophile or a directing group. |
The para-bromo substituent on this compound is expected to enhance the electrophilicity of the carbonyl carbon through its electron-withdrawing inductive effect, making it more susceptible to nucleophilic attack.[7] However, the α-amino group introduces a more complex electronic scenario. While it is electron-withdrawing by induction, its lone pair can participate in resonance, potentially donating electron density to the carbonyl group and reducing its electrophilicity. The primary role of the amino group, however, will be as a nucleophile itself, or to direct reactions at this position.
Pillar 2: A Proposed DFT Workflow for In-Depth Reactivity Analysis
To rigorously quantify the reactivity of this compound, a systematic DFT study is essential. The following workflow outlines a robust computational protocol.
Step-by-Step Computational Protocol
-
Geometry Optimization and Vibrational Frequency Analysis:
-
Rationale: To obtain the most stable 3D conformation of the molecule and to confirm that it is a true energy minimum (no imaginary frequencies).
-
Method: Density Functional Theory (DFT) using a functional like B3LYP with a basis set such as 6-311++G(d,p) to adequately describe the electronic structure and polarization.[8][9][10]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions of nucleophilicity, while the LUMO indicates regions of electrophilicity.[3][11][12] The HOMO-LUMO energy gap is a descriptor of chemical reactivity.[8]
-
Procedure: Visualize the HOMO and LUMO isosurfaces to identify the lobes with the largest coefficients. For this compound, the HOMO is expected to be localized on the amino group, while the LUMO will likely be centered on the carbonyl group and the α-carbon.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Rationale: MEP provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive electrostatic potential (electrophilic sites).
-
Procedure: Generate an MEP map to visually confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the amino group's lone pair.
-
-
Global and Local Reactivity Descriptors:
-
Rationale: To quantify reactivity, concepts from Conceptual DFT can be employed.[9][10][13]
-
Parameters to Calculate:
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
-
Electronic Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2
-
Global Electrophilicity Index (ω): ω = μ² / (2η)
-
Fukui Functions: To identify the most reactive sites for nucleophilic and electrophilic attack.
-
-
Visualizing the Computational Workflow
Caption: Proposed DFT workflow for analyzing the reactivity of this compound.
Pillar 3: Experimental Validation - A Self-Validating System
Computational predictions must be validated by experimental data. The following protocols provide a framework for synthesizing this compound and for kinetically evaluating its reactivity.
Synthesis of this compound
A common route for the synthesis of α-amino ketones is via the Gabriel synthesis or by direct amination of an α-halo ketone. The latter is often more direct.
Protocol:
-
α-Bromination of 4-Bromoacetophenone:
-
Dissolve 4-bromoacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid).
-
Add elemental bromine dropwise at room temperature while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with a solution of sodium bisulfite to remove excess bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(4-bromophenyl)ethanone.
-
-
Amination of 2-Bromo-1-(4-bromophenyl)ethanone:
-
Dissolve the resulting α-bromo ketone in a polar aprotic solvent like acetonitrile.
-
Add an excess of aqueous ammonia or a solution of ammonia in methanol.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Kinetic Study: Reaction with a Model Nucleophile
To experimentally probe the reactivity of the carbonyl group, a kinetic study with a model nucleophile, such as pyridine, can be performed and monitored by UV-Vis spectroscopy.
Protocol:
-
Prepare stock solutions of this compound and pyridine in a suitable solvent (e.g., acetonitrile).
-
In a quartz cuvette, mix the reactants at a known concentration.
-
Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength.
-
Determine the initial reaction rate from the slope of the absorbance vs. time plot.
-
Repeat the experiment with varying concentrations of the nucleophile to determine the reaction order and the rate constant.
-
Compare the obtained rate constant with literature values for other substituted phenacyl bromides to experimentally validate the predicted reactivity trends.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis and kinetic analysis of this compound.
Conclusion: A Synergy of Computation and Experiment
This compound is a valuable synthetic intermediate with a nuanced reactivity profile. While dedicated DFT studies on this molecule are not abundant, by leveraging data from the broader class of phenacyl bromides, we can make informed predictions about its behavior. The proposed DFT workflow provides a clear path to a detailed computational understanding of its electronic structure and reactivity. Crucially, this in silico analysis should be coupled with experimental validation through synthesis and kinetic studies to create a self-validating system of knowledge. This integrated approach, blending computational chemistry with practical organic synthesis, is paramount for unlocking the full potential of such versatile chemical building blocks in the development of new materials and therapeutics.
References
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- Fábián, A., Ruff, F., & Farkas, Ö. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(11), 1034-1041.
- Sable, Y. R., et al. (2025). Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. Journal of Sulfur Chemistry.
- Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.).
- Tewari, A. K., & Mishra, A. (2009). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. Journal of Physical Organic Chemistry, 22(1), 59-65.
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- DFT-calculated frontier α-molecular orbitals of the optimized... (n.d.).
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Norris, J. (2018, March 8). Frontier Molecular Orbitals. YouTube. Retrieved from [Link]
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Molecular Orbitals. (n.d.). Rowan Scientific. Retrieved from [Link]
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- Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(4-bromophenyl)ethanone
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. Just as critical as the synthesis itself is the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-1-(4-bromophenyl)ethanone (CAS No. 7644-04-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hazard assessment, waste segregation, and regulatory compliance, providing not just steps, but the rationale behind them.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound that, based on available Safety Data Sheets (SDS), presents several potential hazards.
While comprehensive toxicological data is not always available for research chemicals, the structure itself provides critical clues.[1] The presence of a bromine atom classifies it as a halogenated organic compound .[2][3] This is the single most important factor determining its disposal pathway. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of environmentally persistent and toxic substances.[2]
Furthermore, related compounds and available SDS information indicate that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[4][5][6] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
Direct contact and inhalation must be avoided. The following PPE is mandatory when handling this compound waste. The rationale for each is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Justification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against accidental splashes and contact with airborne dust or aerosols.[1][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of after handling.[7] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Avoids the formation and inhalation of dust and aerosols.[1][6] |
Waste Characterization and Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[3][8]
This compound waste must be categorized as Halogenated Organic Waste .[2]
DO NOT mix this waste with:
-
Non-Halogenated Organic Waste: (e.g., acetone, hexane, ethanol).[8]
-
Aqueous Waste: (e.g., acidic or basic solutions).[2]
-
Solid Waste: (e.g., non-contaminated lab debris).
-
Strong Oxidizers or Reducers: To prevent potentially violent reactions.[6]
This segregation ensures that the waste stream is directed to a facility capable of handling and neutralizing halogenated compounds in an environmentally sound manner.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and storing this compound waste within the laboratory prior to its removal by a licensed disposal vendor.
Step 1: Container Selection
Select a chemically compatible container in good condition. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must have a screw-top cap that can be securely sealed to be "vapor tight" and "spill proof."[9]
Step 2: Labeling
Label the container before adding any waste.[9] The label must be clear, legible, and permanently affixed. It should include:
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[9]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Toxic").[3]
-
The date upon which waste was first added (Accumulation Start Date).
Step 3: Waste Accumulation
All additions of waste to the container must be performed inside a certified chemical fume hood to minimize inhalation exposure. Keep the waste container closed at all times except when actively adding waste.[3][9] Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
-
Segregated from incompatible materials.[3]
Final Disposal Pathway and Regulatory Framework
The ultimate disposal of this compound waste is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[10][11][12]
As a halogenated organic compound, the accepted and required method of disposal is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).[2] This process ensures the complete destruction of the organic molecule, preventing its persistence in the environment.
Your institution's Environmental Health and Safety (EHS) office manages the hazardous waste program. Once your waste container is nearly full, you must contact EHS to arrange for a pickup.[3] They will ensure the waste is transported and disposed of in compliance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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Navigating the Synthesis of 2-Amino-1-(4-bromophenyl)ethanone: A Guide to Safe Handling and Emergency Preparedness
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] |
| Required Ventilation | Handle in a well-ventilated area. A chemical fume hood is strongly recommended.[3][4] |
| Core Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical safety goggles, and a lab coat are mandatory.[3][5] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated location.[3][4] |
| In Case of Spill | Evacuate the immediate area, prevent dust formation, and clean up using appropriate spill kit materials.[4] |
| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations.[1][4] |
Introduction: Understanding the Risks of 2-Amino-1-(4-bromophenyl)ethanone
This compound is a key intermediate in various synthetic organic chemistry pathways, particularly in the development of pharmaceutical agents. While indispensable in research, its handling necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[1][2]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust formation, and the duration of the handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents direct skin contact and subsequent irritation. Gloves must be inspected for any signs of degradation or puncture before use.[3][6] |
| Eyes | Chemical safety goggles | Provides a seal around the eyes to protect against dust particles and accidental splashes.[3][6] |
| Body | Laboratory coat | Protects the skin and personal clothing from contamination.[5] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling large quantities or when there is a potential for significant dust generation.[3][5] |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.[2]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the inhalation of dust. Use non-sparking tools.[3]
-
During the Reaction: Keep the reaction vessel closed as much as possible.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of in the appropriate chemical waste container.
Storage Requirements:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response Workflow:
In the case of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container.[4] This waste should be disposed of through an approved chemical waste disposal service, in accordance with all institutional and governmental regulations.[1]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the rationale behind each safety measure, researchers can work with confidence, ensuring both their personal well-being and the integrity of their scientific endeavors.
References
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This compound | C8H8BrNO | CID 21639 - PubChem. (n.d.). Retrieved from [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]
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2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc. (2025, August 25). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
